molecular formula C9H11NO2 B3241520 2-Methyl-2-(pyridin-4-yl)propanoic acid CAS No. 147028-78-2

2-Methyl-2-(pyridin-4-yl)propanoic acid

Cat. No.: B3241520
CAS No.: 147028-78-2
M. Wt: 165.19 g/mol
InChI Key: NXMDCBMOHHILDN-UHFFFAOYSA-N
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Description

2-Methyl-2-(pyridin-4-yl)propanoic acid is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-2-(pyridin-4-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-(pyridin-4-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-pyridin-4-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-9(2,8(11)12)7-3-5-10-6-4-7/h3-6H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMDCBMOHHILDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=NC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"synthesis of 2-Methyl-2-(pyridin-4-yl)propanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Synthesis of 2-Methyl-2-(pyridin-4-yl)propanoic Acid

Executive Summary

The target molecule, 2-Methyl-2-(pyridin-4-yl)propanoic acid , represents a critical scaffold in medicinal chemistry.[1] It combines a solubilizing pyridine moiety with a gem-dimethyl carboxylic acid tail.[1] The gem-dimethyl group is not merely structural; it imparts the Thorpe-Ingold effect (conformational lock), restricting bond rotation and pre-organizing the molecule for optimal receptor binding.[1]

However, this structural advantage creates a synthetic bottleneck. The steric bulk of the gem-dimethyl group significantly hinders nucleophilic attack at the adjacent nitrile or ester functionality during hydrolysis. Furthermore, the pyridine ring introduces solubility challenges (zwitterionic behavior) and polymerization risks during precursor handling.

This guide presents two distinct, self-validating synthetic pathways:

  • The "Process" Route (

    
    ):  Scalable, cost-effective, utilizing nitrile chemistry.[1]
    
  • The "Discovery" Route (Pd-Catalysis): High-precision

    
    -arylation for rapid analog generation.[1]
    

Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the molecule at its most strategic bond: the


 bond.[1]

Retrosynthesis Target Target: 2-Methyl-2-(pyridin-4-yl)propanoic acid Precursor1 Precursor A: 2-Methyl-2-(pyridin-4-yl)propanenitrile Target->Precursor1 Hydrolysis (Difficult step due to sterics) Precursor2 Precursor B: Methyl isobutyrate Target->Precursor2 Ester Hydrolysis Start1 4-Chloropyridine (S_NAr Electrophile) Precursor1->Start1 S_NAr Coupling Start2 Isobutyronitrile (Nucleophile) Precursor1->Start2 Base-mediated Start3 4-Bromopyridine (Pd-Coupling Partner) Precursor2->Start3 Pd-Catalyzed α-Arylation

Figure 1: Retrosynthetic map highlighting the two primary strategic approaches.

Method A: The Nucleophilic Aromatic Substitution ( ) Route

This route is preferred for multi-gram to kilogram scale-up due to the low cost of reagents. It relies on the electron-deficient nature of the pyridine ring to facilitate nucleophilic attack by the isobutyronitrile anion.

Phase 1: Synthesis of 2-Methyl-2-(pyridin-4-yl)propanenitrile

Mechanism: The reaction proceeds via an addition-elimination mechanism. The isobutyronitrile anion attacks the C4 position of the pyridine, forming a Meisenheimer complex, followed by the re-aromatization and expulsion of the chloride ion.

Protocol:

  • Reagents: 4-Chloropyridine HCl (1.0 eq), Isobutyronitrile (1.2 eq), Potassium Hexamethyldisilazide (KHMDS, 2.5 eq) or NaH (3.0 eq), THF (anhydrous).

  • Safety Pre-step: 4-Chloropyridine is unstable as a free base (polymerizes explosively).[1] Always generate it in situ or use the HCl salt with excess base.

  • Execution:

    • Charge a flame-dried flask with NaH (60% in oil) and wash with hexanes.[1] Suspend in THF.

    • Add isobutyronitrile dropwise at 0°C. Stir 30 min to form the anion.

    • Add 4-Chloropyridine HCl solid in portions. The extra equivalent of base neutralizes the HCl.

    • Critical Step: Heat to reflux (66°C) for 4–6 hours. The solution will turn dark red/brown (characteristic of pyridine anions).

    • Quench: Cool to 0°C and quench carefully with sat.

      
      .
      
    • Workup: Extract with EtOAc. The product is in the organic layer.[2][3]

Phase 2: Sterically Hindered Hydrolysis

The Challenge: The gem-dimethyl group protects the nitrile carbon from water attack. Standard basic hydrolysis (NaOH/MeOH) often fails or stops at the amide.

High-Intensity Protocol:

  • Reagents: 60%

    
     (aq).
    
  • Execution:

    • Dissolve the nitrile in 60%

      
       (5 mL per gram).
      
    • Heat to 140°C (sand bath or oil bath) for 24–48 hours.

    • Monitoring: HPLC is required. TLC is insufficient to distinguish the amide intermediate from the acid.

  • Isolation (The Zwitterion Trap):

    • Cool the mixture. Neutralize with NaOH to pH ~4–5 (the isoelectric point of isonicotinic acid derivatives).

    • The product often precipitates as a white solid. If not, use continuous extraction with n-butanol or apply to a cation-exchange resin (Dowex 50W).[1]

Method B: Palladium-Catalyzed -Arylation[1][4][5][6]

For drug discovery (milligram scale) or when handling sensitive functional groups, the


 conditions (strong base/high heat) are too harsh.[1] The Pd-catalyzed route is milder and highly convergent.

Mechanism: Oxidative addition of Pd(0) to 4-bromopyridine, followed by transmetallation with the zinc or lithium enolate of methyl isobutyrate, and finally reductive elimination.[1]

PdCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Complex1 L2Pd(Ar)Br OxAdd->Complex1 TransMet Transmetallation (Enolate) Complex1->TransMet Complex2 Pd-Enolate Complex TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim Product Product + Pd(0) RedElim->Product Product->Pd0 Regeneration

Figure 2: Catalytic cycle for the


-arylation of esters.[1]

Protocol:

  • Reagents: 4-Bromopyridine HCl (1.0 eq), Methyl isobutyrate (1.1 eq),

    
     (2.2 eq).
    
  • Catalyst System:

    
     (2 mol%) + 
    
    
    
    (2 mol%).[1]
    • Note: Tri-tert-butylphosphine is critical.[1] Its steric bulk promotes the difficult reductive elimination step involving the quaternary carbon center.

  • Execution:

    • In a glovebox or under strict Argon: Mix Pd precursor and ligand in Toluene.

    • Generate the lithium enolate of methyl isobutyrate (Methyl isobutyrate + LiHMDS) in a separate flask at -78°C, then warm to RT.

    • Add the enolate to the Pd/Aryl halide mixture.[4]

    • Stir at Room Temperature or mild heat (50°C).

  • Advantage: This yields the ester. Saponification of the ester is significantly easier than hydrolysis of the nitrile, often requiring only LiOH in THF/Water at 60°C.

Critical Process Parameters & Comparison

FeatureMethod A:

/ Nitrile
Method B: Pd-Catalysis
Scale Suitability High (kg)Low to Medium (mg to g)
Cost Low (Commodity reagents)High (Pd catalyst, Ligands)
Safety Polymerization risk of 4-Cl-PyLow risk
Purity Profile Tarry impurities commonGenerally cleaner
Hydrolysis Difficult (Requires 140°C acid)Mild (LiOH saponification)
Key Reference J. Org.[1][5][6] Chem. (Classic)J. Am. Chem. Soc.[7] (Hartwig)

Purification Strategy: The Isoelectric Point

The final isolation is the most common failure point. The product is an ampholyte.

  • Acidic pH (< 2): Molecule is cationic (Pyridine-

    
    ).[1] Soluble in water.
    
  • Basic pH (> 8): Molecule is anionic (Carboxylate-

    
    ).[1] Soluble in water.
    
  • Isoelectric pH (~4.5): Net neutral zwitterion.[1] Least soluble.

Self-Validating Isolation Protocol:

  • Dilute the crude hydrolysis mixture with water.

  • Monitor pH with a calibrated probe (paper is insufficiently precise).

  • Adjust pH to exactly 4.5 using 2M NaOH or HCl.

  • Cool to 4°C. If no precipitate forms, saturate the aqueous phase with NaCl and extract with

    
    -Butanol or Isopropanol/CHCl3 (1:3).
    

References

  • General Nitrile Synthesis (

    
    ): 
    
    • Title: "Nucleophilic substitution of 4-chloropyridine."[1]

    • Context: Establishes the reactivity of 4-chloropyridine toward carbon nucleophiles.
    • Source:Journal of Organic Chemistry.
    • [1]

  • Pd-C

    
    -Arylation (The Hartwig Method): 
    
    • Title: "Palladium-Catalyzed α-Arylation of Esters."[1][4][8]

    • Context: Defines the conditions required for quaternary center form
    • Source:J. Am. Chem. Soc.[7] 2001, 123, 34, 8410–8411.[1]

    • [1]

  • Hydrolysis of Sterically Hindered Nitriles

    • Title: "Practical Hydrolysis of Sterically Hindered Nitriles."
    • Context: Justifies the use of high-temper
    • Source:Tetrahedron Letters.
  • Thorpe-Ingold Effect in Drug Design

    • Title: "The gem-Dimethyl Effect in the Synthesis of Heterocycles."
    • Context: Background on why this specific target is valuable.
    • Source:Chemical Reviews.
    • [1]

Sources

Technical Whitepaper: 2-Methyl-2-(pyridin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methyl-2-(pyridin-4-yl)propanoic acid chemical properties Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Strategic Scaffold for Conformational Control and Metabolic Stability in Drug Design

Executive Summary

In the optimization of small molecule therapeutics, 2-methyl-2-(pyridin-4-yl)propanoic acid (CAS: 147028-78-2 ) serves as a critical building block. Unlike its linear analogue (3-pyridylpropanoic acid), this gem-dimethyl substituted acid leverages the Thorpe-Ingold effect to restrict conformational freedom, often improving target affinity by pre-organizing the molecule into a bioactive conformation. Furthermore, the quaternary


-carbon effectively blocks metabolic oxidation at the benzylic position, a common clearance liability in pyridine-containing drugs. This guide details the physicochemical properties, validated synthetic routes, and medicinal chemistry applications of this high-value intermediate.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound exists as a zwitterion in neutral aqueous media, characterized by the basicity of the pyridine nitrogen and the acidity of the carboxyl group.

PropertyData
IUPAC Name 2-Methyl-2-(pyridin-4-yl)propanoic acid
Common Synonyms 2-(4-Pyridyl)isobutyric acid;

-Dimethyl-4-pyridineacetic acid
CAS Number 147028-78-2
Molecular Formula C

H

NO

Molecular Weight 165.19 g/mol
Physical State White to off-white crystalline solid
Melting Point 185–190 °C (Decomposes)
pKa (Pyridine N) ~5.2 (Calculated)
pKa (Carboxyl) ~4.0 (Calculated)
Solubility Soluble in water (pH dependent), DMSO, Methanol; Sparingly soluble in DCM/Hexanes
LogP 0.8 (Predicted) – Low lipophilicity due to zwitterionic character

Synthetic Methodology

The synthesis of 2-methyl-2-(pyridin-4-yl)propanoic acid requires overcoming the steric hindrance of the quaternary center. The most robust industrial route involves the dialkylation of ethyl 4-pyridylacetate.

Protocol: Dialkylation via Ethyl 4-Pyridylacetate

Rationale: Direct alkylation of the acid is sluggish. Using the ester enolate allows for rapid introduction of both methyl groups before hydrolysis.

Step 1:

-Dimethylation
  • Reagents: Ethyl 4-pyridylacetate (1.0 eq), Methyl Iodide (2.5 eq), Sodium Hydride (60% dispersion, 2.5 eq), dry THF.

  • Procedure:

    • Cool a suspension of NaH in dry THF to 0°C under N

      
      .
      
    • Add Ethyl 4-pyridylacetate dropwise. Stir for 30 min to form the enolate (solution turns deep red/orange).

    • Add Methyl Iodide (MeI) dropwise, maintaining temperature <10°C.

    • Allow to warm to room temperature (RT) and stir for 4 hours.

    • QC Check: Monitor by TLC/LCMS for disappearance of mono-methylated intermediate.

    • Quench: Carefully add saturated NH

      
      Cl. Extract with EtOAc.[2]
      
Step 2: Hydrolysis
  • Reagents: Crude dimethyl ester, NaOH (6M aq), Ethanol.

  • Procedure:

    • Dissolve the ester in Ethanol/NaOH (1:1). Reflux for 12 hours.

    • Concentrate to remove ethanol.

    • Critical Step: Adjust pH to ~5.0 (isoelectric point) using HCl. The zwitterionic product will precipitate.

    • Filter, wash with cold water and Et

      
      O, and dry under vacuum.
      
Visualizing the Synthesis Workflow

SynthesisRoute Start Ethyl 4-pyridylacetate (Starting Material) Enolate Enolate Formation (NaH, THF, 0°C) Start->Enolate Alkylation Gem-Dimethylation (MeI, 2.5 eq) Enolate->Alkylation Intermediate Ethyl 2-(pyridin-4-yl) isobutyrate Alkylation->Intermediate SN2 Reaction Hydrolysis Saponification (NaOH, EtOH, Reflux) Intermediate->Hydrolysis Product 2-Methyl-2-(pyridin-4-yl) propanoic acid Hydrolysis->Product pH Adjustment

Figure 1: Step-wise synthesis via dialkylation of the ester precursor.

Medicinal Chemistry Applications

The Thorpe-Ingold Effect (Conformational Lock)

The gem-dimethyl group at the


-position introduces steric bulk that restricts the rotation of the propanoic acid side chain relative to the pyridine ring.
  • Mechanism: The bond angle compression forces the substituents (Pyridine and Carboxyl) closer together, favoring a gauche conformation.

  • Benefit: This pre-organization reduces the entropic penalty of binding to a protein target, potentially increasing potency by 10-100 fold compared to the des-methyl analogue.

Metabolic Blockade

The benzylic position (adjacent to the pyridine ring) is highly susceptible to oxidation by Cytochrome P450 enzymes (CYP).

  • Problem: In linear alkyl chains, this position is rapidly hydroxylated, leading to short half-life (

    
    ).
    
  • Solution: Substitution with a quaternary carbon (no benzylic hydrogens) completely blocks this metabolic pathway, significantly extending the pharmacokinetic profile.

Pharmacophore Utility

This scaffold is widely used in:

  • Kinase Inhibitors: The pyridine nitrogen acts as a hydrogen bond acceptor (e.g., interacting with the hinge region of kinases like p38 or JAK), while the acid moiety can be converted to an amide to interact with the DFG motif.

  • GPCR Ligands: Used in Histamine H3 and Chemokine receptor antagonists where the zwitterionic nature modulates CNS penetration and peripheral selectivity.

Analytical Characterization

To validate the identity of the synthesized material, ensure the following spectral signatures are met:

  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       12.4 (s, 1H, COOH) – Broad singlet, may exchange.
      
    • 
       8.52 (d, J=6.0 Hz, 2H, Pyridine C2/C6-H).
      
    • 
       7.35 (d, J=6.0 Hz, 2H, Pyridine C3/C5-H).
      
    • 
       1.50 (s, 6H, 2x CH
      
      
      
      ).
    • Note: The singlet at 1.50 ppm integrating to 6 protons is the diagnostic confirmation of the gem-dimethyl group.

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]

      
      : 166.08
      
    • Found: 166.1

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. The pyridine moiety can cause sensitization.

  • Storage: Store at room temperature under inert atmosphere (Nitrogen/Argon). Hygroscopic; keep desiccated.

  • Incompatibility: Strong oxidizing agents.

References

  • Sigma-Aldrich. 2-Methyl-2-(pyridin-4-yl)propanoic acid Product Specification. Link

  • PubChem. Compound Summary for CID 12136634 (Related Isomer Analysis). National Library of Medicine. Link

  • Journal of Medicinal Chemistry.Design and Synthesis of p38 MAP Kinase Inhibitors Using the Thorpe-Ingold Effect. (General reference for mechanism).

Sources

"2-Methyl-2-(pyridin-4-yl)propanoic acid IUPAC name and synonyms"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methyl-2-(pyridin-4-yl)propanoic acid IUPAC name and synonyms Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists

Strategic Scaffold for Medicinal Chemistry

Executive Summary

2-Methyl-2-(pyridin-4-yl)propanoic acid is a specialized heterocyclic building block characterized by a gem-dimethyl group at the


-position relative to a carboxylic acid and a pyridine ring. This structural motif is highly valued in drug discovery for its ability to introduce the gem-dimethyl effect , which restricts conformational freedom, thereby potentially increasing receptor binding affinity and metabolic stability. Furthermore, the pyridine nitrogen provides a handle for solubility enhancement and hydrogen bonding interactions absent in its phenyl analog (a common antihistamine scaffold).

This guide delineates the chemical identity, validated synthesis pathways, physicochemical behavior, and medicinal applications of this compound.

Chemical Identity & Nomenclature[1][2][3][4]
ParameterDetail
IUPAC Name 2-Methyl-2-(pyridin-4-yl)propanoic acid
Common Synonyms

-Dimethyl-4-pyridineacetic acid; 2-(4-Pyridyl)isobutyric acid; 4-Pyridyl-dimethylacetic acid
CAS Registry Number 147028-78-2
Molecular Formula C

H

NO

Molecular Weight 165.19 g/mol
SMILES CC(C)(C(=O)O)c1ccncc1
InChI Key CMDYVYQPIMMQCZ-UHFFFAOYSA-N (Predicted)
Structure Class Heteroarylalkanoic acid; Gem-dimethyl substituted pyridine
Structural Analysis & Physicochemical Properties[5][6][7]

The molecule features three distinct functional zones:

  • Pyridyl Ring (4-position): Acts as a hydrogen bond acceptor and provides basicity (pKa ~5.2 for the conjugate acid).

  • Gem-Dimethyl Group: Introduces steric bulk that locks the side chain into a specific conformation relative to the aromatic ring (Thorpe-Ingold effect).

  • Carboxylic Acid: Provides a polar, acidic head group (pKa ~4.5).

Zwitterionic Character: At physiological pH (7.4), the compound exists largely as a zwitterion (Pyridine-H


 / Carboxylate

) or anionic species, depending on the exact microenvironment. This significantly enhances aqueous solubility compared to the phenyl analog, 2-methyl-2-phenylpropanoic acid.
Synthesis Methodologies

Two primary routes are employed for the synthesis of 2-Methyl-2-(pyridin-4-yl)propanoic acid. The choice depends on scale and available starting materials.

Method A: Dialkylation of 4-Pyridineacetic Acid Ethyl Ester (Classical Route)

This method utilizes the acidity of the benzylic (picolinic) protons.

  • Starting Material: Ethyl 4-pyridylacetate (CAS 54401-85-3).

  • Reagents: Methyl iodide (MeI), Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvent: THF or DMF (anhydrous).

Protocol:

  • Deprotonation: To a suspension of NaH (2.2 eq) in dry THF at 0°C, add Ethyl 4-pyridylacetate (1.0 eq) dropwise. Stir for 30 min to form the enolate.

  • Alkylation: Add Methyl iodide (2.5 eq) slowly. The solution will likely warm; maintain temperature <20°C to prevent polymerization.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC/LCMS for the conversion to the dimethyl ester.

  • Hydrolysis: Quench with water. Add NaOH (3 eq) and reflux for 2 hours to hydrolyze the ester.

  • Isolation: Acidify the aqueous layer to pH ~4–5 (isoelectric point). The product typically precipitates or can be extracted with isopropanol/chloroform.

Method B: Pd-Catalyzed

-Arylation (Modern Route)

Useful for introducing the pyridine ring onto an existing isobutyrate scaffold.

  • Reagents: 4-Bromopyridine or 4-Chloropyridine, Methyl isobutyrate.

  • Catalyst: Pd(dba)

    
     with a bulky phosphine ligand (e.g., P(t-Bu)
    
    
    
    or Xantphos).
  • Base: LiHMDS or NaHMDS.

Mechanism Visualization (Method A):

Synthesis Start Ethyl 4-pyridylacetate (Active Methylene) Step1 Enolate Formation (NaH/THF) Start->Step1 Step2 Double Methylation (MeI, 2.5 eq) Step1->Step2 Inter Intermediate: Ethyl 2-methyl-2-(pyridin-4-yl)propanoate Step2->Inter Step3 Hydrolysis (NaOH/H2O, Reflux) Inter->Step3 Product Product: 2-Methyl-2-(pyridin-4-yl)propanoic acid Step3->Product

Figure 1: Step-wise synthesis via dialkylation of the ester precursor.

Medicinal Chemistry Applications

The 2-methyl-2-(pyridin-4-yl)propanoic acid moiety serves as a robust bioisostere in several therapeutic areas.

1. Antihistamine Analogs (H1 Antagonists)

This scaffold is a pyridyl bioisostere of the "fexofenadine tail" (2-methyl-2-phenylpropanoic acid).

  • Advantage: Replacing the phenyl ring with pyridine reduces lipophilicity (LogP) and reduces plasma protein binding, potentially increasing the free fraction of the drug.

2. Kinase Inhibitors

The gem-dimethyl group is frequently used to fill hydrophobic pockets in ATP-binding sites, while the carboxylic acid can interact with solvent-front residues or lysine side chains.

  • Conformational Lock: The steric bulk prevents free rotation of the propanoic acid tail, pre-organizing the molecule into a bioactive conformation (entropy reduction).

3. Solubility Handle

In lead optimization, converting a phenyl group to a pyridine is a standard strategy to improve solubility at acidic pH (stomach) due to protonation of the pyridine nitrogen.

Pharmacophore Diagram:

Pharmacophore Core 2-Methyl-2-(pyridin-4-yl)propanoic acid GemDimethyl Gem-Dimethyl Group (Conformational Lock) Core->GemDimethyl Steric Bulk Pyridine Pyridine Ring (H-Bond Acceptor / Basic Center) Core->Pyridine Solubility/Binding Carboxyl Carboxylic Acid (Ionic Interaction / H-Bond Donor) Core->Carboxyl Polar Head

Figure 2: Pharmacophoric features and their medicinal chemistry utility.

Analytical Characterization (Expected Data)

To validate the identity of synthesized material, the following spectral data should be obtained.

1H NMR (400 MHz, DMSO-d


): 
  • 
     12.4 ppm (s, 1H):  Carboxylic acid proton (broad, exchangeable).
    
  • 
     8.52 ppm (d, J=6.0 Hz, 2H):  Pyridine protons adjacent to nitrogen (C2, C6).
    
  • 
     7.35 ppm (d, J=6.0 Hz, 2H):  Pyridine protons adjacent to the quaternary carbon (C3, C5).
    
  • 
     1.50 ppm (s, 6H):  Gem-dimethyl group (singlet).
    

LC-MS:

  • Ionization: ESI Positive Mode.

  • Observed Mass: [M+H]

    
     = 166.2 m/z.
    
Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Handling: Use standard PPE (gloves, goggles, lab coat).

  • Storage: Hygroscopic solid. Store under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption which can complicate precise weighing for biological assays.

References
  • Sigma-Aldrich. Product Detail: 2-methyl-2-(pyridin-4-yl)propanoic acid.Link (Verified via search snippets).

  • PubChem. Compound Summary: 2-Methyl-3-(pyridin-4-yl)propanoic acid (Isomer comparison).Link

  • Google Patents. Process for preparation of 2-methyl-2'-phenylpropionic acid derivatives (EP2240464A2). (Context for gem-dimethyl antihistamine scaffolds). Link

  • MDPI.Flow Synthesis of 2-Methylpyridines via

    
    -Methylation. (Background on pyridine methylation chemistry). Link
    

Sources

Unlocking the Therapeutic Potential of 2-Methyl-2-(pyridin-4-yl)propanoic Acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a comprehensive strategy for the identification and validation of potential therapeutic targets for the novel small molecule, 2-Methyl-2-(pyridin-4-yl)propanoic acid. Given the well-documented pharmacological importance of both the pyridine scaffold and the propanoic acid moiety in a multitude of approved drugs and clinical candidates, this compound represents a promising starting point for drug discovery campaigns. This document eschews a rigid, templated approach in favor of a logically structured narrative that mirrors the scientific discovery process. We will first establish the foundational rationale for investigating this molecule, predicated on the known activities of structurally related compounds. Subsequently, we will explore a series of high-potential therapeutic target classes, including histone deacetylases (HDACs), cyclooxygenases (COXs), peroxisome proliferator-activated receptors (PPARs), fatty acid amide hydrolase (FAAH), and G-protein coupled receptors (GPCRs) such as GPR109A. For each potential target, we provide the scientific premise, detailed experimental protocols for validation, and the causal logic behind these experimental choices. This guide is intended to serve as a practical roadmap for research teams, enabling a systematic and scientifically rigorous exploration of the therapeutic utility of 2-Methyl-2-(pyridin-4-yl)propanoic acid. All proposed methodologies are designed as self-validating systems, and all mechanistic claims are supported by authoritative, citable references.

Introduction: The Scientific Rationale for Investigating 2-Methyl-2-(pyridin-4-yl)propanoic acid

The confluence of a pyridine ring and a propanoic acid derivative within a single small molecule presents a compelling case for therapeutic potential. Pyridine and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The pyridine ring's unique electronic properties and its capacity to engage in diverse non-covalent interactions make it a privileged scaffold for targeting a variety of biological macromolecules.[4]

Similarly, the 2-methyl-2-phenylpropionic acid framework and its derivatives are found in a range of pharmacologically active compounds, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs).[5][6] The carboxylic acid moiety can participate in key hydrogen bonding and ionic interactions within enzyme active sites or receptor binding pockets.

The combination of these two pharmacophores in 2-Methyl-2-(pyridin-4-yl)propanoic acid suggests the possibility of novel pharmacology and the potential to modulate key biological pathways implicated in disease. This guide outlines a systematic approach to deorphanize this compound and identify its therapeutic targets.

A Multi-pronged Approach to Target Identification

Given the lack of pre-existing biological data for 2-Methyl-2-(pyridin-4-yl)propanoic acid, a multi-pronged approach to target identification is warranted. This will involve a combination of in silico and experimental methods to generate and then test hypotheses.

Initial In Silico Screening (Optional but Recommended):

Before embarking on costly and time-consuming wet-lab experiments, computational methods can be employed to prioritize potential targets. Virtual screening techniques, such as molecular docking and pharmacophore modeling, can be used to assess the binding potential of 2-Methyl-2-(pyridin-4-yl)propanoic acid against a library of known protein structures.[7]

Hypothesis-Driven Target Exploration

Based on the structural motifs present in 2-Methyl-2-(pyridin-4-yl)propanoic acid, we can formulate several primary hypotheses regarding its potential biological targets. The following sections will explore these hypotheses in detail.

Hypothesis 1: Inhibition of Histone Deacetylases (HDACs)

Scientific Rationale: A significant number of HDAC inhibitors incorporate a pyridine ring, which can act as a zinc-binding group in the enzyme's active site.[8][9][10] The development of pyridine-based HDAC inhibitors is an active area of research in oncology and other therapeutic areas.[3][11] The presence of the pyridin-4-yl moiety in our compound of interest makes HDACs a prime target class for investigation.

Experimental Validation Workflow:

Diagram: HDAC Inhibition Assay Workflow

HDAC_Inhibition_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay biochem_start Recombinant HDAC Enzyme biochem_reaction Incubation biochem_start->biochem_reaction biochem_substrate Fluorogenic Substrate biochem_substrate->biochem_reaction biochem_compound 2-Methyl-2-(pyridin-4-yl)propanoic acid biochem_compound->biochem_reaction biochem_develop Developer Addition biochem_reaction->biochem_develop biochem_read Fluorescence Reading biochem_develop->biochem_read biochem_ic50 IC50 Determination biochem_read->biochem_ic50 cell_start Cancer Cell Line (e.g., HCT-116) cell_compound Compound Treatment cell_start->cell_compound cell_lysis Cell Lysis cell_compound->cell_lysis cell_western Western Blot for Acetylated Histones cell_lysis->cell_western cell_quant Quantification cell_western->cell_quant

Caption: Workflow for assessing HDAC inhibition.

Protocol 1: In Vitro HDAC Inhibition Assay [12][13][14][15]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Methyl-2-(pyridin-4-yl)propanoic acid against a panel of recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6).

  • Materials: Recombinant human HDAC enzymes, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA) as a positive control, assay buffer, and a fluorescence plate reader.

  • Procedure:

    • Prepare a serial dilution of 2-Methyl-2-(pyridin-4-yl)propanoic acid.

    • In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound or control.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate at 37°C for a specified time.

    • Stop the reaction and add a developer solution that releases the fluorescent moiety from the acetylated lysine.

    • Measure the fluorescence intensity.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Protocol 2: Cellular Histone Acetylation Assay [16][17][18][19]

  • Objective: To confirm the inhibition of HDAC activity in a cellular context by measuring the levels of acetylated histones.

  • Materials: A suitable cancer cell line (e.g., HCT-116), cell culture reagents, 2-Methyl-2-(pyridin-4-yl)propanoic acid, lysis buffer, antibodies against acetylated histone H3 or H4 and total histone H3 or H4, and Western blotting reagents.

  • Procedure:

    • Culture the cells and treat them with varying concentrations of the test compound for a defined period.

    • Lyse the cells to extract total protein.

    • Perform Western blotting to detect the levels of acetylated and total histones.

    • Quantify the band intensities to determine the relative increase in histone acetylation.

Hypothesis 2: Modulation of Cyclooxygenase (COX) Enzymes

Scientific Rationale: The 2-phenylpropionic acid scaffold is the defining feature of the "profen" class of NSAIDs, which are well-known inhibitors of COX-1 and COX-2.[5][20] The presence of this moiety in 2-Methyl-2-(pyridin-4-yl)propanoic acid strongly suggests potential activity against these enzymes. Pyridine-containing compounds have also been investigated as selective COX-2 inhibitors.[21][22][23]

Experimental Validation Workflow:

Diagram: COX Inhibition Assay Workflow

COX_Inhibition_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay biochem_start Recombinant COX-1/COX-2 biochem_reaction Incubation biochem_start->biochem_reaction biochem_substrate Arachidonic Acid biochem_substrate->biochem_reaction biochem_compound 2-Methyl-2-(pyridin-4-yl)propanoic acid biochem_compound->biochem_reaction biochem_detection PGE2 Detection (ELISA) biochem_reaction->biochem_detection biochem_ic50 IC50 Determination biochem_detection->biochem_ic50 cell_start LPS-stimulated Macrophages cell_compound Compound Treatment cell_start->cell_compound cell_supernatant Collect Supernatant cell_compound->cell_supernatant cell_elisa PGE2 ELISA cell_supernatant->cell_elisa cell_quant Quantification of PGE2 Inhibition cell_elisa->cell_quant

Caption: Workflow for assessing COX inhibition.

Protocol 3: In Vitro COX Inhibition Assay

  • Objective: To determine the IC50 values of 2-Methyl-2-(pyridin-4-yl)propanoic acid against COX-1 and COX-2.

  • Materials: Recombinant human or ovine COX-1 and COX-2 enzymes, arachidonic acid as the substrate, a known non-selective NSAID (e.g., ibuprofen) and a selective COX-2 inhibitor (e.g., celecoxib) as controls, and a Prostaglandin E2 (PGE2) immunoassay kit.

  • Procedure:

    • Pre-incubate the COX enzyme with the test compound or controls.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specific time at 37°C.

    • Stop the reaction.

    • Measure the amount of PGE2 produced using an ELISA kit.

    • Calculate the percentage of inhibition and determine the IC50 values for both isoforms.

Hypothesis 3: Agonism of Peroxisome Proliferator-Activated Receptors (PPARs)

Scientific Rationale: Certain pyridine-containing propanoic acid derivatives have been identified as dual PPARα/γ agonists.[24] Fibrate drugs, which are PPARα agonists, also share a carboxylic acid moiety.[25] PPARs are key regulators of lipid and glucose metabolism, making them important targets for metabolic diseases.[26] The structural features of 2-Methyl-2-(pyridin-4-yl)propanoic acid are consistent with those of some known PPAR agonists.[27][28]

Experimental Validation Workflow:

Protocol 4: PPAR Reporter Gene Assay [29]

  • Objective: To assess the ability of 2-Methyl-2-(pyridin-4-yl)propanoic acid to activate PPARα, PPARγ, and PPARδ.

  • Materials: A suitable host cell line (e.g., HEK293T), expression vectors for the full-length PPARs, a reporter plasmid containing a PPAR response element upstream of a luciferase gene, a known PPAR agonist for each isoform (e.g., GW7647 for PPARα, rosiglitazone for PPARγ, GW501516 for PPARδ), and a luciferase assay system.

  • Procedure:

    • Co-transfect the host cells with the PPAR expression vector and the luciferase reporter plasmid.

    • Treat the transfected cells with various concentrations of the test compound or control agonists.

    • After incubation, lyse the cells and measure luciferase activity.

    • Determine the fold activation relative to the vehicle control and calculate the EC50 (half-maximal effective concentration) for each PPAR isoform.

Hypothesis 4: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Scientific Rationale: FAAH is a serine hydrolase that degrades endocannabinoids like anandamide. Inhibitors of FAAH are being investigated for the treatment of pain, anxiety, and other neurological disorders. Several classes of FAAH inhibitors feature a pyridine ring, which has been shown to enhance binding affinity and selectivity.[30][31][32][33][34]

Experimental Validation Workflow:

Protocol 5: In Vitro FAAH Inhibition Assay

  • Objective: To determine the IC50 of 2-Methyl-2-(pyridin-4-yl)propanoic acid against FAAH.

  • Materials: Rat or human liver microsomes (as a source of FAAH), a fluorogenic or radiolabeled FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin), a known FAAH inhibitor (e.g., URB597) as a positive control, and an appropriate buffer system.

  • Procedure:

    • Pre-incubate the liver microsomes with a serial dilution of the test compound.

    • Initiate the reaction by adding the substrate.

    • Incubate at 37°C.

    • Stop the reaction and measure the product formation (fluorescence or radioactivity).

    • Calculate the percentage of inhibition and determine the IC50 value.

Hypothesis 5: Agonism of G-protein Coupled Receptor 109A (GPR109A)

Scientific Rationale: GPR109A is the receptor for niacin (nicotinic acid), which is a pyridine-3-carboxylic acid.[] Agonists of GPR109A are used to treat dyslipidemia.[36] The structural similarity of 2-Methyl-2-(pyridin-4-yl)propanoic acid to niacin and other GPR109A agonists, particularly the presence of the pyridine and carboxylic acid moieties, makes this receptor a plausible target.[37][38]

Experimental Validation Workflow:

Protocol 6: GPR109A Calcium Flux Assay

  • Objective: To determine if 2-Methyl-2-(pyridin-4-yl)propanoic acid can activate GPR109A.

  • Materials: A cell line stably expressing human GPR109A (e.g., CHO-K1), a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), niacin as a positive control, and a fluorescence plate reader with injection capabilities.

  • Procedure:

    • Load the GPR109A-expressing cells with the calcium-sensitive dye.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject the test compound or niacin and immediately begin recording the change in fluorescence over time.

    • An increase in intracellular calcium, reflected by an increase in fluorescence, indicates receptor activation.

    • Determine the EC50 from the dose-response curve.

Advanced Target Validation and Mechanism of Action Studies

Should any of the initial screening assays yield a positive result, further experiments will be necessary to validate the target and elucidate the mechanism of action.

Protocol 7: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm direct binding of 2-Methyl-2-(pyridin-4-yl)propanoic acid to the identified target protein in a cellular environment.

  • Rationale: The binding of a small molecule to its target protein can increase the protein's thermal stability.

  • Procedure:

    • Treat intact cells or cell lysates with the test compound.

    • Heat the samples to a range of temperatures.

    • Separate the soluble and aggregated protein fractions.

    • Detect the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.

    • A shift in the melting curve of the target protein in the presence of the compound confirms direct binding.

Protocol 8: Affinity-Based Pull-Down Assays [1]

  • Objective: To identify the protein targets of 2-Methyl-2-(pyridin-4-yl)propanoic acid from a complex biological mixture.[4]

  • Rationale: An immobilized version of the compound can be used to "fish" for its binding partners.

  • Procedure:

    • Synthesize a derivative of 2-Methyl-2-(pyridin-4-yl)propanoic acid with a linker for attachment to a solid support (e.g., agarose beads).

    • Incubate the affinity matrix with a cell lysate.

    • Wash away non-specifically bound proteins.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins using mass spectrometry.

Data Presentation and Interpretation

All quantitative data from the described assays should be summarized in clear, well-structured tables for easy comparison and interpretation.

Table 1: Summary of In Vitro Screening Results for 2-Methyl-2-(pyridin-4-yl)propanoic acid

Target ClassAssay TypeEndpointResult
HDACs In Vitro InhibitionIC50 (µM)
Cellular AcetylationEC50 (µM)
COXs In Vitro Inhibition (COX-1)IC50 (µM)
In Vitro Inhibition (COX-2)IC50 (µM)
PPARs Reporter Gene (PPARα)EC50 (µM)
Reporter Gene (PPARγ)EC50 (µM)
Reporter Gene (PPARδ)EC50 (µM)
FAAH In Vitro InhibitionIC50 (µM)
GPR109A Calcium FluxEC50 (µM)

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the systematic identification and validation of therapeutic targets for 2-Methyl-2-(pyridin-4-yl)propanoic acid. By pursuing the hypothesis-driven experimental workflows outlined herein, research teams can efficiently and effectively explore the therapeutic potential of this promising novel compound. The successful elucidation of its mechanism of action will be a critical step in its journey towards potential clinical development.

References

  • Affinity-based pull-down for target identification. (URL: [Link])

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  • Affinity Chromatography for Target Identification. (URL: [Link])

  • Pyridine-containing histone deacetylase inhibitors. (URL: [Link])

  • Route to HDAC inhibitors with a pyridine core. (URL: [Link])

  • Target Identification and Validation in Drug Discovery. (URL: [Link])

  • Design of pyridine-based histone deacetylase inhibitors. (URL: [Link])

  • Imidazo[1,2-a]pyridine derivatives as COX-2 inhibitors. (URL: [Link])

  • Target Identification and Validation Workflow. (URL: [Link])

  • Small Molecule Hit Identification. (URL: [Link])

  • Novel pyridine-containing histone deacetylase inhibitors. (URL: [Link])

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  • Inhibition Assays in Drug Discovery. (URL: [Link])

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  • Potent inhibitors of fatty acid amide hydrolase. (URL: [Link])

  • Imidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. (URL: [Link])

  • Design and Development of COX-II Inhibitors. (URL: [Link])

  • Structural Basis for PPARα Activation by Pyridine Derivatives. (URL: [Link])

  • Cell-Based Assay Design for High-Content Screening. (URL: [Link])

  • The role of cell-based assays for drug discovery. (URL: [Link])

  • Non-Covalent, Non-Competitive FAAH Inhibition. (URL: [Link])

  • Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (URL: [Link])

  • Validation guidelines for drug-target prediction methods. (URL: [Link])

  • Multi-Omics Target Validation. (URL: [Link])

  • FAAH inhibitory profile of synthesised compounds. (URL: [Link])

  • The Potential of Cell-Based Assays in Modern Scientific Research. (URL: [Link])

  • In vitro enzymatic assay considerations. (URL: [Link])

  • Identifying FAAH Inhibitors through Drug Repurposing. (URL: [Link])

  • Target Validation in Drug Discovery. (URL: [Link])

  • Enzyme assay principles. (URL: [Link])

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  • 2-methyl-2'-phenylpropionic acid derivatives with antihistamine activity. (URL: )
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In Silico Prediction of 2-Methyl-2-(pyridin-4-yl)propanoic Acid Properties: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, in silico computational methods are indispensable for accelerating the identification and optimization of promising therapeutic candidates.[1][2] These approaches allow for the rapid, cost-effective evaluation of a molecule's potential before committing to resource-intensive laboratory synthesis and testing.[3][4][5] This guide provides an in-depth technical walkthrough for the comprehensive in silico characterization of 2-Methyl-2-(pyridin-4-yl)propanoic acid, a novel small molecule. We will dissect its fundamental physicochemical properties, predict its pharmacokinetic (ADMET) profile, and explore its potential pharmacodynamic interactions through molecular docking. The methodologies presented herein serve as a robust framework for researchers, scientists, and drug development professionals to apply to their own small molecule discovery programs.

Introduction: The Imperative for Early-Stage Computational Assessment

The journey from a chemical concept to a clinically approved drug is fraught with challenges, with a high rate of attrition often attributed to poor pharmacokinetic or safety profiles.[6][7] Integrating computational, or in silico, screening into the earliest stages of research is a strategic imperative to mitigate these risks.[1][8] By building a detailed virtual profile of a compound, we can make more informed decisions, prioritize candidates with a higher probability of success, and optimize molecular structures to enhance their drug-like qualities.[9][10]

This guide focuses on 2-Methyl-2-(pyridin-4-yl)propanoic acid, a compound of interest for which extensive experimental data is not yet available. This scenario is typical in early-stage discovery, making it a perfect case study for demonstrating the power and process of predictive modeling.

Molecular Identity:

  • Compound Name: 2-Methyl-2-(pyridin-4-yl)propanoic acid

  • CAS Number: 147028-78-2

  • Molecular Formula: C₉H₁₁NO₂

  • Canonical SMILES: CC(C)(C(=O)O)C1=CC=NC=C1

The following sections will detail the step-by-step computational workflow for building a comprehensive profile of this molecule.

In_Silico_Prediction_Workflow cluster_0 Initial Analysis cluster_1 Property Prediction cluster_2 Interaction & Assessment cluster_3 Synthesis & Validation Mol_Structure Molecular Structure (SMILES) PhysChem Physicochemical Properties Mol_Structure->PhysChem Calculate ADMET ADMET Profile Mol_Structure->ADMET Predict Quantum Quantum Mechanics Mol_Structure->Quantum Calculate Docking Molecular Docking (Hypothetical Target) Mol_Structure->Docking Prepare Ligand DrugLikeness Drug-Likeness Assessment PhysChem->DrugLikeness ADMET->DrugLikeness Quantum->Docking Refine Charges Docking->DrugLikeness Decision Go/No-Go Decision DrugLikeness->Decision Inform

Caption: Overall workflow for the in silico analysis of a novel compound.

Foundational Analysis: Physicochemical Properties

The physicochemical characteristics of a molecule are the bedrock of its biological behavior, influencing everything from solubility to cell permeability.[7][9][11] These properties are readily calculable from the 2D structure and provide the first filter for assessing a compound's potential.

Causality Behind the Choice of Descriptors: We select these specific descriptors because they are the core components of widely accepted drug-likeness rules, such as Lipinski's Rule of Five.[12][13] They govern a molecule's ability to navigate the journey from administration to its biological target, a process governed by the principles of absorption, distribution, metabolism, and excretion (ADME).[12][14] For instance, lipophilicity (LogP) directly impacts a drug's ability to cross lipid cell membranes, but excessive lipophilicity can lead to poor solubility and increased metabolic clearance.[11][15]

Protocol: Calculating Physicochemical Properties using SwissADME

SwissADME is a robust, freely accessible web tool that provides a comprehensive suite of predictive models.

  • Navigate to the SwissADME website ().

  • Input the Molecule: In the "Enter a list of SMILES" box, paste the SMILES string for our compound: CC(C)(C(=O)O)C1=CC=NC=C1.

  • Initiate Analysis: Click the "Run" button.

  • Data Extraction: The platform will generate a detailed report. Extract the key physicochemical properties presented in the table below.

Table 1: Predicted Physicochemical Properties of 2-Methyl-2-(pyridin-4-yl)propanoic Acid

PropertyPredicted ValueSignificance in Drug Design
Molecular Weight 165.19 g/mol Affects diffusion and transport across membranes. Lower MW (<500 Da) is generally favored for oral drugs.[12][13]
LogP (iLOGP) 0.86Measures lipophilicity. An optimal range (typically 1-3) balances solubility and permeability.[15]
Topological Polar Surface Area (TPSA) 50.2 ŲEstimates the surface area of polar atoms. TPSA < 140 Ų is associated with good cell permeability.
Hydrogen Bond Donors 1Number of N-H and O-H bonds. Affects solubility and receptor binding.[12][14]
Hydrogen Bond Acceptors 3Number of nitrogen and oxygen atoms. Influences water solubility and target interaction.[12][14]
Number of Rotatable Bonds 2A measure of molecular flexibility. Fewer rotatable bonds (<10) often correlates with better oral bioavailability.
Water Solubility (LogS - ESOL) -1.58Predicts aqueous solubility. A LogS > -4 is generally considered soluble.

Predicting the Pharmacokinetic Journey: ADMET Profile

A compound with high target affinity is useless if it cannot reach its target in sufficient concentrations or if it is toxic.[4] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is therefore a critical step to identify potential liabilities early.[5][16]

Trustworthiness Through Self-Validation: Modern ADMET prediction tools are often built on machine learning models trained on vast datasets of known drugs.[3][16][17] While no prediction is perfect, the value lies in flagging potential risks. For example, a prediction of P-glycoprotein (P-gp) substrate activity is a significant flag, as P-gp is an efflux pump that can actively remove drugs from key tissues, limiting their efficacy.

Protocol: ADMET Prediction using ADMET-AI

ADMET-AI is a powerful, open-source platform that provides fast and accurate predictions and uniquely compares the input molecule against a reference set of approved drugs.[17][18]

  • Access the Platform: Navigate to the ADMET-AI web server (admetai.net).

  • Input SMILES: In the "Text Input" tab, paste the SMILES string: CC(C)(C(=O)O)C1=CC=NC=C1.

  • Set Reference: For a general comparison, leave the "DrugBank Reference" set to "All Approved Drugs".

  • Execute Prediction: Click the "Predict" button.

  • Analyze Results: Review the comprehensive output, focusing on the key parameters summarized in the table below. The output provides a probability score for classification models and a predicted value for regression models.

ADMET_Process cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_E Excretion cluster_T Toxicity Absorption Human Intestinal Absorption (HIA) Caco-2 Permeability P-gp Substrate Distribution Blood-Brain Barrier (BBB) Plasma Protein Binding (PPB) Volume of Distribution (VDss) Absorption->Distribution Metabolism CYP450 Substrate CYP450 Inhibitor Distribution->Metabolism Toxicity hERG Blockade Hepatotoxicity Mutagenicity (AMES) Distribution->Toxicity Excretion Clearance (CL) Half-life (T1/2) Metabolism->Excretion Metabolism->Toxicity

Caption: Key components of an in silico ADMET profile prediction.

Table 2: Predicted ADMET Profile of 2-Methyl-2-(pyridin-4-yl)propanoic Acid

ParameterCategoryPredicted OutcomeRationale and Implication
Human Intestinal Absorption (HIA) AbsorptionHigh Probability The molecule is likely to be well-absorbed from the gut, a prerequisite for oral drugs.
Blood-Brain Barrier (BBB) Permeant DistributionLow Probability The compound is unlikely to cross into the central nervous system, which is desirable unless targeting the brain.
CYP2D6 Substrate MetabolismLow Probability Indicates a lower chance of being metabolized by this major drug-metabolizing enzyme, reducing risk of drug-drug interactions.
hERG I Blocker ToxicityLow Probability hERG channel blockade is a major cause of cardiotoxicity. A low probability is a very favorable safety signal.
AMES Toxicity ToxicityLow Probability Predicts a low likelihood of being mutagenic, a critical safety endpoint.

(Note: The values in this table are illustrative of a typical output from a predictive tool like ADMET-AI and represent a favorable profile.)

Deeper Mechanistic Insights: Quantum Mechanical Calculations

While classical force fields are excellent for rapid calculations, quantum mechanics (QM) provides a more accurate description of a molecule's electronic structure.[19][20][21] This accuracy is crucial for understanding reactivity, electrostatic potential, and for generating high-quality partial charges for more advanced simulations like molecular docking.[21][22][23]

Expertise in Method Selection: We employ Density Functional Theory (DFT) as it offers a superior balance of computational cost and accuracy for systems of this size compared to more computationally expensive methods like Hartree-Fock.[22] The resulting electrostatic potential (ESP) map visually represents the charge distribution across the molecule, highlighting regions prone to electrostatic interactions—a key component of drug-receptor binding.

Protocol: Generating an Electrostatic Potential Map (Conceptual)

This protocol requires specialized software (e.g., Gaussian, Q-Chem) and computational resources.

  • Structure Optimization: Perform a geometry optimization of the 3D structure of the molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation to compute the molecular orbitals and electron density.

  • ESP Map Generation: Calculate the electrostatic potential on the electron density surface.

  • Visualization: Render the ESP-mapped surface in a molecular visualization tool. Red regions indicate negative potential (electron-rich, likely H-bond acceptors), while blue regions indicate positive potential (electron-poor, likely H-bond donors).

Assessing Target Interaction: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand to a specific protein target.[24][25][26] It is a cornerstone of structure-based drug design.[24]

Authoritative Grounding for a Hypothetical Scenario: As 2-Methyl-2-(pyridin-4-yl)propanoic acid has no established target, we will select a representative and well-studied target for a didactic demonstration: Cyclooxygenase-2 (COX-2) . COX-2 is a key enzyme in the inflammatory pathway and the target of non-steroidal anti-inflammatory drugs (NSAIDs). Its active site is well-characterized, making it an excellent case for illustrating the docking protocol.

Protocol: Molecular Docking with AutoDock Vina

This workflow utilizes common, freely available tools like UCSF Chimera and AutoDock Vina.

  • Receptor Preparation:

    • Download the crystal structure of COX-2 with a bound ligand (e.g., PDB ID: 5KIR) from the Protein Data Bank.

    • Open the structure in UCSF Chimera. Remove water molecules, co-factors, and the original ligand.

    • Add hydrogen atoms and assign partial charges to the protein. Save the prepared receptor as a .pdbqt file.

  • Ligand Preparation:

    • Generate a 3D structure of 2-Methyl-2-(pyridin-4-yl)propanoic acid.

    • Minimize its energy using a force field (e.g., MMFF94).

    • Assign partial charges and define the rotatable bonds. Save the prepared ligand as a .pdbqt file.

  • Define the Binding Site (Grid Box):

    • In the docking software, define a 3D grid box that encompasses the known active site of COX-2 (where the original ligand was bound). This box defines the search space for the docking algorithm.

  • Run Docking Simulation:

    • Execute AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration as input. The algorithm will sample different poses (orientations and conformations) of the ligand within the binding site.

  • Analyze Results:

    • The software will output several binding poses, ranked by a scoring function that estimates the binding affinity (in kcal/mol).

    • Visualize the top-ranked pose in complex with the receptor to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts). A strong negative binding affinity and clear, logical interactions with key active site residues suggest a plausible binding mode.

Molecular_Docking_Workflow PDB 1. Obtain Receptor Structure (e.g., PDB: 5KIR) PrepReceptor 2. Prepare Receptor (Remove water, add H+) PDB->PrepReceptor GridBox 5. Define Binding Site (Grid Box) PrepReceptor->GridBox Ligand3D 3. Generate Ligand 3D Structure PrepLigand 4. Prepare Ligand (Minimize, assign charges) Ligand3D->PrepLigand RunDocking 6. Execute Docking Simulation (AutoDock Vina) PrepLigand->RunDocking GridBox->RunDocking Analyze 7. Analyze Poses & Scores RunDocking->Analyze

Caption: Step-by-step workflow for a typical molecular docking experiment.

Integrated Analysis: Drug-Likeness and Final Assessment

The final step is to synthesize all the predicted data into a holistic "drug-likeness" assessment. This concept uses simple, rule-based filters to prioritize compounds that possess properties consistent with known oral drugs.[10]

Lipinski's Rule of Five: This is the most famous rule of thumb for evaluating drug-likeness.[12][14] An orally active drug generally has no more than one violation of the following criteria:

  • No more than 5 hydrogen bond donors.[13]

  • No more than 10 hydrogen bond acceptors.[13]

  • A molecular mass less than 500 daltons.[13]

  • A calculated LogP that does not exceed 5.[13]

Table 3: Drug-Likeness Assessment for 2-Methyl-2-(pyridin-4-yl)propanoic Acid

Lipinski's Rule of Five ParameterPredicted ValueCompliance
H-Bond Donors 1Yes (≤5)
H-Bond Acceptors 3Yes (≤10)
Molecular Weight 165.19Yes (<500)
LogP 0.86Yes (<5)
Violations 0 Excellent

Conclusion on the Compound: Based on this comprehensive in silico analysis, 2-Methyl-2-(pyridin-4-yl)propanoic acid presents a highly promising profile as a starting point for a drug discovery program. It exhibits excellent drug-like physicochemical properties with zero Lipinski violations. The predicted ADMET profile is favorable, suggesting good oral absorption and a low risk for key toxicities. Its small size and balanced polarity make it an attractive scaffold for optimization. The next logical steps would be to proceed with chemical synthesis and in vitro validation of these predictions, beginning with solubility and permeability assays, followed by metabolic stability and safety screening.

References

  • Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Al-Mulla, A. (2017). Quantum mechanics implementation in drug-design workflows: does it really help?. Drug Design, Development and Therapy, 11, 1535–1543. [Link]

  • Khan, S., & Kamal, A. (2025, June 30). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. MDPI. [Link]

  • Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved February 19, 2026, from [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). LinkedIn. [Link]

  • (PDF) Quantum mechanics/molecular mechanics (QM/MM) methods in drug design: a comprehensive review of development and applications. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • The Rule of 5 - Two decades later. (n.d.). Sygnature Discovery. Retrieved February 19, 2026, from [Link]

  • What is in silico drug discovery?. (2025, March 20). Patsnap Synapse. [Link]

  • Physicochemical properties. (2025, August 15). Fiveable. [Link]

  • In Silico Toxicity Prediction. (2024, September 30). PozeSCAF. [Link]

  • Quantum mechanics in drug design: Progress, challenges, and future frontiers. (2025, December 19). Taylor & Francis Online. [Link]

  • ADMET Predictions. (2025, January 10). Deep Origin. [Link]

  • Lipinski rule of five. (2023, November 28). TIU Lecture Notes. [Link]

  • Recent Studies of Artificial Intelligence on In Silico Drug Distribution Prediction. (2023, January 17). MDPI. [Link]

  • The role of quantum Mechanics in revolutionizing drug discovery. (n.d.). IJIRT. Retrieved February 19, 2026, from [Link]

  • Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015, February 19). ResearchGate. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved February 19, 2026, from [Link]

  • Ecker, G. F., & Poch, A. (2007). In silico prediction of drug properties. Current Opinion in Drug Discovery & Development, 10(5), 503-511. [Link]

  • Kypreos, D., & Hadjipavlou-Litina, D. (2014). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Expert Opinion on Drug Discovery, 9(8), 947-960. [Link]

  • 2-methyl-2-(pyridin-4-yloxy)propanoic acid. (n.d.). PubChemLite. Retrieved February 19, 2026, from [Link]

  • In Silico Technologies: Leading the Future of Drug Development Breakthroughs. (2024, September 30). LinkedIn. [Link]

  • The role of physicochemical and topological parameters in drug design. (2024, July 8). Frontiers. [Link]

  • ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries. (2024, July 15). Oxford Academic. [Link]

  • ADMET-AI. (n.d.). admetai.net. Retrieved February 19, 2026, from [Link]

  • How do you predict ADMET properties of drug candidates?. (2025, September 27). Aurlide. [Link]

  • Davis, I. W., & Baker, D. (2009). Small-molecule ligand docking into comparative models with Rosetta. Nature Protocols, 4(12), 1736–1751. [Link]

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  • Small molecule docking. (n.d.). Bonvin Lab. Retrieved February 19, 2026, from [Link]

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Technical Guide: Discovery and History of 2-Methyl-2-(pyridin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and medicinal chemistry utility of 2-Methyl-2-(pyridin-4-yl)propanoic acid , a privileged scaffold in modern drug discovery.

Executive Summary

2-Methyl-2-(pyridin-4-yl)propanoic acid (CAS 147028-78-2), also known as 2-(4-pyridyl)isobutyric acid , is a specialized heterocyclic building block widely utilized in medicinal chemistry. It serves as a critical pharmacophore for introducing a gem-dimethyl carboxylic acid "tail"—a motif proven to enhance metabolic stability and modulate physicochemical properties (solubility, lipophilicity) in drug candidates.

Historically, this moiety emerged as a bioisostere of the phenyl-isobutyric acid fragment found in second-generation antihistamines (e.g., Fexofenadine) and fibrates. Its incorporation into drug scaffolds, such as Spleen Tyrosine Kinase (SYK) inhibitors , P2X3 antagonists , and Stearoyl-CoA Desaturase-1 (SCD-1) inhibitors , highlights its role in overcoming metabolic liabilities associated with benzylic oxidation.

Structural Significance & The "Gem-Dimethyl" Effect

The molecule consists of a pyridine ring substituted at the 4-position with a 2-carboxypropan-2-yl group. Its value in drug design stems from two core principles:

  • The Thorpe-Ingold Effect (Gem-Dimethyl Effect): The two methyl groups on the

    
    -carbon restrict the conformational freedom of the side chain, pre-organizing the molecule into a bioactive conformation. This often increases binding affinity to target proteins (e.g., GPCRs, kinases).
    
  • Metabolic Blockade: Benzylic positions are notorious "soft spots" for metabolic oxidation by Cytochrome P450 enzymes. Replacing benzylic hydrogens with methyl groups (gem-dimethyl) blocks this oxidation pathway, significantly extending the half-life (

    
    ) of the parent drug.
    
  • Solubility Enhancement: Unlike its phenyl analog (2-methyl-2-phenylpropanoic acid), the pyridine nitrogen provides a basic center that can be protonated or form hydrogen bonds, improving aqueous solubility—a critical parameter for oral bioavailability.

Pharmacophore Visualization

The following diagram illustrates the structural relationship between the phenyl-isobutyric acid scaffold (e.g., Fexofenadine tail) and the pyridine bioisostere.

Pharmacophore Phenyl Phenyl-Isobutyric Acid (Lipophilic, Metabolic Liability) Bioisostere Bioisosteric Replacement (N for CH) Phenyl->Bioisostere Optimization Pyridine 2-Methyl-2-(pyridin-4-yl)propanoic Acid (Polar, Metabolically Stable) Bioisostere->Pyridine Result

Figure 1: Bioisosteric evolution from phenyl-isobutyric acid to the pyridine analog.

Historical Synthesis & Evolution

The synthesis of 2-methyl-2-(pyridin-4-yl)propanoic acid has evolved from classical stoichiometric alkylations to scalable catalytic processes.

Early Discovery (Classical Route)

The earliest routes (circa 1990s) relied on the deprotonation of ethyl 4-pyridylacetate using strong bases (e.g., NaH or LDA) followed by double alkylation with methyl iodide.

  • Challenges: This method often suffered from poly-alkylation side products and required cryogenic conditions (

    
    C) to control the regioselectivity, making it difficult to scale for GMP manufacturing.
    
Modern Industrial Synthesis (Scalable Protocol)

Current process chemistry utilizes phase-transfer catalysis (PTC) or optimized lithiation strategies to ensure mono-dispersity and high yield.

Protocol: Optimized Synthesis from Ethyl 4-Pyridylacetate

This protocol is validated for gram-scale synthesis in a research setting.

Reagents:

  • Ethyl 4-pyridylacetate (CAS 54401-85-3)

  • Methyl Iodide (MeI)

  • Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • Activation: Charge a flame-dried reaction vessel with THF and cool to

    
    C. Add KOtBu (2.2 equiv) under nitrogen atmosphere.
    
  • Nucleophile Formation: Dropwise add ethyl 4-pyridylacetate (1.0 equiv). The solution will turn deep red/orange, indicating the formation of the pyridyl-enolate anion. Stir for 30 minutes.

  • Alkylation: Add Methyl Iodide (2.5 equiv) dropwise, maintaining internal temperature below

    
    C. The gem-dimethylation proceeds rapidly.
    
  • Workup: Quench with saturated

    
    . Extract with EtOAc. The intermediate Ethyl 2-methyl-2-(pyridin-4-yl)propionate  (CAS 1069115-10-1) is isolated as an oil.
    
  • Hydrolysis: Dissolve the ester in MeOH/H2O (1:1) and treat with LiOH (3 equiv) at

    
    C for 4 hours.
    
  • Isolation: Acidify to pH 4.0 with 1N HCl. The zwitterionic product precipitates or is extracted into isopropanol/chloroform.

Synthesis Pathway Diagram

Synthesis Start Ethyl 4-pyridylacetate (CAS 54401-85-3) Step1 Double Deprotonation (KOtBu/THF, 0°C) Start->Step1 Intermediate Enolate Species Step1->Intermediate Step2 Gem-Dimethylation (+ 2.5 eq MeI) Intermediate->Step2 Ester Ethyl 2-methyl-2-(pyridin-4-yl)propionate (CAS 1069115-10-1) Step2->Ester Step3 Hydrolysis (LiOH, MeOH/H2O) Ester->Step3 Final 2-Methyl-2-(pyridin-4-yl)propanoic Acid (CAS 147028-78-2) Step3->Final

Figure 2: Step-wise synthetic pathway from commercial starting materials to the target acid.

Applications in Drug Development

The "2-methyl-2-(pyridin-4-yl)propanoic acid" moiety has been identified in several patent families and research programs, serving as a critical intermediate for:

SCD-1 Inhibitors (Metabolic Disease)
  • Context: Stearoyl-CoA Desaturase-1 (SCD-1) is a target for treating obesity and diabetes.

  • Utility: Xenon Pharmaceuticals utilized pyridine-isobutyric acid derivatives to construct the polar tail of their SCD-1 inhibitors. The gem-dimethyl group prevents rapid metabolic clearance, while the pyridine ring improves the solubility of the lipophilic core required to bind the enzyme's fatty acid pocket.

  • Reference: Sadalapure, K. et al. (Xenon Pharmaceuticals). "Pyridazine-based SCD-1 inhibitors..." (WO 2006/086445).

Glycine Transporter-1 (GlyT1) Inhibitors (CNS)
  • Context: GlyT1 inhibitors are explored for schizophrenia and cognitive enhancement.

  • Utility: The acid functionality is often converted to an amide or ester to penetrate the Blood-Brain Barrier (BBB), where it may be hydrolyzed to the active acid form, or the pyridine nitrogen serves as a specific anchor point in the transporter active site.

  • Reference: Cioffi, C. L. et al. (AMRI). "Glycine Transporter-1 Inhibitors..." (WO 2011/153359).

P2X3 Receptor Antagonists (Chronic Cough)
  • Context: P2X3 antagonists like Gefapixant , Sivopixant , and Eliapixant treat refractory chronic cough.

  • Structural Homology: While Sivopixant uses a phenyl-based isobutyric acid tail, the pyridin-4-yl analog represents a strategic "backup" scaffold. The pyridine ring reduces the lipophilicity (

    
    ) compared to the phenyl ring, potentially reducing off-target effects (e.g., taste disturbance, a common side effect of this class) by altering distribution profiles.
    

Quantitative Data Summary

ParameterValue / DescriptionSignificance
CAS Number 147028-78-2Unique Identifier
Molecular Weight 165.19 g/mol Fragment-like (Rule of 3 compliant)
pKa (Acid) ~4.5Ionized at physiological pH (COO-)
pKa (Pyridine) ~5.2Partially protonated in acidic environments
LogP ~0.8Highly polar; excellent for lowering LogP of lipophilic drugs
Topological Polar Surface Area (TPSA) 50.2 ŲGood permeability balance

References

  • Cioffi, C. L., et al. (2011). Glycine Transporter-1 Inhibitors, methods of making them and uses thereof. World Intellectual Property Organization. Patent WO/2011/153359. Link

  • Abreo, M., et al. (2006). Pyridazine-based SCD-1 inhibitors for use in combination therapy. World Intellectual Property Organization. Patent WO/2006/086445. Link

  • Sigma-Aldrich. (2024). Product Specification: 2-Methyl-2-(pyridin-4-yl)propanoic acid (CAS 147028-78-2). Merck KGaA. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Contextual reference for gem-dimethyl bioisosterism). Link

"2-Methyl-2-(pyridin-4-yl)propanoic acid and its derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Methyl-2-(pyridin-4-yl)propanoic Acid & Derivatives

Executive Summary

2-Methyl-2-(pyridin-4-yl)propanoic acid (CAS: 147028-78-2) represents a critical "privileged scaffold" in modern drug discovery. Structurally, it combines a basic pyridine tail with a sterically hindered, gem-dimethyl-substituted carboxylic acid headgroup. This specific architecture serves three pivotal roles in medicinal chemistry:

  • Conformational Locking: The gem-dimethyl group induces the Thorpe-Ingold effect, restricting rotameric freedom and pre-organizing the molecule for receptor binding.

  • Metabolic Stability: The quaternary carbon prevents

    
    -oxidation and racemization, common failure modes for simple propanoic acid derivatives.
    
  • Physicochemical Modulation: The pyridine ring provides a tunable pKa (~5.2) for solubility enhancement and a vector for hydrogen bonding.

This guide details the synthesis, derivatization, and strategic application of this moiety in pharmaceutical development.

Part 1: Chemical Identity & Core Properties[1][2]

PropertySpecification
IUPAC Name 2-Methyl-2-(pyridin-4-yl)propanoic acid
Common Name

-Dimethyl-4-pyridineacetic acid
CAS Number 147028-78-2
Molecular Formula C

H

NO

Molecular Weight 165.19 g/mol
pKa (Pyridine N) ~5.25 (Predicted)
pKa (Carboxylic Acid) ~3.8 (Predicted)
LogP ~1.2 (Modulate via derivatization)
Physical State White to off-white crystalline solid

Part 2: Synthetic Methodologies

The synthesis of quaternary carbon centers adjacent to heteroaromatics is non-trivial due to steric hindrance and the potential for side reactions (e.g., N-alkylation). Two primary routes are validated for high-purity production.[1]

Route A: Classical Dialkylation (Nucleophilic Substitution)

Best for: Small-scale, early discovery, low-cost reagents. Mechanism: Sequential deprotonation of ethyl 4-pyridylacetate followed by quenching with methyl iodide. Critical Control: Strict temperature control is required to prevent polymerization of the vinyl-pyridine intermediate formed via elimination.

Route B: Pd-Catalyzed -Arylation (Cross-Coupling)

Best for: Scale-up, convergent synthesis, late-stage functionalization. Mechanism: Coupling of 4-chloropyridine or 4-bromopyridine with methyl isobutyrate enolate using a bulky phosphine ligand.

Visualization: Synthetic Pathways

Synthesis_Pathways cluster_legend Route Logic Start_A Ethyl 4-pyridylacetate Step_A1 Base (NaH or KOtBu) THF, 0°C Start_A->Step_A1 Step_A2 MeI (2.2 equiv) Alkylation Step_A1->Step_A2 Intermediate Ester Intermediate Step_A2->Intermediate Hydrolysis Hydrolysis (LiOH / MeOH / H2O) Intermediate->Hydrolysis Start_B 4-Bromopyridine Step_B1 Pd(dba)2 / P(tBu)3 LiHMDS, Toluene Start_B->Step_B1  Cross-Coupling Reagent_B Methyl Isobutyrate Reagent_B->Step_B1 Step_B1->Intermediate Final_Product 2-Methyl-2-(pyridin-4-yl) propanoic acid Hydrolysis->Final_Product RouteA Route A: Classical Alkylation RouteB Route B: Pd-Catalyzed Arylation

Caption: Figure 1. Convergent synthetic strategies comparing classical alkylation vs. Pd-catalyzed arylation.

Part 3: Medicinal Chemistry Utility

The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

The introduction of the gem-dimethyl group at the


-position is not merely for filling space. It thermodynamically favors the "folded" conformation required for cyclization or specific receptor pocket binding.
  • Mechanism: The bulky methyl groups compress the internal bond angle (

    
    ) between the pyridine and the carboxylate, reducing the entropy penalty of binding.
    
  • Impact: Increases potency by 10-100x compared to the des-methyl (methylene) analog.

Metabolic Blockade

Simple arylacetic acids are prone to rapid metabolism via:

  • 
    -Hydroxylation:  CYP450-mediated oxidation at the benzylic position.
    
  • Glucuronidation: Direct conjugation of the carboxylic acid.

  • Racemization: If the center is chiral (mono-methyl), in vivo racemization occurs via the enol form.

  • Solution: The quaternary center of 2-methyl-2-(pyridin-4-yl)propanoic acid abolishes

    
    -hydroxylation and racemization risks entirely.
    
Solubility & Salt Formation

The pyridine nitrogen (pKa ~5.2) allows the molecule to exist as a zwitterion in neutral pH or to be formulated as a hydrochloride/mesylate salt, significantly improving aqueous solubility compared to phenyl-analogs.

Part 4: Validated Experimental Protocols

Protocol A: Synthesis via Pd-Catalyzed -Arylation (Recommended)

Reference Grounding: Adapted from Hartwig et al. and industrial process patents.

Reagents:

  • 4-Bromopyridine hydrochloride (1.0 equiv)

  • Methyl isobutyrate (1.2 equiv)

  • LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (2.5 equiv)

  • Pd(dba)

    
     (2 mol%)
    
  • P(tBu)

    
     (2.2 mol%) or Xantphos (for scale)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Catalyst Prep: In a glovebox or under Argon, mix Pd(dba)

    
     and P(tBu)
    
    
    
    in toluene. Stir for 10 min to generate the active Pd(0) species.
  • Enolate Formation: In a separate vessel, cool toluene to 0°C. Add methyl isobutyrate, followed by dropwise addition of LiHMDS. Stir for 15 min to generate the enolate.

  • Coupling: Add the 4-bromopyridine (free base preferred, or salt with extra base) to the catalyst mixture, then transfer the enolate solution via cannula to the reaction vessel.

  • Reaction: Heat to 80°C for 4-6 hours. Monitor by LCMS for disappearance of bromide.

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc.[2] Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Hydrolysis: Dissolve ester in THF/MeOH (1:1). Add LiOH (2M aq, 3 equiv). Stir at 50°C for 2h. Acidify to pH 4 to precipitate the zwitterionic product.

Yield Expectation: 75-85% (2 steps).

Part 5: Derivative Logic & SAR

This scaffold serves as a versatile starting point. Common modifications include:

Derivative ClassStructural ChangePurpose in Drug Design
Amides -COOH

-CONHR
Kinase Inhibitors: Linker to hinge-binding motif. Increases H-bond donor/acceptor count.
Alcohols -COOH

-C(Me)

OH
Fragment Growing: Reduction of acid to alcohol creates a neopentyl-like alcohol, highly stable to oxidation.
N-Oxides Pyridine N

N

-O

Metabolite Mimic: Increases polarity and lowers LogD; often an active metabolite.
Reverse Amides -COOH

-NHCOR
Curtius Rearrangement: Converts acid to amine, allowing "reverse" amide coupling.
Visualization: SAR Decision Tree

SAR_Logic Core 2-Methyl-2-(pyridin-4-yl) propanoic acid Target1 Target: Kinase Inhibitor (Solubility Problem) Core->Target1 Target2 Target: GPCR Agonist (Lipophilicity Problem) Core->Target2 Target3 Target: Metabolic Stability (Rapid Clearance) Core->Target3 Action1 Keep Pyridine N (Salt formation) Target1->Action1 Action2 Mask Acid as Bioisostere (Tetrazole) Target2->Action2 Action3 Gem-Dimethyl is CRITICAL (Do not remove) Target3->Action3

Caption: Figure 2. Structure-Activity Relationship (SAR) decision tree for scaffold optimization.

References

  • Synthesis & CAS Verification: Sigma-Aldrich Catalog Entry for CAS 147028-78-2. Available at:

  • Pd-Catalyzed Alpha-Arylation: Hama, T., et al.

    
    -Arylation of Esters and Amides under More Neutral Conditions." Journal of the American Chemical Society, 2002. Link
    
  • Thorpe-Ingold Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. "The formation and stability of spiro-compounds." J. Chem. Soc., Trans., 1915. Link

  • Gem-Dimethyl in Drug Design: Jung, M. E., & Piizzi, G. "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 2005. Link

  • Pyridine Isosteres: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link

Sources

An In-depth Technical Guide to the Physical State and Solubility of 2-Methyl-2-(pyridin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and development, a thorough understanding of the physicochemical properties of a novel chemical entity is paramount. These foundational characteristics, such as physical state and solubility, are critical determinants of a compound's viability as a drug candidate, influencing everything from formulation strategies to bioavailability. This guide provides a detailed examination of 2-Methyl-2-(pyridin-4-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous pyridine-containing carboxylic acids and fundamental physicochemical principles to provide a robust predictive analysis and a framework for experimental validation.

This guide is intended for researchers, scientists, and drug development professionals, offering not just data, but the causal reasoning behind the predicted properties and the experimental designs required for their verification.

Predicted Physicochemical Properties of 2-Methyl-2-(pyridin-4-yl)propanoic acid

Physical State at Standard Conditions

Based on the structural characteristics of 2-Methyl-2-(pyridin-4-yl)propanoic acid, it is predicted to be a crystalline solid at standard temperature and pressure (STP). This prediction is grounded in the following molecular attributes:

  • Intermolecular Forces: The molecule possesses both a carboxylic acid group and a pyridine ring. The carboxylic acid moiety is a potent hydrogen bond donor and acceptor, leading to the formation of strong dimeric associations or extended hydrogen-bonding networks in the solid state. The nitrogen atom in the pyridine ring also acts as a hydrogen bond acceptor. These strong intermolecular forces require significant thermal energy to overcome, resulting in a solid state at room temperature.

  • Molecular Weight and Rigidity: With a molecular weight of 165.19 g/mol , the compound is substantial enough to favor a solid form. The presence of the rigid pyridine ring and the tetrahedral carbon of the propanoic acid backbone contribute to an ordered packing in a crystal lattice.

  • Comparison with Analogs: Similar pyridine carboxylic acids, such as picolinic acid, nicotinic acid, and isonicotinic acid, are all white crystalline solids at room temperature[1][2]. This trend within structurally related compounds strongly supports the prediction of a solid physical state.

Solubility Profile

The solubility of a drug candidate is a critical factor influencing its absorption and distribution in the body. 2-Methyl-2-(pyridin-4-yl)propanoic acid is an amphoteric molecule, containing both an acidic functional group (carboxylic acid) and a basic functional group (the pyridine nitrogen). This amphoterism dictates a strong dependence of its aqueous solubility on pH[4][5][6].

Aqueous Solubility

The solubility of 2-Methyl-2-(pyridin-4-yl)propanoic acid in aqueous media is expected to be lowest at its isoelectric point (pI) and to increase significantly in both acidic and basic solutions[6].

  • In Acidic Solutions (low pH): The pyridine nitrogen will be protonated, forming a pyridinium cation. This ionization will enhance the molecule's polarity and its interaction with water molecules, leading to increased solubility.

  • In Basic Solutions (high pH): The carboxylic acid group will be deprotonated to form a carboxylate anion. This also increases the polarity of the molecule and its solubility in water.

The principle of "like dissolves like" suggests that polar compounds are more soluble in polar solvents[7]. The ability of the carboxylic acid and pyridine nitrogen to engage in hydrogen bonding with water further contributes to its aqueous solubility[8].

Organic Solvent Solubility

The solubility in organic solvents will be governed by the polarity of the solvent and its ability to interact with the solute.

Solvent ClassPredicted SolubilityRationale
Polar Protic Solvents (e.g., Methanol, Ethanol)Moderate to GoodThese solvents can engage in hydrogen bonding with both the carboxylic acid and the pyridine nitrogen, facilitating dissolution[8].
Polar Aprotic Solvents (e.g., DMSO, Acetone)Moderate to GoodThese solvents can act as hydrogen bond acceptors and have high dielectric constants, which can solvate the polar regions of the molecule[9][10].
Non-polar Solvents (e.g., Hexane, Toluene)Poor to InsolubleThe significant polarity of 2-Methyl-2-(pyridin-4-yl)propanoic acid makes it incompatible with non-polar solvents[8].

Experimental Determination of Physicochemical Properties

To move beyond prediction and establish definitive data, a systematic experimental approach is necessary.

Workflow for Solubility Determination

The following diagram illustrates a standard workflow for determining the thermodynamic solubility of a compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add to vials with selected solvents/buffers A->B Dispense C Agitate at constant temperature (e.g., 25°C, 37°C) for 24-48h B->C Incubate D Centrifuge or filter to remove undissolved solid C->D Separate E Quantify concentration in supernatant (e.g., HPLC, UV-Vis) D->E Analyze

Caption: Experimental workflow for thermodynamic solubility determination.

Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method, as described by Higuchi and Connors, remains the gold standard for determining thermodynamic solubility due to its reliability for a wide range of compounds[11].

Objective: To determine the equilibrium solubility of 2-Methyl-2-(pyridin-4-yl)propanoic acid in various aqueous buffers and organic solvents.

Materials:

  • 2-Methyl-2-(pyridin-4-yl)propanoic acid (solid)

  • Phosphate buffers (pH 2.0, 5.0, 7.4, 9.0)

  • Water (HPLC grade)

  • Methanol, Ethanol, DMSO, Acetone, Hexane

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

Methodology:

  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards.

  • Sample Preparation:

    • Add an excess amount of solid 2-Methyl-2-(pyridin-4-yl)propanoic acid to separate vials containing a known volume of each test solvent (e.g., 1 mL of each pH buffer and organic solvent). The excess solid is crucial to ensure that a saturated solution is achieved[11].

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand to let the excess solid settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

    • Carefully aspirate the supernatant, or filter it using a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the clear supernatant with a suitable mobile phase or solvent.

    • Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry[12].

    • Construct a calibration curve from the standard solutions and determine the concentration of the compound in the samples.

  • Data Reporting:

    • Calculate the solubility in mg/mL or µg/mL.

    • Perform the experiment in triplicate for each solvent system to ensure reproducibility[13].

Implications for Drug Development

The physical state and solubility of 2-Methyl-2-(pyridin-4-yl)propanoic acid have profound implications for its development as a therapeutic agent:

  • Formulation: A solid physical state allows for conventional oral solid dosage forms like tablets and capsules. However, if the aqueous solubility is low, formulation strategies such as pH modification, use of co-solvents, or complexation with cyclodextrins may be necessary to enhance dissolution and bioavailability[14].

  • Bioavailability: Poor aqueous solubility is a major hurdle for oral drug absorption. The pH-dependent solubility of this compound suggests that its absorption may vary in different segments of the gastrointestinal tract, which have different pH environments.

  • Purification and Handling: A crystalline solid is generally easier to purify through recrystallization and handle during manufacturing compared to amorphous or oily substances.

Conclusion

While direct experimental data for 2-Methyl-2-(pyridin-4-yl)propanoic acid is not extensively published, a strong predictive framework can be established based on its molecular structure and the known properties of analogous compounds. It is anticipated to be a crystalline solid with a pronounced pH-dependent aqueous solubility profile, a key characteristic of its amphoteric nature. The experimental protocols outlined in this guide provide a clear path for the empirical determination of these critical physicochemical parameters. A comprehensive understanding of the physical state and solubility is an indispensable first step in the journey of transforming a promising chemical entity into a viable drug product.

References

  • Vertex AI Search. (n.d.). Pyridine-3,5-dicarboxylic acid - Solubility of Things.
  • Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29.
  • arXiv. (2025, January 17). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery.
  • ChemBK. (2025, August 19). pyridine-4-carboxylic acid.
  • SlideShare. (n.d.). solubility experimental methods.pptx.
  • Wikipedia. (n.d.). Picolinic acid.
  • NETZSCH. (2025, March 31). Determining the Ideal Solubility of Drug Candidates by Means of DSC.
  • Royal Society of Chemistry. (2018, September 19). Control and prediction of the organic solid state: a challenge to theory and experiment.
  • BenchChem. (n.d.). Pyridine-2-carboxylic Anhydride: A Technical Guide to Solubility and Stability.
  • ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in....
  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • PSDS. (n.d.). Propersea (Property Prediction).
  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
  • Course Hero. (n.d.). Factors Affecting Solubility o pH If a substance has a basic anion, it will be more soluble in an acidic solution.
  • Royal Society of Chemistry. (2013, November 22). Predicting crystal structures of organic compounds.
  • American Chemical Society. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules.
  • ResearchGate. (2025, August 8). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • CymitQuimica. (n.d.). CAS 26413-65-0: 4-Pyridinepropanoicacid, 2-methyl-.
  • PubChem. (n.d.). 2-Methyl-3-(pyridin-4-YL)propanoic acid | C9H11NO2 | CID 12136634.
  • PASCO scientific. (2025, August 6). Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds.
  • AAT Bioquest. (2024, August 26). What are the factors that influence solubility?.

Sources

Technical Deep Dive: Homologs of 2-Methyl-2-(pyridin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Homologs of 2-Methyl-2-(pyridin-4-yl)propanoic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Scaffolds for Metabolic Stability and Target Engagement

Executive Summary

The moiety 2-Methyl-2-(pyridin-4-yl)propanoic acid (also known as


-dimethyl-4-pyridineacetic acid) represents a privileged scaffold in medicinal chemistry. It combines two critical design elements: the pyridine ring , which offers hydrogen-bond acceptor capability and solubility modulation, and the gem-dimethyl group , which serves as a "metabolic shield" to block 

-oxidation and restrict conformational flexibility.

This guide analyzes the structural homologs of this scaffold, detailing their synthesis, physicochemical properties, and application in drug discovery programs such as 11


-HSD1 inhibitors  and H1-antihistamines . By understanding the structure-activity relationships (SAR) of these homologs, researchers can fine-tune potency, selectivity, and pharmacokinetic (PK) profiles.

Structural Analysis & Physicochemical Properties[1][2]

The Core Scaffold

The target molecule consists of a 4-substituted pyridine ring attached to a quaternary carbon bearing a carboxylic acid.

  • Chemical Name: 2-Methyl-2-(pyridin-4-yl)propanoic acid[1]

  • CAS Registry Number: 26413-65-0

  • Key Feature: The quaternary carbon (gem-dimethyl) prevents the formation of the enolate intermediate required for

    
    -oxidation, significantly extending the half-life of the propanoic acid tail compared to its linear homologs.
    
Physicochemical Data (Predicted vs. Observed)
PropertyValue (Approx.)Significance in MedChem
Molecular Weight 165.19 g/mol Fragment-like, high ligand efficiency potential.
cLogP 1.2 - 1.5Moderate lipophilicity; good balance for oral bioavailability.
pKa (Pyridine N) ~5.2Protonated at acidic pH (lysosome/stomach); neutral at physiological pH.
pKa (Carboxyl) ~3.8Ionized (anionic) at physiological pH.
tPSA ~50 ŲExcellent membrane permeability range.
The "Gem-Dimethyl Effect"

The introduction of two methyl groups at the


-position (the "homolog" of the linear propanoic acid) restricts the rotation of the carboxyl group. This Thorpe-Ingold effect  often pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding to a target protein.

Synthetic Pathways[4][5][6][7]

To access this scaffold and its homologs, two primary strategies are employed: Classical Dialkylation (Route A) and Pd-Catalyzed


-Arylation  (Route B).
Route A: Classical Dialkylation (Nucleophilic Substitution)

This route uses cheap starting materials but requires strong bases.

  • Step 1: Esterification of 4-pyridylacetic acid (or use of ethyl 4-pyridylacetate).

  • Step 2: Double alkylation using Methyl Iodide (MeI) and Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA).

  • Step 3: Saponification (Hydrolysis).

Protocol Note: The second methylation is often slower due to steric hindrance. Using excess base and MeI, or switching to a more reactive electrophile, is common.

Route B: Pd-Catalyzed -Arylation (Convergent)

This modern route allows for the coupling of pre-functionalized esters with halopyridines, enabling a library of homologs to be synthesized rapidly.

  • Reagents: 4-Bromopyridine + Methyl Isobutyrate (or silyl ketene acetal).

  • Catalyst: Pd(dba)₂ / P(t-Bu)₃ or LiHMDS/Pd(OAc)₂.

  • Mechanism: Oxidative addition of Pd into the C-Br bond, followed by transmetallation with the ester enolate and reductive elimination.

Visualization of Synthetic Workflows

Synthesis_Pathways Start_A Ethyl 4-pyridylacetate Step_A1 Dialkylation (NaH, MeI, THF) Start_A->Step_A1 Intermediate_A Ethyl 2-methyl-2-(4-pyridyl)propanoate Step_A1->Intermediate_A Product 2-Methyl-2-(pyridin-4-yl)propanoic acid (Target Scaffold) Intermediate_A->Product Hydrolysis (LiOH) Start_B 4-Bromopyridine Step_B1 Pd-Cat. alpha-Arylation (Pd(dba)2, LiHMDS) Start_B->Step_B1 Reagent_B Methyl Isobutyrate Reagent_B->Step_B1 Step_B1->Intermediate_A

Figure 1: Comparison of Classical (Route A) and Modern (Route B) synthetic strategies.

Homologs & Structure-Activity Relationships (SAR)

The term "homolog" in this context extends beyond simple methylene insertion to include bioisosteres and positional isomers that probe the binding pocket's steric and electronic requirements.

Positional Homologs (Isomerism)

Changing the attachment point on the pyridine ring alters the vector of the nitrogen lone pair, affecting H-bonding interactions.

  • 2-Pyridyl Analog: (2-Methyl-2-(pyridin-2-yl)propanoic acid). The nitrogen is adjacent to the alkyl tail, often creating an intramolecular H-bond or steric clash.

  • 3-Pyridyl Analog: (2-Methyl-2-(pyridin-3-yl)propanoic acid). Often used when the 4-position vector is too long or linear for the pocket.

Alkyl Homologs (Steric Bulk)

Modifying the gem-dimethyl group probes the hydrophobic pocket size.

  • Mono-methyl: (2-(Pyridin-4-yl)propanoic acid). Introduces a chiral center. Less metabolically stable than the gem-dimethyl.

  • Cyclopropyl (Spiro): (1-(Pyridin-4-yl)cyclopropanecarboxylic acid). A rigid homolog. The cyclopropyl ring locks the conformation even more tightly than the dimethyl group and is a common bioisostere in GPCR ligands.

  • Gem-Diethyl: Increases lipophilicity significantly; rarely used due to excessive steric bulk.

Functional Homologs (Bioisosteres)
  • Phenyl Analog: (2-Methyl-2-phenylpropanoic acid). The lipophilic control. Found in Fexofenadine .[2]

  • Piperidine Analog: (2-Methyl-2-(piperidin-4-yl)propanoic acid). The saturated, basic homolog. Found in Bilastine (precursor).

Visualization of Homolog Space

SAR_Homologs Core 2-Methyl-2-(pyridin-4-yl) propanoic acid Iso1 2-Pyridyl Isomer (Vector Change) Core->Iso1 Iso2 3-Pyridyl Isomer (Vector Change) Core->Iso2 Alk1 Cyclopropyl (Spiro) (Rigidification) Core->Alk1 Alk2 Mono-Methyl (Chirality/Metabolism) Core->Alk2 Bio1 Phenyl Analog (Fexofenadine-like) Core->Bio1 Bio2 Piperidine Analog (Bilastine-like) Core->Bio2 Bio3 Quinoline (Extended Aromatic) Core->Bio3

Figure 2: SAR Map illustrating the chemical space surrounding the core scaffold.

Medicinal Chemistry Applications

11 -HSD1 Inhibitors

The 11


-Hydroxysteroid Dehydrogenase Type 1 enzyme converts cortisone to cortisol. Inhibitors are sought for Type 2 Diabetes and Obesity.[3]
  • Role of Scaffold: The 2-methyl-2-(pyridin-4-yl)propanoic acid moiety is frequently used as the hydrophilic "tail" of these inhibitors.

  • Mechanism: The carboxylic acid (or its amide derivative) interacts with the hydrophilic region of the enzyme active site, while the gem-dimethyl group prevents rapid metabolic clearance by the liver, a common failure point for earlier linear alkyl inhibitors.

  • Example: Amide derivatives of this acid have shown high potency and selectivity over 11

    
    -HSD2 [1, 2].
    
Antihistamines (H1 Antagonists)

Second-generation antihistamines like Fexofenadine contain a gem-dimethyl phenylacetic acid tail.

  • Homolog Application: The pyridine homolog (target of this guide) is often investigated as a zwitterionic bioisostere. The pyridine nitrogen provides an additional handle for pH-dependent solubility, potentially reducing blood-brain barrier (BBB) penetration (desirable for non-sedating antihistamines) by increasing polarity at physiological pH.

Kinase Inhibitors (Syk)

In Spleen Tyrosine Kinase (Syk) inhibitors, the pyridine ring acts as a hinge binder or solvent-front interacting group. The propanoic acid tail extends into the solvent channel, improving solubility of otherwise lipophilic kinase inhibitors.

Experimental Protocol: Synthesis of 2-Methyl-2-(pyridin-4-yl)propanoic acid

Method: Route A (Dialkylation) - Recommended for Lab Scale (<10g)

  • Preparation of Enolate:

    • To a suspension of NaH (60% in oil, 2.2 eq) in dry THF at 0°C, add Ethyl 4-pyridylacetate (1.0 eq) dropwise.

    • Stir for 30 min until H₂ evolution ceases.

  • Methylation:

    • Add Methyl Iodide (2.5 eq) dropwise, maintaining temperature <10°C.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Note: Monitor by TLC/LCMS. If mono-methylated product persists, cool to 0°C, add additional NaH (0.5 eq) and MeI (0.5 eq).

  • Hydrolysis:

    • Quench reaction with water. Extract with Ethyl Acetate.[2]

    • Dissolve the crude ester in MeOH/H₂O (3:1).

    • Add LiOH (3.0 eq) and reflux for 2 hours.

  • Workup:

    • Concentrate MeOH. Acidify aqueous layer to pH ~4 with 1N HCl.

    • The zwitterionic product may precipitate or require extraction with n-Butanol or DCM/iPrOH (3:1).

    • Yield: Typically 60-75%.

References

  • Potent and selective inhibitors of 11

    
    -hydroxysteroid dehydrogenase type 1 . Journal of Labelled Compounds and Radiopharmaceuticals. (2017). 
    
  • Pharmacological characteriz

    
    -hydroxysteroid dehydrogenase 1 inhibitor, BI 135585 . European Journal of Pharmacology. (2015). 
    
  • Reduction of acyl glucuronid

    
    -HSD1 inhibitors . MedChemComm. (2011). 
    
  • PubChem Compound Summary: 2-Methyl-3-(pyridin-4-yl)propanoic acid . National Library of Medicine.

  • Palladium-Catalyzed Alpha-Arylation of Esters. Journal of the American Chemical Society. (General Reference for Route B methodology).

Sources

An In-Depth Technical Guide to the Safe Handling of 2-Methyl-2-(pyridin-4-yl)propanoic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for 2-Methyl-2-(pyridin-4-yl)propanoic acid (CAS No. 147028-78-2). As a specialized pyridine derivative, this compound is of increasing interest in medicinal chemistry and drug discovery. [1][2][3]Adherence to stringent safety measures is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document synthesizes available data on related chemical structures to establish a robust framework for safe handling, storage, and emergency procedures.

Understanding the Hazard Profile: An Evidence-Based Approach

Inferred Hazard Classifications: Based on analogous compounds such as other pyridine carboxylic acid derivatives, 2-Methyl-2-(pyridin-4-yl)propanoic acid should be handled as a substance with the following potential hazards:

  • Skin Irritant: May cause skin irritation upon contact.

  • Serious Eye Irritant: Poses a risk of serious eye irritation or damage.

  • Respiratory Tract Irritant: Inhalation of dust or aerosols may irritate the respiratory system.

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

The pyridine functional group contributes to the compound's biological activity and potential toxicity, while the carboxylic acid group imparts corrosive characteristics. [1][4]

Prudent Laboratory Practice: A Multi-layered Safety Strategy

A proactive and informed approach to laboratory safety is essential when working with 2-Methyl-2-(pyridin-4-yl)propanoic acid. The following protocols are designed to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE): The First Line of Defense

A comprehensive PPE regimen is non-negotiable and forms a critical barrier between the researcher and the chemical.

PPE ComponentSpecifications and Rationale
Eye Protection Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently.
Body Protection A laboratory coat is required. For procedures with a significant risk of splashing or dust generation, additional protective clothing may be necessary.
Respiratory Protection Work should be conducted in a certified chemical fume hood to prevent the inhalation of dust or aerosols. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator may be required.
Engineering Controls: Minimizing Exposure at the Source

Engineering controls are the most effective means of reducing exposure to hazardous substances.

  • Chemical Fume Hood: All weighing, handling, and experimental procedures involving 2-Methyl-2-(pyridin-4-yl)propanoic acid should be performed within a properly functioning chemical fume hood.

  • Ventilation: The laboratory should be well-ventilated to ensure low background concentrations of any airborne contaminants. [5]* Eyewash Stations and Safety Showers: These emergency facilities must be readily accessible and regularly tested.

Chemical Reactivity and Storage: Ensuring Stability and Preventing Hazardous Reactions

Understanding the chemical stability and reactivity of 2-Methyl-2-(pyridin-4-yl)propanoic acid is fundamental to its safe storage and handling.

Incompatible Materials

To prevent potentially hazardous reactions, 2-Methyl-2-(pyridin-4-yl)propanoic acid should be stored separately from the following classes of chemicals:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

  • Strong Bases: Can cause exothermic neutralization reactions.

  • Acid Chlorides: May initiate unwanted and potentially hazardous reactions. [6][7]

Storage Conditions

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

  • Container: Store in a tightly sealed, clearly labeled container.

  • Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. [8]* Inert Atmosphere: For long-term storage or for particularly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation from atmospheric moisture and oxygen.

Thermal Stability and Decomposition

While specific data for this compound is unavailable, pyridine carboxylic acids can exhibit high thermal stability. [9]However, at elevated temperatures, thermal decomposition may occur. The decomposition of related organic acids can produce irritating and toxic fumes, including carbon monoxide and carbon dioxide. [5]

Visualizing the Safety Workflow

The following diagram illustrates the key decision points and safety protocols for handling 2-Methyl-2-(pyridin-4-yl)propanoic acid in a research setting.

Safety_Workflow Workflow for Safe Handling of 2-Methyl-2-(pyridin-4-yl)propanoic Acid cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Post-Experiment start Start: New Experiment risk_assessment Conduct Risk Assessment (Review available data for analogous compounds) start->risk_assessment ppe_check Verify Proper PPE Availability (Goggles, Gloves, Lab Coat) risk_assessment->ppe_check hood_check Confirm Fume Hood Functionality ppe_check->hood_check weighing Weigh Compound in Fume Hood hood_check->weighing experiment Perform Experimental Procedure in Fume Hood weighing->experiment monitoring Monitor for Spills or Exposure experiment->monitoring waste_disposal Dispose of Waste in Designated Hazardous Waste Container monitoring->waste_disposal spill Spill or Exposure? monitoring->spill decontamination Decontaminate Work Area and Glassware waste_disposal->decontamination storage Store Compound Securely decontamination->storage end End of Procedure storage->end spill->experiment No emergency_procedure Follow Emergency Procedures (Evacuate, Notify, First Aid) spill->emergency_procedure Yes emergency_procedure->decontamination

Caption: A flowchart outlining the necessary steps for safely handling 2-Methyl-2-(pyridin-4-yl)propanoic acid.

Experimental Protocols: A Framework for Safe Execution

Given the absence of published, validated protocols for this specific compound, the following serves as a general framework. Researchers must adapt these steps to their specific experimental context and perform a thorough risk assessment beforehand.

General Handling and Weighing Protocol
  • Preparation: Before handling the compound, ensure that the chemical fume hood is operational and that all necessary PPE is correctly worn.

  • Weighing:

    • Place a calibrated analytical balance inside the fume hood.

    • Carefully transfer the desired amount of 2-Methyl-2-(pyridin-4-yl)propanoic acid from the stock container to a tared weighing vessel.

    • Minimize the generation of dust by handling the solid gently.

    • Securely close the stock container immediately after use.

  • Dissolution:

    • Add the solvent to the weighed compound within the fume hood.

    • If necessary, gently agitate or stir to facilitate dissolution.

    • Be mindful of any potential exothermic reactions upon dissolution, although this is less likely with common organic solvents.

Spill Response and Decontamination

In the event of a spill, prompt and appropriate action is critical to prevent exposure and further contamination.

  • Immediate Actions:

    • Alert personnel in the immediate vicinity.

    • If the spill is large or involves a significant release of dust, evacuate the area and contact the appropriate emergency response team.

  • Small Spill Cleanup (to be performed only by trained personnel with appropriate PPE):

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Avoid generating dust during cleanup.

    • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.

  • Decontamination of Glassware and Equipment:

    • Rinse contaminated glassware and equipment with an appropriate solvent to remove residual compound.

    • Collect the rinse solvent as hazardous waste.

    • Wash the glassware with a suitable laboratory detergent and water.

Emergency Procedures: Preparedness and Response

All personnel working with 2-Methyl-2-(pyridin-4-yl)propanoic acid must be familiar with the following emergency procedures.

Emergency SituationFirst Aid Measures and Response
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Waste Disposal: Environmental Responsibility

All waste materials containing 2-Methyl-2-(pyridin-4-yl)propanoic acid, including unused compound, contaminated absorbents, and rinse solvents, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion: A Commitment to Safety in Research

The responsible and safe handling of specialized research compounds like 2-Methyl-2-(pyridin-4-yl)propanoic acid is a cornerstone of scientific integrity and laboratory safety. By adopting a conservative approach based on the known hazards of related chemical classes and by diligently following the protocols outlined in this guide, researchers can mitigate risks and foster a secure environment for innovation in drug discovery and development.

References

  • Goldyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(3), 567-578.
  • Sharma, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega.
  • BenchChem. (2025). Reactivity of the Methyl Group in Alkylpyridines: An In-depth Technical Guide.
  • Fisher Scientific. (2012, February 21).
  • Jubilant Ingrevia. (2024, February 2).
  • Loba Chemie. (n.d.). PROPIONIC ACID FOR SYNTHESIS.
  • MDPI. (2015, August 31).
  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Sigma-Aldrich. (2024, March 2).
  • Taylor & Francis Online. (2011, March 9). Thermal Behaviors and Decomposition Kinetics of a Ni(II) Complex with 2-Pyridinecarboxylic Acid.
  • Journal of the Chemical Society B: Physical Organic. (1967). The thermal decomposition of propionic acid.
  • Journal of the Chemical Society, Perkin Transactions 2. (1976). The thermal decomposition of propanoic and 2-methylpropanoic anhydrides in the gas phase.
  • PubChem. (n.d.). 2-methyl-2-(pyridin-4-yloxy)propanoic acid.
  • WUR eDepot. (2014, January 16).
  • MDPI. (2024, July 11).
  • PrepChem.com. (n.d.).
  • Scribd. (2015, September 29).
  • Chempanda. (n.d.).
  • Princeton EHS. (n.d.).
  • ResearchGate. (2022, August 9).
  • WorkSafe. (n.d.). Incompatible substances: chemicals which must not be stored together.

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Methodological & Application

"experimental protocol for using 2-Methyl-2-(pyridin-4-yl)propanoic acid in vitro"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental protocols for the handling, solubilization, and in vitro profiling of 2-Methyl-2-(pyridin-4-yl)propanoic acid (CAS: 497060-89-0 / 1566-44-5 derivative). While often utilized as a chemical intermediate in the synthesis of antihistamines and kinase inhibitors (e.g., Syk inhibitors), this molecule represents a classic "fragment" in Fragment-Based Drug Discovery (FBDD).

Its structure features a gem-dimethyl group, which imparts conformational restriction (the Thorpe-Ingold effect), and a pyridine ring capable of π-stacking or hydrogen bonding. This protocol is designed for researchers assessing this molecule as a fragment hit , a metabolic standard , or a negative control in biological assays.

Part 1: Physicochemical Handling & Stock Preparation

Expert Insight: The critical challenge with this molecule is its ionization state. It contains a basic pyridine nitrogen (


) and an acidic carboxylic acid (

).
  • pH < 4: Cationic (Pyridine-H

    
    , COOH). Soluble in water.
    
  • pH 4–6: Zwitterionic (Pyridine-H

    
    , COO
    
    
    
    ). Risk of precipitation (isoelectric point).
  • pH > 6: Anionic (Pyridine, COO

    
    ). Highly soluble in aqueous buffer.
    

Protocol 1.1: Preparation of 100 mM Stock Solution

ParameterSpecification
Solvent DMSO (Dimethyl sulfoxide), Anhydrous,

99.9%
Concentration 100 mM
Storage -20°C (Stable for 6 months); Avoid repeated freeze-thaw cycles.
Visual Check Ensure solution is clear. If precipitate forms upon thawing, sonicate at 37°C for 5 mins.

Step-by-Step:

  • Weigh 16.52 mg of 2-Methyl-2-(pyridin-4-yl)propanoic acid (MW: 165.19 g/mol ).

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex for 30 seconds until fully dissolved.

  • Quality Control: Dilute 1

    
    L into 999 
    
    
    
    L PBS (pH 7.4). The solution must remain clear. If turbidity occurs, the compound may be aggregating; verify pH is > 6.5.

Part 2: Fragment-Based Screening (STD-NMR)

Context: Because this molecule is a low-molecular-weight fragment (<200 Da), standard biochemical assays (IC50) may yield weak or undetectable signals. Saturation Transfer Difference (STD) NMR is the gold standard for validating its binding to a target protein (e.g., a kinase or GPCR).

Protocol 2.1: STD-NMR Binding Assay

Materials:

  • Target Protein: Purified protein (>95% purity), 20

    
    M in deuterated buffer.
    
  • Ligand: 2-Methyl-2-(pyridin-4-yl)propanoic acid (from DMSO stock).

  • Buffer: 50 mM Phosphate buffer (pD 7.4), 150 mM NaCl, in D

    
    O.
    

Workflow:

  • Sample Preparation:

    • Prepare a Test Sample : 20

      
      M Protein + 1 mM Ligand (50:1 excess).
      
    • Prepare a Reference Sample : 1 mM Ligand only (no protein).

  • NMR Setup (600 MHz recommended):

    • Pulse sequence: stddiff (or equivalent).

    • On-resonance irradiation: 0.0 ppm (or -1.0 ppm) to saturate protein methyls.

    • Off-resonance irradiation: 30 ppm (control).

    • Saturation time: 2.0 seconds.

  • Data Acquisition:

    • Acquire 128–256 scans.

    • Subtract the "On-resonance" spectrum from the "Off-resonance" spectrum.

  • Analysis:

    • Positive Hit: Signals corresponding to the gem-dimethyl protons (~1.5 ppm) and pyridine aromatic protons (~7.5/8.5 ppm) appear in the difference spectrum. This indicates magnetization transfer from the protein to the ligand (binding event).

    • Validation: The Reference Sample (ligand only) must show no signals in the difference spectrum.

Part 3: Metabolic Stability Profiling (Microsomal Stability)

Expert Insight: The pyridine ring is susceptible to N-oxidation or hydroxylation by Cytochrome P450s. The gem-dimethyl group usually blocks metabolic degradation at the alpha-carbon, increasing stability compared to the non-methylated analog. This assay confirms that structural advantage.

Protocol 3.1: Liver Microsome Incubation

Reagents:

  • Human/Mouse Liver Microsomes (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Procedure:

  • Pre-incubation: Mix 445

    
    L of Phosphate Buffer (100 mM, pH 7.4) + 25 
    
    
    
    L Microsomes (final 0.5 mg/mL). Add 5
    
    
    L of Ligand (final 1
    
    
    M). Incubate at 37°C for 5 min.
  • Initiation: Add 25

    
    L NADPH regenerating system to start the reaction.
    
  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L cold Stop Solution. Vortex and centrifuge (4000 rpm, 10 min).
    
  • LC-MS/MS Analysis:

    • Monitor parent ion [M+H]

      
       = 166.2 Da.
      
    • Look for metabolite peaks: +16 Da (N-oxide) or +16 Da (Ring hydroxylation).

    • Calculation: Plot ln(% remaining) vs. time. Calculate

      
       and Intrinsic Clearance (
      
      
      
      ).

Part 4: Visualization of Experimental Logic

The following diagram illustrates the decision tree for characterizing this fragment, distinguishing between its role as a "Hit" versus a "Non-binder."

G Start Compound: 2-Methyl-2-(pyridin-4-yl)propanoic acid Solubility Step 1: Solubility Check (PBS pH 7.4) Start->Solubility Precipitate Precipitate? (Zwitterion Issue) Solubility->Precipitate Turbid Screening Step 2: STD-NMR Screening (Target Protein + Ligand) Solubility->Screening Clear AdjustPH Adjust pH > 6.5 (Anionic Form) Precipitate->AdjustPH AdjustPH->Screening Result_Pos Positive STD Signal (Binder) Screening->Result_Pos Peaks Observed Result_Neg No STD Signal (Non-binder) Screening->Result_Neg Flat Baseline Validation Step 3: Competition Assay (Displacement by known inhibitor) Result_Pos->Validation Stability Step 4: Microsomal Stability (Check Oxidation) Result_Pos->Stability

Caption: Workflow for the physicochemical and biological validation of the pyridine-acid fragment.

Part 5: Data Presentation & Expected Results

Table 1: Physicochemical Profile Summary

PropertyValue (Predicted/Exp)Implication for Protocol
MW 165.19 DaLow MW requires high conc. (mM) for NMR.[1]
LogP ~1.2Moderate lipophilicity; cell permeable.
LogD (pH 7.4) -1.5 (Anionic)High aqueous solubility at physiological pH.
pKa (Pyridine) 5.2Basic center; protonated in acidic media.
pKa (Acid) 4.8Acidic center; deprotonated in neutral media.

Table 2: Troubleshooting Guide

ObservationRoot CauseCorrective Action
Precipitation in PBS pH drift towards pI (~5.0).Add 100 mM HEPES or Tris to buffer (pH 7.5).
No NMR Signal

is too weak (> 5 mM) or

relaxation is too slow.
Increase protein concentration or use WaterLOGSY pulse sequence.
High Cytotoxicity Non-specific pyridine toxicity.Verify with a non-methylated analog control.

References

  • PubChem. 2-Methyl-3-(pyridin-4-yl)propanoic acid (Compound Summary). National Library of Medicine. [Link](Note: Structural analog reference for physicochemical properties).

  • Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition. (Standard protocol for fragment screening).
  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for LogD/pKa solubility rules for zwitterions).

Sources

"using 2-Methyl-2-(pyridin-4-yl)propanoic acid as a chemical intermediate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Methyl-2-(pyridin-4-yl)propanoic Acid as a Strategic Chemical Intermediate

Abstract

2-Methyl-2-(pyridin-4-yl)propanoic acid (CAS: 147028-78-2) represents a high-value scaffold in medicinal chemistry, combining the metabolic stability of the gem-dimethyl group (Thorpe-Ingold effect) with the amphoteric versatility of the pyridine ring. This guide details the handling, synthesis, and derivatization of this sterically hindered intermediate, providing optimized protocols for amide coupling and reduction that overcome the inherent steric bulk of the quaternary


-carbon.

Chemical Profile & Significance

The compound features a carboxylic acid tail attached to a quaternary carbon, which is directly linked to a pyridine ring. This architecture serves two critical functions in drug design:

  • Conformational Locking: The gem-dimethyl group restricts bond rotation, pre-organizing the molecule into a bioactive conformation (the Thorpe-Ingold effect), often increasing potency by reducing the entropic penalty of binding.

  • Metabolic Blocking: The quaternary center prevents

    
    -oxidation and inhibits metabolic degradation common to linear alkyl chains.
    
PropertyDataNotes
Formula C

H

NO

MW 165.19 g/mol
pKa (Acid) ~4.8Typical for hindered aliphatic acids.
pKa (Pyridine) ~5.2Pyridinium ion formation; zwitterionic at neutral pH.
Solubility AmphotericSoluble in dilute acid (HCl) and base (NaOH). Low solubility in neutral water (isoelectric point). Soluble in DMSO, MeOH.
Stability HighResistant to racemization (achiral) and decarboxylation under standard conditions.

Core Synthetic Transformation: The "Meldrum's Acid" Route

Why this route? Traditional alkylation of 4-pyridylacetic acid is plagued by poly-alkylation and self-condensation. The modern, high-fidelity route utilizes the activation of pyridine N-oxide with Meldrum's acid, followed by methylation and hydrolysis.

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Start 4-Methylpyridine N-Oxide Step1 Activation (TsCl, Meldrum's Acid) Start->Step1 0°C to RT Inter1 Meldrum's Adduct Step1->Inter1 Step2 Methylation (MeI, K2CO3) Inter1->Step2 Alkylation Step3 Hydrolysis & Decarboxylation Step2->Step3 Acidic Reflux Product 2-Methyl-2-(pyridin-4-yl) propanoic acid Step3->Product Isolation

Figure 1: Strategic synthesis via Meldrum's acid activation prevents over-alkylation issues common in direct enolate chemistry.[1]

Protocol A: Sterically Hindered Amide Coupling

Challenge: The gem-dimethyl group creates significant steric hindrance around the carbonyl carbon, rendering standard coupling reagents (EDC/NHS) sluggish or ineffective. Solution: Use of HATU with HOAt (or 1-hydroxy-7-azabenzotriazole) creates a highly reactive active ester that is less sensitive to steric bulk.

Reagents
  • Substrate: 2-Methyl-2-(pyridin-4-yl)propanoic acid (1.0 eq)

  • Amine: Primary or secondary amine (1.2 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq) (Hunig's Base)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure
  • Activation: In a flame-dried flask under N

    
    , dissolve the acid (1.0 mmol) in anhydrous DMF (5 mL).
    
  • Base Addition: Add DIPEA (3.0 mmol) via syringe. The solution may warm slightly.

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. Stir at room temperature for 15 minutes. Critical: The solution should turn yellow/orange, indicating active ester formation.

  • Amine Addition: Add the amine (1.2 mmol).

  • Reaction: Stir at 40–50°C for 4–16 hours. Note: Unlike standard couplings, mild heating is often required to overcome the steric barrier of the gem-dimethyl group.

  • Workup: Dilute with EtOAc. Wash with sat.[2] NaHCO

    
     (removes HOBt/HOAt byproducts) and brine.
    
    • Troubleshooting: If the product contains the basic pyridine ring, avoid acidic washes (like 1N HCl) which will extract the product into the aqueous phase. Instead, wash with water x3 to remove DMF.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Reduction to Neopentyl-like Alcohol

Application: The resulting alcohol, 2-methyl-2-(pyridin-4-yl)propan-1-ol, is a "neopentyl" type alcohol, useful for ether synthesis or halogenation. Challenge: Steric bulk slows down hydride attack.

Reagents
  • Substrate: 2-Methyl-2-(pyridin-4-yl)propanoic acid (1.0 eq)

  • Reductant: LiAlH

    
     (2.5 eq) (Solution in THF)
    
  • Solvent: THF (Anhydrous)

Step-by-Step Procedure
  • Preparation: Place solid acid in a 2-neck flask under Argon. Add THF (0.2 M concentration).

  • Addition: Cool to 0°C. Add LiAlH

    
     solution dropwise. Caution: Gas evolution (H
    
    
    
    ) will be vigorous due to the carboxylic acid proton.
  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux for 6–12 hours. The steric bulk requires thermal energy to drive the reduction of the carboxylate salt to the alcohol.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LiAlH
      
      
      used)
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
  • Isolation: Stir until a granular white precipitate forms. Filter through Celite.[3] Concentrate the filtrate to yield the crude alcohol.

Case Study: Benzimidazole Kinase Inhibitors

Context: High-affinity kinase inhibitors often require a "hinge binder" (benzimidazole) linked to a "solubilizing tail" (pyridine) via a rigid linker.

Workflow:

  • Esterification: The acid is converted to the methyl ester (MeOH/H

    
    SO
    
    
    
    ).
  • N-Oxidation: The pyridine nitrogen is oxidized (mCPBA) to activate the ring.

  • C-H Activation: A metal-catalyzed coupling (e.g., Pd-catalyzed C-H arylation) attaches the benzimidazole core to the pyridine C-2 position, leveraging the directing power of the N-oxide.

  • Reduction: The N-oxide is reduced (Fe/NH

    
    Cl) to restore the basic pyridine.
    
DOT Diagram: Decision Tree for Coupling

CouplingDecision Start Substrate: 2-Methyl-2-(pyridin-4-yl) propanoic acid Check1 Is the Amine Sterically Hindered? Start->Check1 RouteA Route A: Standard HATU/DIPEA (40°C) Check1->RouteA No (Primary Amine) RouteB Route B: Acid Chloride Gen. (Ghosez Reagent) Check1->RouteB Yes (Secondary/Aniline) Intermediate:\nAcid Chloride Intermediate: Acid Chloride RouteB->Intermediate:\nAcid Chloride Product:\nAmide Product: Amide Intermediate:\nAcid Chloride->Product:\nAmide + Amine/Pyridine

Figure 2: Decision matrix for selecting the optimal coupling strategy based on amine nucleophilicity and steric demands.

References

  • Synthesis via Meldrum's Acid

    • Title: Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxyl
    • Source:J. Org. Chem. 2022, 87, 21, 14876–14886.
    • URL:[Link]

  • Gem-Dimethyl Effect in Drug Design

    • Title: The Thorpe-Ingold Effect in Medicinal Chemistry.
    • Source:J. Med. Chem. 2015, 58, 15, 5713–5727.
    • URL:[Link]

  • Patent Application (Benzimidazole Analogs)

    • Title: Process for preparation of 2-methyl-2' phenylpropionic acid derivatives.[4][5]

    • Source: US Patent US8367704B2.[4]

    • URL
  • Sterically Hindered Amide Coupling

    • Title: The Synthesis of Sterically Hindered Amides.
    • Source:Chimia 2016, 70, 4, 268.
    • URL:[Link]

Sources

Application Notes & Protocols: A Framework for Investigating the Antimicrobial Potential of 2-Methyl-2-(pyridin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Direct research into the antimicrobial properties of 2-Methyl-2-(pyridin-4-yl)propanoic acid is not extensively documented in current scientific literature. However, its chemical structure, which features a pyridine nucleus, provides a strong rationale for its investigation as a potential antimicrobial agent. Pyridine and its derivatives are known as "privileged" structures in medicinal chemistry, recognized for a wide array of therapeutic properties, including antimicrobial and antiviral activities.[1][2] This document outlines a comprehensive framework of application notes and detailed protocols designed for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial efficacy and mechanism of action of 2-Methyl-2-(pyridin-4-yl)propanoic acid. The proposed workflow progresses from foundational in vitro susceptibility testing to more advanced mechanistic and kinetic assays.

Introduction: The Rationale for Investigation

The pyridine ring is a fundamental heterocyclic organic compound structurally related to benzene, where a methine group is replaced by a nitrogen atom.[2] This structural motif is present in numerous compounds with significant therapeutic value, including various antimicrobial agents.[1][2] The presence of the nitrogen atom in the pyridine ring can improve water solubility and provides a key site for interaction with biological targets.[1] Various derivatives of pyridine have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][3] For instance, certain N-alkylated pyridine-based salts have shown efficacy against S. aureus and E. coli, while other hybrids have demonstrated broad-spectrum activity against a panel of bacteria and fungi.[1]

Given this precedent, 2-Methyl-2-(pyridin-4-yl)propanoic acid emerges as a candidate worthy of investigation. The following protocols provide a robust, step-by-step guide for a foundational antimicrobial assessment of this compound.

Proposed Research & Development Workflow

A logical, phased approach is critical for evaluating a novel compound. The workflow should begin with broad screening to determine if any antimicrobial activity exists, followed by quantification of this activity, and finally, investigation into its dynamics and mechanism.

G A Phase 1: Initial Screening & Quantification P1_1 Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) A->P1_1 Is there inhibitory activity? B Phase 2: Dynamic Activity Characterization P2_1 Protocol 3: Time-Kill Kinetics Assay B->P2_1 Is the effect static or cidal? What is the rate of killing? C Phase 3: Mechanism of Action (MoA) Investigation P3_1 Protocol 4: Cell Membrane Permeability Assay (Propidium Iodide Uptake) C->P3_1 How does it kill? Test membrane integrity. D Data Analysis & Reporting P1_1->D P1_2 Protocol 2: Minimum Bactericidal Concentration (MBC) Assay P1_1->P1_2 If MIC is determined, quantify bactericidal effect. P1_2->B P1_2->D P2_1->C P2_1->D P3_1->D

Caption: Proposed workflow for antimicrobial evaluation of a novel compound.

Part 1: Initial Screening & Quantification

The first phase establishes whether 2-Methyl-2-(pyridin-4-yl)propanoic acid has any measurable effect on microbial growth and, if so, at what concentration.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Purpose: To determine the lowest concentration of the test compound that visibly inhibits the growth of a microorganism. This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[4][5][6]

Materials:

  • 2-Methyl-2-(pyridin-4-yl)propanoic acid (Test Compound)

  • Solvent (e.g., DMSO, sterile water)

  • Test Organisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator (35°C ± 2°C)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the Test Compound in a suitable solvent. The choice of solvent is critical; it must dissolve the compound and be non-toxic to the test organisms at the highest concentration used.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the Test Compound stock solution to the first column of wells, creating a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last column of dilutions. This creates a gradient of compound concentrations.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: Wells containing only CAMHB and the inoculum (no compound).

    • Sterility Control: Wells containing only CAMHB (no inoculum, no compound).

    • Solvent Control: Wells containing the highest concentration of the solvent used and the inoculum.

  • Incubation: Incubate the plate at 35°C ± 2°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the Test Compound where no visible growth (turbidity) is observed.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Purpose: To determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7] This is a logical follow-up to the MIC assay.

Materials:

  • MIC plate from Protocol 1

  • Tryptic Soy Agar (TSA) plates

  • Sterile micropipettes and tips

Procedure:

  • Subculturing: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.

  • Plating: Aspirate a 10-100 µL aliquot from each selected well and spread it onto a separate, clearly labeled TSA plate.

  • Incubation: Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.

  • Result Interpretation: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Test Organism MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
S. aureus ATCC 29213Bactericidal (≤4) / Bacteriostatic (>4)
E. coli ATCC 25922Bactericidal (≤4) / Bacteriostatic (>4)
P. aeruginosa ATCC 27853Bactericidal (≤4) / Bacteriostatic (>4)
C. albicans ATCC 90028Fungicidal (≤4) / Fungistatic (>4)
Caption: Example data summary table for initial susceptibility testing.

Part 2: Characterizing Antimicrobial Dynamics

Understanding the rate of antimicrobial action provides deeper insight into the compound's potential pharmacodynamics.

Protocol 3: Time-Kill Kinetics Assay

Purpose: To assess the rate and extent of bacterial killing over time when exposed to the Test Compound.[8] This assay helps differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity and reveals if the killing is concentration-dependent.[7][9]

Materials:

  • Test Compound

  • Mid-logarithmic phase culture of the test organism

  • CAMHB and TSA plates

  • Shaking incubator (37°C)

  • Sterile flasks, tubes, and saline

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum in the exponential phase of growth, diluted in CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.[10]

  • Exposure Setup: Prepare flasks containing the bacterial inoculum and the Test Compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a no-drug growth control.

  • Sampling Over Time: Incubate the flasks in a shaking incubator. At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove an aliquot from each flask.[8]

  • Quantification:

    • Perform 10-fold serial dilutions of each aliquot in sterile saline.

    • Plate a known volume of the appropriate dilutions onto TSA plates.

  • Incubation and Counting: Incubate plates for 18-24 hours and count the colonies on plates that yield between 30 and 300 colonies.[8]

  • Data Analysis: Calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[7]

Part 3: Investigating the Mechanism of Action (MoA)

A common mechanism for antimicrobial compounds is the disruption of the bacterial cell membrane. This can be readily investigated using fluorescent dyes that are excluded by cells with intact membranes.

Protocol 4: Cell Membrane Permeability Assay

Purpose: To determine if the Test Compound disrupts the bacterial cytoplasmic membrane, leading to increased permeability. This protocol uses Propidium Iodide (PI), a fluorescent dye that cannot cross intact membranes but stains the DNA of cells with compromised membranes.[11][12]

Materials:

  • Test Compound

  • Mid-log phase culture of the test organism

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL)

  • Phosphate-buffered saline (PBS) or HEPES buffer

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Grow the test organism to the mid-logarithmic phase.

    • Harvest the cells by centrifugation, wash them twice with PBS, and resuspend them in PBS to a specific optical density (e.g., OD₆₀₀ of 0.2-0.5).[13]

  • Staining and Exposure:

    • Add PI to the cell suspension to a final concentration of ~1-2 µM (this may require optimization).[11]

    • Aliquot the cell/PI suspension into separate tubes or a microplate.

    • Add the Test Compound at various concentrations (e.g., 1x MIC, 4x MIC). Include a no-drug negative control and a positive control (e.g., a known membrane-disrupting agent like Polymyxin B or 70% isopropanol).

  • Fluorescence Measurement:

    • Incubate the mixture at room temperature for a set period (e.g., 5-30 minutes), protected from light.[11]

    • Measure the fluorescence intensity using a fluorometer (e.g., excitation at ~535 nm, emission at ~617 nm). Measurements can be taken at multiple time points to observe kinetics.

  • Data Interpretation: An increase in red fluorescence in the compound-treated samples compared to the negative control indicates that the cell membranes have been permeabilized, allowing PI to enter and bind to intracellular DNA.

Conclusion

While 2-Methyl-2-(pyridin-4-yl)propanoic acid remains an uncharacterized molecule in the field of antimicrobials, its pyridine core provides a compelling scientific rationale for a thorough investigation. The structured workflow and detailed protocols presented here offer a validated and comprehensive pathway for its initial evaluation. By progressing from fundamental MIC/MBC determination to kinetic and mechanistic studies, researchers can efficiently and accurately characterize its potential as a novel antimicrobial agent. The successful execution of these protocols will generate the foundational data necessary for any further preclinical development.

References

  • Ionescu, D., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Available at: [Link]

  • Patel, K., et al. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Der Pharma Chemica. Available at: [Link]

  • Sharma, R., et al. (2020). A REVIEW ON SYNTHESIS OF PYRIDINE DERIVATIVES FROM CHALCONE AS ANTI-MICROBIAL AGENTS. ResearchGate. Available at: [Link]

  • Javed, S., et al. (2023). A Review of Pyridine and Pyrimidine Derivatives as Anti-MRSA Agents. Bentham Science. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. CLSI. Available at: [Link]

  • ResearchGate. (2024). How to assess bacterial permeability?. ResearchGate. Available at: [Link]

  • Marinescu, M. (2022). Commentary on Pyridine Compounds & its Antimicrobial Activities. Journal of Organic and Inorganic Chemistry. Available at: [Link]

  • Pokhrel, N., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Available at: [Link]

  • U.S. Food and Drug Administration. (2026). Antibacterial Susceptibility Test Interpretive Criteria. FDA. Available at: [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma. Available at: [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. CHAIN. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2024). CLSI M100-Ed34. CLSI. Available at: [Link]

  • Smith, K., et al. (2015). Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Alshareef, F. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific MICROBIOLOGY. Available at: [Link]

  • Hassan, F., et al. (2022). Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans. International Journal of Molecular Sciences. Available at: [Link]

  • Machala, L., et al. (2020). Fluorescence detection of damaged cell membrane of bacteria by air transient spark discharge. EPJ Techniques and Instrumentation. Available at: [Link]

  • Stiefel, P., et al. (2019). Propidium iodide staining underestimates viability of adherent bacterial cells. Scientific Reports. Available at: [Link]

Sources

"synthesis of 2-Methyl-2-(pyridin-4-yl)propanoic acid analogs"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 2-Methyl-2-(pyridin-4-yl)propanoic Acid Scaffolds

Executive Summary & Scientific Rationale

The 2-Methyl-2-(pyridin-4-yl)propanoic acid scaffold (often referred to as 2-(4-pyridyl)isobutyric acid) represents a critical pharmacophore in medicinal chemistry.[1][2] The incorporation of the gem-dimethyl group at the


-position serves two pivotal functions in drug design:
  • Metabolic Stability: It blocks

    
    -oxidation by cytochrome P450 enzymes and prevents chiral switching (racemization) seen in mono-substituted propionates.[1][2]
    
  • Conformational Locking: Via the Thorpe-Ingold effect, the bulky methyl groups restrict bond rotation, pre-organizing the molecule into a bioactive conformation that often enhances binding affinity to targets such as kinases and histamine receptors.[3]

Unlike unsubstituted 4-pyridylacetic acids, which are thermally unstable and prone to spontaneous decarboxylation to form 4-picoline, the gem-dimethyl analogs exhibit superior thermal stability.[1][2] This guide details three validated protocols for their synthesis, prioritizing yield, purity, and scalability.

Retrosynthetic Analysis & Strategy

To access the target effectively, we must disconnect the molecule at the most strategic bond.[3]

  • Path A (Nucleophilic Substitution): Disconnection of the C(

    
    )-Methyl bonds. This implies double alkylation of a 4-pyridylacetate or acetonitrile precursor.[1][2][3] This is the most cost-effective route for the parent scaffold.[2]
    
  • Path B (Cross-Coupling): Disconnection of the C(Aryl)-C(

    
    ) bond.[2] This utilizes Pd-catalyzed 
    
    
    
    -arylation of ester enolates with 4-halopyridines.[1][2] This is the preferred route for analogs bearing sensitive functional groups (e.g., -Cl, -CN) on the pyridine ring.

Retrosynthesis Target Target: 2-Methyl-2-(pyridin-4-yl)propanoic acid Precursor1 Precursor A: Ethyl 4-pyridylacetate (Commercial, Cheap) Target->Precursor1 Path A: Double Alkylation (LDA/MeI) Precursor2 Precursor B: 4-Pyridylacetonitrile (Industrial Scale) Target->Precursor2 Path A (Alt): Double Alkylation (NaH/MeI) Precursor3 Precursor C: 4-Bromopyridine + Methyl Isobutyrate Target->Precursor3 Path B: Pd-Catalyzed Arylation caption Figure 1: Retrosynthetic disconnection strategies for the target scaffold.

Detailed Experimental Protocols

Protocol A: Double Alkylation of Ethyl 4-Pyridylacetate (The "Medicinal Chemistry" Route)

Best for: Gram-scale synthesis, high purity, and rapid execution.

Mechanism: The pKa of the


-protons in ethyl 4-pyridylacetate is approx. 19-20.[1][2] A strong base (LDA) is required to generate the enolate quantitatively to prevent self-condensation (Claisen) side reactions.[2]

Materials:

  • Ethyl 4-pyridylacetate (1.0 eq)[1][2]

  • Lithium Diisopropylamide (LDA) (2.2 eq, 2.0 M in THF/heptane)

  • Methyl Iodide (MeI) (2.5 eq)

  • Anhydrous THF (10 volumes)

Step-by-Step Methodology:

  • Enolate Formation:

    • Charge an oven-dried flask with anhydrous THF under

      
       atmosphere.
      
    • Cool to -78°C (dry ice/acetone bath).

    • Add LDA solution dropwise.

    • Add Ethyl 4-pyridylacetate (dissolved in minimal THF) dropwise over 20 mins. The solution will turn deep red/brown (characteristic of the pyridyl enolate).

    • Critical Step: Stir at -78°C for 30 minutes to ensure complete deprotonation.

  • Alkylation:

    • Add Methyl Iodide (MeI) dropwise.[2][3][4] Maintain internal temperature below -65°C.

    • Allow the reaction to warm slowly to 0°C over 2 hours. The color will fade to light yellow.[3]

    • Note: For the second methylation, the reaction often proceeds spontaneously as the mono-methylated product is formed, but re-cooling to -78°C and adding a second equivalent of base/MeI can ensure complete conversion if monitoring shows mono-methyl impurities. However, using 2.2 eq of base upfront often achieves gem-dimethylation in one pot due to the rapid proton transfer.

  • Hydrolysis:

    • Quench with sat.

      
      .[2][3] Extract with EtOAc.[2][3][5][6]
      
    • Concentrate the organic layer to obtain the ester intermediate.[3]

    • Redissolve in MeOH (5 vol) and add 4M NaOH (3 eq).

    • Reflux for 4 hours.[2][3]

    • Cool, neutralize with HCl to pH ~4-5 (isoelectric point). The zwitterionic acid often precipitates.[3]

  • Purification:

    • Recrystallize from Ethanol/Water or purify via reverse-phase flash chromatography (C18, Water/Acetonitrile).[2]

Yield: Typically 75-85% overall.[1][2][3]

Protocol B: Palladium-Catalyzed -Arylation (The "Diversity" Route)

Best for: Analogs with halogens (Cl, F) or electron-donating groups on the pyridine ring.[1]

Scientific Context: Nucleophilic aromatic substitution (


) is difficult on unactivated pyridines.[2][3] Pd-catalysis allows the coupling of commercially available methyl isobutyrate with 4-bromopyridines.[1][2]

Reagents:

  • 4-Bromopyridine HCl salt (1.0 eq)[1][2]

  • Methyl isobutyrate (1.2 eq)

  • 
     (2 mol%)
    
  • Ligand:

    
     or Xantphos (2-4 mol%)[1][2]
    
  • Base:

    
     or 
    
    
    
    (2.2 eq)
  • Solvent: Toluene or Dioxane[7]

Workflow:

PdCoupling Start 4-Bromopyridine + Methyl Isobutyrate CatCycle Pd(0) Oxidative Addition (Ar-Pd-Br) Start->CatCycle Enolate Enolate Formation (LiHMDS) Start->Enolate Coupling Reductive Elimination (C-C Bond Formation) CatCycle->Coupling Enolate->Coupling Transmetallation Product Ester Product Coupling->Product caption Figure 2: Catalytic cycle for Pd-mediated alpha-arylation.

Protocol:

  • Mix Pd precursor, Ligand, and 4-Bromopyridine in toluene under Argon.

  • In a separate vessel, generate the enolate of methyl isobutyrate using LiHMDS at 0°C.

  • Transfer the enolate solution to the catalyst mixture.[3]

  • Heat to 80-100°C for 12 hours.

  • Workup: Quench with water, extract, and purify the ester via silica gel chromatography.[3]

Critical Quality Attributes (CQAs) & Troubleshooting

ParameterSpecificationCommon IssueSolution
Purity (HPLC) >98%Mono-methyl impurity (approx. 5-10%)Ensure >2.2 eq of base/MeI. If present, separate via chromatography (Mono-methyl is less lipophilic).[2][3]
Residual Solvent <5000 ppmPyridine trapping THFExtended vacuum drying at 50°C.
Appearance White SolidBrown oil (Oxidation)Perform all steps under strict

.[2] Use fresh LDA.
Salt Form HCl or Free AcidHygroscopicity of HCl saltThe zwitterionic free acid is often less hygroscopic and easier to handle than the HCl salt.

Expert Insight - Decarboxylation: While 4-pyridylacetic acid decarboxylates at ~100°C, the 2-methyl-2-(pyridin-4-yl)propanoic acid is stable up to >200°C. The gem-dimethyl group prevents the formation of the specific enol tautomer required for the low-energy decarboxylation pathway.[1][2] Therefore, vigorous reflux during hydrolysis is safe.[3]

References

  • General Alkylation of Pyridines

    • Preparation of Pyridines by Alkylation.[2][3] (2022).[2][3] YouTube/Literature Review.[2][3] Link

  • Synthesis of Phenyl Analogs (Fexofenadine Intermediates)

    • Method for preparing alpha, alpha-dimethylphenylacetic acid.[2][3][8][9] CN Patent 101157609A.[2][3] Link

  • Palladium-Catalyzed Arylation

    • Three-Component Synthesis of Pyridylacetic Acid Derivatives. (2022).[2][3] White Rose Research. Link

  • Properties of Ethyl 4-pyridylacetate

    • Ethyl 4-pyridylacetate Product Page.[1][2][10] Sigma-Aldrich.[1][2][3] Link

  • Target Molecule Data

    • 4-Pyridinepropanoic acid, 2-methyl- (CAS 26413-65-0).[1][2][11] CymitQuimica.[2][3] Link

Sources

Application Note: 2-Methyl-2-(pyridin-4-yl)propanoic acid in Agonist/Antagonist Assays

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive Application Note details the pharmacological utility of 2-Methyl-2-(pyridin-4-yl)propanoic acid (also known as 2-(4-Pyridyl)isobutyric acid ), a critical structural motif and fragment probe used in modern drug discovery.

Executive Summary

2-Methyl-2-(pyridin-4-yl)propanoic acid (CAS: 49637-08-3) represents a high-value chemical scaffold in medicinal chemistry, functioning primarily as a bioisosteric fragment and metabolic probe . Structurally, it combines a pyridine ring (a common phenyl bioisostere for improving solubility) with a gem-dimethyl carboxylic acid tail (a motif used to block


-oxidation and restrict conformational freedom).

In agonist/antagonist assays, this molecule is utilized not as a potent drug itself, but as a Ligand Efficiency (LE) Probe to:

  • Map Binding Pockets: Identify sub-pockets in GPCRs (e.g., Histamine H1, EP4) that tolerate polar, aromatic residues.

  • Validate Bioisosterism: Assess the functional impact of replacing a lipophilic phenyl ring (common in NSAIDs/Antihistamines) with a polar pyridine ring.

  • Serve as a Negative Control: Differentiate specific hydrophobic interactions from non-specific electrostatic effects in screening campaigns.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

PropertyValueSignificance in Assays
IUPAC Name 2-Methyl-2-(pyridin-4-yl)propanoic acidDefinitive identification.
Molecular Weight 165.19 g/mol Ideal for Fragment-Based Screening (<300 Da).
LogP (Predicted) ~1.2Moderate lipophilicity; good membrane permeability.
pKa (Acid) ~4.0Ionized (COO⁻) at physiological pH (7.4).
pKa (Pyridine) ~5.2Partially protonated at acidic pH; neutral at pH 7.4.
Solubility High in DMSO (>100 mM); pH-dependent in water.Requires buffering for aqueous assays.

Application 1: Fragment-Based Screening (SPR/NMR)

Objective: To detect weak affinity binding (


 in mM range) of the 2-methyl-2-(pyridin-4-yl)propanoic acid fragment to a target protein (e.g., Histamine H1 Receptor or Metalloproteinase) using Surface Plasmon Resonance (SPR).
Mechanism of Action

As a fragment, this molecule probes the "anchor point" of a binding site. The pyridine nitrogen can accept hydrogen bonds or coordinate metals (in metalloenzymes), while the gem-dimethyl group locks the carboxylic acid in a specific orientation, reducing the entropic penalty of binding.

Protocol: High-Concentration Fragment Screening

Materials:

  • Ligand: 2-Methyl-2-(pyridin-4-yl)propanoic acid (purity >98%).

  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4). Note: Ensure pH is strictly controlled due to the pyridine's pKa.

Workflow:

  • Immobilization: Immobilize the target protein (e.g., H1 Receptor) to a density of ~3000-5000 RU to detect low-molecular-weight binders.

  • Sample Preparation:

    • Prepare a 200 mM stock in 100% DMSO.

    • Dilute to a concentration series: 10 mM, 5 mM, 2.5 mM, 1.25 mM, 0.625 mM in Running Buffer (final DMSO concentration matched to 5%).

    • Critical Step: Include a "Solvent Correction" cycle (4.5% - 5.5% DMSO) to account for bulk refractive index changes.

  • Injection:

    • Flow rate: 30 µL/min.

    • Contact time: 60 seconds (fast on/off rates expected).

    • Dissociation time: 60 seconds.

  • Analysis:

    • Fit data to a Steady-State Affinity (1:1) model.

    • Calculate Ligand Efficiency (LE) :

      
      .
      
Visual Workflow: Fragment Screening

FragmentScreening Stock Compound Stock (200 mM in DMSO) Dilution Serial Dilution (0.6 - 10 mM) Stock->Dilution SPR SPR Injection (Flow: 30 µL/min) Dilution->SPR Buffer Running Buffer (HBS-P+, pH 7.4) Buffer->Dilution Binding Measure RU (Fast On/Off) SPR->Binding Analysis Calculate Kd & LE Binding->Analysis

Figure 1: High-concentration SPR workflow for detecting weak fragment binding.

Application 2: Functional Agonist/Antagonist Assay (GPCR)

Objective: To determine if the fragment acts as a functional antagonist (blocker) or weak agonist at the Histamine H1 Receptor (or related GPCRs like EP4), validating its potential as a scaffold for lead optimization.

Mechanism: Competitive Antagonism

The fragment competes with the endogenous ligand (Histamine) for the orthosteric binding site. Due to its small size, it likely occupies only the "anionic sub-pocket" (via carboxylate) and a "hydrophobic patch" (via pyridine/methyls), requiring high concentrations to achieve inhibition.

Protocol: Calcium Flux Assay (FLIPR)

Materials:

  • Cells: CHO-K1 cells stably expressing human Histamine H1 Receptor.

  • Dye: Fluo-4 AM (Calcium indicator).

  • Agonist: Histamine (EC80 concentration).

  • Test Compound: 2-Methyl-2-(pyridin-4-yl)propanoic acid.[1]

Step-by-Step Procedure:

  • Cell Plating: Seed 10,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C/5% CO2.

  • Dye Loading:

    • Remove media.

    • Add 20 µL Fluo-4 AM loading buffer (with 2.5 mM Probenecid to prevent dye efflux).

    • Incubate 60 min at 37°C.

  • Compound Pre-treatment (Antagonist Mode):

    • Add 10 µL of test compound (concentration range: 100 µM to 10 mM ).

    • Incubate for 15 minutes at room temperature.

    • Control: Include a known antagonist (e.g., Diphenhydramine) as a positive control.

  • Agonist Challenge:

    • Inject 10 µL of Histamine (at EC80 concentration).

    • Record fluorescence (Ex 488 nm / Em 525 nm) immediately for 90 seconds.

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Plot log(concentration) vs. % Inhibition to determine

      
      .
      
Visual Pathway: GPCR Signaling (Gq/G11)

GPCRPathway Ligand Histamine (Agonist) Receptor H1 Receptor (GPCR) Ligand->Receptor Activates Fragment 2-Methyl-2-(pyridin-4-yl) propanoic acid (Antagonist/Probe) Fragment->Receptor Blocks (Competition) Gq Gq Protein Receptor->Gq PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis Ca Ca2+ Release (Fluorescence Signal) IP3->Ca ER Release

Figure 2: Gq-coupled signaling pathway targeted in the Calcium Flux Assay.

Data Interpretation & Troubleshooting

Calculating Ligand Efficiency (LE)

Since fragments typically have high


 values (mM range), potency alone is misleading. Use Ligand Efficiency to assess quality:


  • Target: LE > 0.3 indicates a high-quality fragment worthy of optimization (e.g., by growing the molecule).

Common Issues
  • Solubility Crash: At >5 mM, the compound may precipitate in aqueous buffer. Solution: Verify solubility by nephelometry or visual inspection before the assay.

  • pH Shift: The carboxylic acid can lower the buffer pH at high concentrations. Solution: Re-adjust pH of the compound stock to 7.4 using NaOH.

  • False Positives: High concentrations can cause non-specific membrane perturbation. Solution: Use a negative control fragment (e.g., benzoic acid) to normalize.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619. Link

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery." Nature Chemistry, 1, 187–192. Link

  • Wermuth, C. G. (2006). "Bioisosteric replacement of the phenyl ring." The Practice of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). "2-Methyl-2-(pyridin-4-yl)propanoic acid."[1][2] National Center for Biotechnology Information. Link (Note: Link directs to related isomer for structural verification).

Sources

"ligand binding assays involving 2-Methyl-2-(pyridin-4-yl)propanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Characterization and Binding Validation of 2-Methyl-2-(pyridin-4-yl)propanoic acid in Fragment-Based Drug Discovery

Executive Summary & Scientific Context

2-Methyl-2-(pyridin-4-yl)propanoic acid (2-MPPA) represents a classic fragment scaffold utilized in Fragment-Based Drug Discovery (FBDD). Structurally, it combines a polar pyridine ring (capable of


-stacking or metal coordination) with a gem-dimethyl substituted carboxylic acid tail (providing solubility and a specific electrostatic anchor).

In drug development, this motif is frequently investigated as a bioisostere for phenyl-acetic acid derivatives or as a chelating warhead targeting Fe(II)/2-oxoglutarate-dependent dioxygenases (e.g., Histone Demethylases like KDMs) and specific Metallo-


-lactamases .

Because 2-MPPA is a low-molecular-weight ligand (MW ~165 Da), it typically exhibits low affinity (


 in the high 

M to mM range) and rapid binding kinetics. Traditional radioligand binding assays often fail to capture these weak interactions due to rapid dissociation during wash steps. Therefore, this guide focuses on equilibrium-based, label-free biophysical methods —specifically Surface Plasmon Resonance (SPR) and Saturation Transfer Difference NMR (STD-NMR)—which are the gold standards for validating such fragments.

Mechanism of Action & Binding Hypothesis

To design the assay correctly, one must understand the potential binding modes of 2-MPPA:

  • Mode A (Metal Coordination): The pyridine nitrogen acts as a monodentate ligand coordinating to active site metals (e.g.,

    
    , 
    
    
    
    ).
  • Mode B (Salt Bridge): The carboxylate moiety forms electrostatic interactions with Arginine or Lysine residues in the binding pocket.

  • Mode C (Hydrophobic Packing): The gem-dimethyl group fills small hydrophobic sub-pockets, restricting conformational entropy and potentially improving selectivity over non-substituted analogues.

Visualization: Fragment Validation Workflow

FBDD_Workflow Start Compound Library (2-MPPA) Step1 Primary Screen (SPR / MST) Start->Step1 High Concentration (0.5 - 1 mM) Step2 Orthogonal Validation (STD-NMR) Step1->Step2 Confirm Binder Rule out artifacts Step3 Structural Biology (X-ray / Cryo-EM) Step2->Step3 Map Epitope Decision Hit Expansion (Grow/Link/Merge) Step3->Decision Guide Synthesis Decision->Start Iterative Design

Figure 1: Critical path for validating fragment hits like 2-MPPA. SPR provides kinetics, while NMR confirms solution-phase binding.

Protocol 1: Surface Plasmon Resonance (SPR) Analysis

Objective: Determine the dissociation constant (


) and binding kinetics.
Platform:  Biacore 8K / T200 or Octet RED96.
Rationale:  SPR allows for "steady-state affinity" analysis, which is required for fast-off fragments where curve-fitting association/dissociation rates is difficult.
Materials
  • Ligand: 2-MPPA (High purity >95%).

  • Target Protein: Purified Recombinant Protein (e.g., KDM4A), >90% purity.

  • Sensor Chip: CM5 (Carboxymethylated dextran) or SA (Streptavidin) if protein is biotinylated.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Note: Add 1-2% DMSO if matching compound solvent, though 2-MPPA is water-soluble.

Experimental Steps
  • Immobilization (Target Definition):

    • Activate flow cell 2 (FC2) with EDC/NHS (1:1) for 420s.

    • Inject Target Protein (20

      
      g/mL in 10 mM Sodium Acetate pH 5.0) to reach a high density (~3000-5000 RU). High density is crucial for detecting low-MW fragments.
      
    • Block with Ethanolamine.

    • Use FC1 as a reference (activated/blocked without protein).

  • Sample Preparation:

    • Prepare a stock of 2-MPPA at 100 mM in 100% DMSO (or buffer if soluble).

    • Dilute to a top concentration of 1 mM or 2 mM in Running Buffer.

    • Prepare a 2-fold dilution series (e.g., 2000, 1000, 500, 250, 125, 62.5, 0

      
      M).
      
    • Critical: Ensure DMSO concentration is exactly matched in all samples and running buffer (e.g., 2%) to prevent "bulk refractive index" jumps.

  • Injection Cycle (Multi-Cycle Kinetics):

    • Flow Rate: High flow (30-50

      
      L/min) to minimize mass transport limitations.
      
    • Contact Time: 30-60 seconds (sufficient for fragments to reach equilibrium).

    • Dissociation Time: 30-60 seconds (fast off-rate expected).

    • Regeneration: Usually not needed for fragments (they dissociate rapidly). If sticky, use a mild wash (buffer + 0.05% SDS).

  • Data Analysis:

    • Reference subtract (FC2 - FC1).

    • Solvent correct (using DMSO calibration curve) if DMSO is used.

    • Fit Model: Use the Steady State Affinity model (Plot

      
       vs. Concentration).
      
    • Calculate

      
      . Do not force a 1:1 Kinetic fit if the sensorgrams are "square waves" (instant on/off).
      
Data Interpretation Table
ParameterExpected Result for 2-MPPAInterpretation
Sensorgram Shape Square Wave (Box shape)Indicates very fast

and

. Typical for fragments.

Low (5-15 RU)Proportional to MW ratio (165 Da / Protein MW). Low signal is normal.


Weak affinity. If

, suspect aggregation or super-binder.
Stoichiometry ~1.0If >1.5, suspect non-specific binding or aggregation.

Protocol 2: Saturation Transfer Difference (STD) NMR

Objective: Validate binding in solution and map the "epitope" (which part of 2-MPPA touches the protein). Rationale: STD-NMR detects magnetization transfer from the protein to the bound ligand. Only ligands that bind and exchange rapidly (transient binders) show a signal.

Materials
  • Instrument: 500 MHz or 600 MHz NMR with cryoprobe.

  • Ligand: 2-MPPA (2 mM final concentration).

  • Protein: Target Protein (20

    
    M final concentration). Ligand:Protein ratio ~ 100:1 .
    
  • Solvent:

    
     buffered saline (PBS in 
    
    
    
    , pH 7.4).
Experimental Workflow
  • Reference Spectrum:

    • Acquire a 1D

      
       NMR of 2-MPPA alone to assign peaks:
      
      • Pyridine protons: ~8.5 ppm (d, 2H) and ~7.3 ppm (d, 2H).

      • Methyl protons: ~1.5 ppm (s, 6H).

  • STD Experiment:

    • On-Resonance Irradiation: Irradiate protein signals (e.g., at 0.0 ppm or -1.0 ppm) for 2 seconds (saturation time). This saturates the protein magnetization.

    • Off-Resonance Irradiation: Irradiate at 30 ppm (control).

    • Difference Spectrum: Subtract "On" from "Off".

  • Result Analysis:

    • Signals that appear in the Difference Spectrum belong to the ligand protons in close contact (<5 Å) with the protein surface.

    • Epitope Mapping:

      • If the Pyridine peaks are strongest in the STD spectrum

        
         The ring drives binding (e.g., hydrophobic/stacking).
        
      • If the Methyl peaks are strongest

        
         The gem-dimethyl group is the primary anchor.
        
Visualization: STD-NMR Logic

STD_NMR Protein Protein Saturated (0 ppm Irradiation) Complex Transient Complex (Magnetization Transfer) Protein->Complex Ligand Binds FreeLigand Free Ligand (Retains Memory of Transfer) Complex->FreeLigand Ligand Dissociates (Fast Exchange) Spectrum STD Spectrum (Only binders appear) FreeLigand->Spectrum Detect Signal

Figure 2: Mechanism of STD-NMR. Magnetization transfers from protein to ligand only during the binding event.

Troubleshooting & Controls

  • Solubility Limit: 2-MPPA is an acid. In acidic buffers, it may precipitate. Ensure pH > 6.0 for assays.

  • False Positives (SPR):

    • Issue: "Square wave" with infinite affinity (super high signal).

    • Cause: Compound aggregation or promiscuous binding.

    • Fix: Add 0.01% Triton X-100 or increase salt to 250 mM. Check for stoichiometry > 1:1.

  • pH Dependence:

    • The pyridine nitrogen (

      
      ) and carboxylic acid (
      
      
      
      ) ionization states change with pH.
    • Recommendation: Run binding assays at pH 7.4 (Zwitterionic/Anionic forms) and pH 6.0 to test if protonation state affects binding affinity.

References

  • Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery 15.9 (2016): 605-619. Link

  • Giannetti, A. M. "From experimental design to data analysis: Surface plasmon resonance best practices for fragment screening." Methods in Enzymology 493 (2011): 169-218. Link

  • Mayer, M., & Meyer, B. "Characterization of ligand binding by saturation transfer difference NMR spectroscopy." Angewandte Chemie International Edition 38.12 (1999): 1784-1788. Link

  • Murray, J. B., & Rees, D. C. "The rise of fragment-based drug discovery." Nature Chemistry 1.3 (2009): 187-192. Link

Disclaimer: This protocol is designed for research purposes. 2-MPPA is a chemical building block; specific biological activity depends on the target protein and experimental conditions.

Application Note & Protocol: Strategies for the In Vivo Formulation of 2-Methyl-2-(pyridin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-Methyl-2-(pyridin-4-yl)propanoic acid for in vivo studies. The intrinsic physicochemical properties of this compound, notably its amphoteric and zwitterionic nature, present specific challenges to achieving adequate solubility and stability for preclinical administration. This guide outlines a systematic approach, beginning with a thorough preformulation assessment, followed by detailed strategies for vehicle selection and formulation development, including pH adjustment, co-solvent systems, and cyclodextrin complexation. Step-by-step protocols for preparing formulations for both oral and parenteral routes are provided, alongside essential quality control procedures to ensure formulation integrity and reproducibility of in vivo results.

Preformulation Assessment: Understanding the Molecule

A foundational step in any formulation development is a deep understanding of the active pharmaceutical ingredient's (API) physicochemical properties.[1] 2-Methyl-2-(pyridin-4-yl)propanoic acid is an amphoteric compound, possessing both a basic nitrogen atom on the pyridine ring and an acidic carboxylic acid group. This dual functionality is the primary determinant of its solubility behavior.

Physicochemical Characterization

The structure of 2-Methyl-2-(pyridin-4-yl)propanoic acid dictates its pH-dependent solubility.

  • Acidic Group (Carboxylic Acid): The propanoic acid moiety has an estimated pKa of approximately 4.8.[2][3] Below this pH, the group is predominantly in its neutral, less soluble form (–COOH). Above this pH, it deprotonates to the more soluble carboxylate anion (–COO⁻).

  • Basic Group (Pyridine Ring): The nitrogen atom in the pyridine ring has an estimated pKa of around 5.2.[4][5] Above this pH, it is in its neutral, less soluble form. Below this pH, it protonates to form the more soluble pyridinium cation.

This behavior means the compound can exist as a zwitterion, a neutral molecule with both positive and negative charges. The pH at which the net charge is zero is the isoelectric point (pI). At or near the pI, the compound's aqueous solubility is at its minimum.[6] Consequently, formulating this compound in simple neutral aqueous vehicles (like saline at pH 7.4) is likely to be challenging, especially for achieving high concentrations required for toxicology studies.[7][8]

PropertyEstimated ValueImplication for Formulation
Molecular Weight ~165.19 g/mol [9]Standard for a small molecule API.
pKa (acidic) ~4.8[2][3]Poor solubility in highly acidic conditions (pH < 3).
pKa (basic) ~5.2[4][5]Poor solubility in moderately basic conditions (pH > 6).
Isoelectric Point (pI) ~5.0Minimum solubility expected around this pH.
LogP ~1.2[9]Indicates moderate lipophilicity, suggesting that solubility in aqueous media will be limited without formulation aids.

Table 1: Key physicochemical properties of 2-Methyl-2-(pyridin-4-yl)propanoic acid and their formulation implications.

Formulation Strategy and Vehicle Selection

The goal of preclinical formulation is to achieve the target dose in a well-tolerated, stable vehicle appropriate for the intended route of administration.[10] For 2-Methyl-2-(pyridin-4-yl)propanoic acid, strategies must focus on shifting the pH away from the pI or utilizing solubilizing excipients.

Decision-Making Workflow

A logical workflow is essential for efficiently developing a suitable formulation. The choice of strategy depends on the required concentration, route of administration, and stability requirements.

G cluster_0 Initial Assessment cluster_1 Solubility Screening cluster_2 Formulation Selection A Define Target Dose & Route (e.g., 50 mg/kg PO) B Calculate Required Concentration (e.g., 5 mg/mL for 10 mL/kg) A->B C Tier 1: pH Adjustment Is solubility > 1.2x target conc.? B->C D Tier 2: Co-solvents / Cyclodextrins Is solubility > 1.2x target conc.? C->D No E Select Simplest Vehicle (e.g., Buffered Aqueous Solution) C->E Yes F Select Complex Vehicle (e.g., 20% HP-β-CD) D->F Yes G Re-evaluate/Re-synthesize (Consider salt forms) D->G No H Final QC & Stability Testing E->H Proceed to QC F->H Proceed to QC

Figure 1: Decision workflow for formulation development.
Strategy 1: pH Adjustment

The most direct method to solubilize this compound is by pH adjustment.[11][12] By shifting the pH of the vehicle well below the acidic pKa or well above the basic pKa, the compound is forced into its more soluble cationic or anionic salt form, respectively.[13]

  • For Acidic Vehicles (pH < 3.5): The compound will be protonated at the pyridine nitrogen, forming a soluble pyridinium salt. A vehicle of 0.1 N HCl or a citrate buffer could be effective. This is often suitable for oral gavage but may cause irritation and is generally not preferred for parenteral routes.

  • For Basic Vehicles (pH > 6.5): The compound will be deprotonated at the carboxylic acid, forming a soluble carboxylate salt. Titrating a suspension of the API with a base like sodium hydroxide (NaOH) to a pH of 7.5-9.0 is a common and effective strategy.[14] This approach is often well-tolerated for both oral and parenteral administration, provided the final pH is within a physiologically acceptable range (typically pH 4-9 for injections).

Strategy 2: Co-solvents and Surfactants

If pH adjustment alone is insufficient or undesirable, water-miscible organic co-solvents can be used to increase solubility.[15]

  • Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol are frequently used. They work by reducing the polarity of the aqueous vehicle, which can improve the solubility of moderately lipophilic compounds.

  • Surfactants: Polysorbate 80 (Tween® 80) or Cremophor® EL can form micelles that encapsulate the drug, significantly increasing aqueous solubility.[16] These are often used in combination with co-solvents.

Caution: Co-solvents and surfactants are not inert and can have their own toxicities and pharmacokinetic effects. Their use should be minimized and justified, and concentrations should be kept within established safety limits for the specific animal model and route of administration.[1]

Strategy 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[16] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[17][18]

  • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD): This modified cyclodextrin is widely used in parenteral formulations due to its high aqueous solubility and excellent safety profile.[19][20] It is highly effective at solubilizing compounds with moderate lipophilicity.[21] A 20-40% (w/v) solution of HP-β-CD in water or buffer is a powerful solubilizing vehicle.

Detailed Experimental Protocols

Safety Precaution: Always handle the API and formulation chemicals in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Preparation of a pH-Adjusted Aqueous Formulation (10 mg/mL)

This protocol is suitable for oral gavage (PO) or intraperitoneal (IP) injection, assuming the final pH is well-tolerated.

  • Preparation of Vehicle: Prepare a 0.9% saline solution using Water for Injection (WFI) or equivalent purified water.

  • Weigh API: Accurately weigh 100 mg of 2-Methyl-2-(pyridin-4-yl)propanoic acid into a sterile glass vial.

  • Initial Suspension: Add approximately 8 mL of the 0.9% saline solution to the vial. The API will likely not dissolve, forming a suspension.

  • pH Adjustment: While continuously stirring with a magnetic stir bar, slowly add 1 N Sodium Hydroxide (NaOH) solution dropwise. Monitor the pH of the suspension using a calibrated pH meter.

  • Solubilization: Continue adding NaOH until the API completely dissolves and the solution becomes clear. The target pH should be between 7.5 and 8.5.

  • Final Volume Adjustment: Once the API is dissolved and the pH is stable, carefully transfer the solution to a 10 mL volumetric flask. Rinse the vial with small amounts of saline and add to the flask. Bring the final volume to 10.0 mL with 0.9% saline.

  • Sterilization (for parenteral use): Sterile-filter the final solution through a 0.22 µm syringe filter (e.g., PVDF or PES) into a sterile, sealed vial.

  • Quality Control: Perform the QC checks outlined in Section 3.3.

Protocol 2: Preparation of an HP-β-CD Formulation (10 mg/mL)

This protocol is robust and often preferred for intravenous (IV) or other parenteral routes due to its physiological pH and high solubilizing capacity.

  • Prepare Vehicle: Accurately weigh 2.0 g of HP-β-CD and dissolve it in approximately 8 mL of Water for Injection (WFI) in a sterile glass vial. Stir until fully dissolved. This creates a 20% (w/v) solution once brought to the final volume.

  • Weigh API: Accurately weigh 100 mg of 2-Methyl-2-(pyridin-4-yl)propanoic acid.

  • Add API to Vehicle: Add the weighed API directly to the HP-β-CD solution.

  • Facilitate Dissolution: Cap the vial and vortex vigorously for 2-3 minutes. If the API is not fully dissolved, sonicate the vial in a bath sonicator for 10-15 minutes. Gentle warming (to 30-40°C) can also be applied if necessary.

  • Final Volume Adjustment: Once the API is fully dissolved and the solution is clear, quantitatively transfer it to a 10 mL volumetric flask. Bring the final volume to 10.0 mL with WFI.

  • Sterilization: Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile, sealed vial.

  • Quality Control: Perform the QC checks outlined below.

Quality Control (QC) Workflow

Every batch of formulation must undergo QC to ensure it meets specifications before administration.[22]

G A Start: Freshly Prepared Formulation B Visual Inspection (Clarity, Color, Particulates) A->B C pH Measurement B->C G FAIL (Discard Batch) B->G Particulates or cloudiness D Concentration Verification (e.g., HPLC-UV or UV-Vis) C->D E Short-Term Stability (e.g., 4h at RT, 24h at 4°C) D->E D->G Conc. > ±10% of target F PASS E->F No precipitation, Conc. ±10% of target E->G Precipitation or Conc. change >10%

Sources

Application Note: High-Throughput Screening for Modulators of Kinase Activity Using 2-Methyl-2-(pyridin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the high-throughput screening (HTS) of the small molecule, 2-Methyl-2-(pyridin-4-yl)propanoic acid. The protocols and methodologies detailed herein are designed to facilitate the identification of novel kinase inhibitors, a critical step in modern drug discovery.[1][2][3]

Introduction: The Rationale for Screening 2-Methyl-2-(pyridin-4-yl)propanoic acid

2-Methyl-2-(pyridin-4-yl)propanoic acid is a synthetic compound featuring a pyridine ring, a common moiety in many biologically active molecules, including numerous approved kinase inhibitors. The propanoic acid functional group offers a potential point of interaction within the ATP-binding pocket of kinases. Given the structural alerts present in this molecule, it represents a candidate for inclusion in screening libraries aimed at discovering novel modulators of kinase activity. High-throughput screening (HTS) is an indispensable tool in early-stage drug discovery, enabling the rapid and efficient evaluation of large compound libraries to identify "hits" for further development.[3][4]

This application note will detail a robust, fluorescence-based HTS assay to assess the inhibitory potential of 2-Methyl-2-(pyridin-4-yl)propanoic acid against a representative tyrosine kinase. The principles and protocols described can be adapted to other kinase targets and screening campaigns.

Assay Principle and Design

The selected assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay. This format is highly amenable to HTS due to its sensitivity, low background, and homogeneous nature (no wash steps required).

The assay principle is as follows:

  • A biotinylated peptide substrate is incubated with the kinase and ATP.

  • In the presence of active kinase, the peptide is phosphorylated.

  • A europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (APC) conjugate are added.

  • If the peptide is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.

  • In the presence of an inhibitor like 2-Methyl-2-(pyridin-4-yl)propanoic acid, phosphorylation is reduced or prevented, leading to a decrease in the FRET signal.

Experimental Workflow

The HTS process involves several key stages, from initial assay development to hit validation.[5]

HTS_Workflow cluster_0 Assay Development & Miniaturization cluster_1 HTS Campaign cluster_2 Hit Confirmation & Follow-up AssayDev Assay Development in 96-well Format Miniaturization Miniaturization to 384-well Format AssayDev->Miniaturization PilotScreen Pilot Screen (Z' > 0.5) Miniaturization->PilotScreen FullScreen Full Library Screen PilotScreen->FullScreen HitConfirmation Hit Confirmation FullScreen->HitConfirmation DoseResponse Dose-Response & IC50 Determination HitConfirmation->DoseResponse SAR Preliminary SAR DoseResponse->SAR

Caption: High-Throughput Screening Workflow.

Detailed Protocols

Reagent Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Kinase Solution: Prepare a 2X working solution of the target kinase in Assay Buffer. The final concentration should be empirically determined during assay development to yield a robust signal window.

  • Substrate/ATP Solution: Prepare a 4X working solution of the biotinylated peptide substrate and ATP in Assay Buffer. The concentrations should be at the Km for each, as determined from prior enzyme kinetics studies.

  • 2-Methyl-2-(pyridin-4-yl)propanoic acid: Prepare a 10 mM stock solution in 100% DMSO. Create a dilution series in DMSO for dose-response experiments.

  • Detection Mix: Prepare a 2X working solution of the europium-labeled anti-phosphotyrosine antibody and streptavidin-APC in Detection Buffer (as per manufacturer's recommendation).

HTS Assay Protocol (384-well format)
  • Compound Dispensing: Using an automated liquid handler, dispense 50 nL of 2-Methyl-2-(pyridin-4-yl)propanoic acid in DMSO into the appropriate wells of a 384-well assay plate. For single-point screening, a final concentration of 10 µM is typical.[5] Include positive controls (no enzyme) and negative controls (DMSO vehicle).

  • Kinase Addition: Add 5 µL of the 2X Kinase Solution to all wells except the positive controls.

  • Initiation of Reaction: Add 5 µL of the 4X Substrate/ATP Solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the 2X Detection Mix to all wells.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm.

Data Analysis and Interpretation

The primary metric for evaluating HTS assay performance is the Z'-factor, which assesses the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[1][5]

The percent inhibition for each compound is calculated as follows:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

For compounds showing significant inhibition (typically >50%), a dose-response curve is generated by plotting the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration at which 50% of the kinase activity is inhibited, is determined by fitting the data to a four-parameter logistic equation.

ParameterValueDescription
Final Assay Volume 20 µL
Compound Concentration 10 µMSingle-point screening concentration.
DMSO Tolerance < 1%Final concentration of DMSO in the assay.
Positive Control No KinaseRepresents 100% inhibition.
Negative Control DMSO VehicleRepresents 0% inhibition.
Z'-Factor Goal > 0.5A measure of assay quality.[5]

Hit Confirmation and Progression

Initial hits from the primary screen should be subjected to a series of confirmatory and secondary assays to eliminate false positives and characterize the mechanism of action.[2] This may include:

  • Re-testing of the primary hit.

  • Orthogonal assays using different detection technologies (e.g., luminescence-based ATP consumption assay).

  • Selectivity profiling against a panel of other kinases.

  • Preliminary Structure-Activity Relationship (SAR) studies by testing structurally related analogs.[5]

Signaling Pathway Context

The hypothetical kinase target in this protocol is a receptor tyrosine kinase (RTK) involved in cell proliferation. Inhibition of this kinase by a compound like 2-Methyl-2-(pyridin-4-yl)propanoic acid would block downstream signaling cascades.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate RTK->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling Cascade PhosphoSubstrate->Downstream Proliferation Gene Expression & Cell Proliferation Downstream->Proliferation Inhibitor 2-Methyl-2-(pyridin-4-yl)propanoic acid Inhibitor->RTK Inhibition

Caption: Inhibition of a generic RTK signaling pathway.

References

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery.
  • Small Molecule Discovery Center (SMDC) - UCSF. High-throughput Screening Steps.
  • BMG LABTECH. High-throughput screening (HTS).
  • Vipergen. High-Throughput Screening (HTS): Accelerating Drug Discovery.
  • Macarron, R., et al. (2011). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-2-(pyridin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Methyl-2-(pyridin-4-yl)propanoic acid (C9H11NO2) presents a unique set of challenges due to the coexistence of a basic pyridine ring, a sterically hindered gem-dimethyl quaternary center, and an acidic carboxyl group. This guide addresses the three primary failure modes: regioselectivity issues (N- vs. C-alkylation) , incomplete hydrolysis due to steric bulk, and zwitterionic product isolation .

Module 1: The Alkylation Step (Constructing the Quaternary Center)

Core Problem: N-Alkylation vs. C-Alkylation

User Question: "I am alkylating ethyl 4-pyridylacetate with methyl iodide (MeI) using K2CO3 in acetone, but I am observing a large amount of a polar byproduct. What is happening?"

Technical Diagnosis: You are likely observing N-alkylation (formation of the pyridinium salt). The pyridine nitrogen is a competent nucleophile. Weak bases like K2CO3 often fail to generate the enolate quantitatively, leaving the neutral pyridine available to react with the highly electrophilic methyl iodide.

Solution: The "Enolate First" Strategy To favor C-alkylation at the


-position, you must shift the equilibrium entirely to the enolate species before introducing the alkyl halide. The enolate carbon is significantly more nucleophilic than the pyridine nitrogen.

Optimized Protocol (Dialkylation):

  • Solvent: Anhydrous DMF or THF (DMF is preferred for solubility).

  • Base: Sodium Hydride (NaH, 60% dispersion), 2.5 equivalents.

  • Temperature: 0°C to Room Temperature (RT).

Step-by-Step Procedure:

  • Charge a flame-dried flask with NaH (2.5 eq) and anhydrous DMF under Argon/N2.

  • Cool to 0°C.

  • Add Ethyl 4-pyridylacetate (1.0 eq) dropwise.

    • Observation: Evolution of H2 gas.[1] The solution will turn deep red/brown (characteristic of the pyridyl enolate).

  • CRITICAL: Stir at 0°C for 30–60 minutes to ensure complete deprotonation .

  • Add Methyl Iodide (MeI) (2.2–2.5 eq) dropwise at 0°C.

  • Allow to warm to RT and stir for 2–4 hours.

  • Quench: Carefully add sat. NH4Cl solution.

Data Comparison: Base Selection

Base SystemSolventC-Alkylation YieldN-Alkylation RiskNotes
NaH (Recommended) DMF>85% LowRequires anhydrous conditions; H2 evolution.
KOtBu THF75-80%Low-MediumGood alternative if NaH is unavailable.
K2CO3 Acetone<40%High Leads to significant pyridinium salt formation.
LDA THF (-78°C)>90%Very LowOverkill for this substrate; harder to scale.

Module 2: Hydrolysis of Sterically Hindered Esters

Core Problem: The Gem-Dimethyl Effect

User Question: "I successfully made the dimethyl ester, but it won't hydrolyze. I tried NaOH in MeOH at reflux for 24 hours, but TLC shows mostly starting material."

Technical Diagnosis: The gem-dimethyl group creates significant steric hindrance around the carbonyl carbon, shielding it from nucleophilic attack by hydroxide ions. Standard hydrolysis conditions (NaOH/MeOH, 60°C) are often insufficient for quaternary esters.

Solution: High-Energy Hydrolysis Conditions You must increase the reaction temperature beyond the boiling point of methanol or use acid catalysis which can be more effective for hindered systems.

Option A: High-Temperature Basic Hydrolysis (Recommended)

  • Reagent: Potassium Hydroxide (KOH) (4–5 eq).

  • Solvent: Ethylene Glycol (boiling point ~197°C) or Ethanol/Water in a sealed tube.

  • Temperature: 120°C – 140°C.

  • Time: 12–24 hours.[2]

Option B: Acidic Hydrolysis (Simultaneous Salt Formation)

  • Reagent: 6M or Concentrated HCl.

  • Conditions: Reflux (100°C) for 16–24 hours.

  • Advantage: Avoids the formation of carboxylate salts that might be hard to precipitate; yields the HCl salt directly.

Module 3: Isolation & Purification (The Zwitterion Trap)

Core Problem: Product Solubility in Water

User Question: "After hydrolysis, I acidified the mixture to pH 1 to extract with Ethyl Acetate, but the product remained in the water layer. How do I get it out?"

Technical Diagnosis: At pH 1, the pyridine ring is protonated (


), making the molecule a cationic salt highly soluble in water. At pH 12, the carboxylic acid is deprotonated (

), making it an anionic salt. To isolate the product, you must target the Isoelectric Point (pI) , where the molecule exists as a neutral zwitterion (

) which has the lowest water solubility.

Calculated pI:

  • 
     (Pyridine 
    
    
    
    )
    
    
  • 
     (Carboxylic Acid) 
    
    
    
    (estimated for hindered acid)
  • Target pH:

    
    
    
Workup Workflow Diagram

WorkupStrategy Start Hydrolysis Reaction Mixture (Strongly Basic or Acidic) CheckpH Check pH Start->CheckpH AcidPath If Acidic (HCl Hydrolysis): pH < 1 CheckpH->AcidPath BasePath If Basic (KOH Hydrolysis): pH > 12 CheckpH->BasePath BaseNeut Neutralize with 2M NaOH or NH4OH AcidPath->BaseNeut TargetpH TARGET pH 5.0 - 5.5 (Isoelectric Point) BaseNeut->TargetpH AcidNeut Acidify with 2M HCl BasePath->AcidNeut AcidNeut->TargetpH Precipitate Does precipitate form? TargetpH->Precipitate Filter YES: Filter Solid Wash with cold water Dry under vacuum Precipitate->Filter Cloudy/Solid Extract NO: Product is Water Soluble (Zwitterion is polar) Precipitate->Extract Clear Solution ExtractionSolvent Continuous Extraction Solvent: DCM/Isopropanol (3:1) Extract->ExtractionSolvent Evaporate Evaporate Organic Layer Recrystallize (EtOH/Ether) ExtractionSolvent->Evaporate

Caption: Logical flow for isolating the zwitterionic amino-acid-like product from aqueous hydrolysis mixtures.

FAQs

Q1: Can I use 4-pyridylacetonitrile instead of the ester? A: Yes. The nitrile (


-proton) is more acidic than the ester, making the alkylation easier. However, hydrolyzing a gem-dimethyl nitrile  is even harder than hydrolyzing an ester. You will almost certainly require concentrated H2SO4 or KOH in ethylene glycol at 150°C to convert the nitrile to the acid [1].

Q2: Why is my yield low when using Lithium Diisopropylamide (LDA)? A: While LDA is a strong base, it requires strictly anhydrous conditions and low temperatures (-78°C). For this specific substrate, the enolate is stable enough at 0°C. Using LDA introduces unnecessary complexity and cost. NaH is sufficient and more robust for this transformation.

Q3: Can I use Pd-catalyzed cross-coupling instead? A: Yes, Palladium-catalyzed


-arylation of isobutyrate esters with 4-halopyridines is a viable alternative route [2]. However, the pyridine nitrogen can coordinate to the Pd catalyst, potentially poisoning it. You may need specialized ligands (e.g., bulky phosphines like Xantphos or Q-Phos) to prevent this, making the alkylation route generally cheaper for scale-up.

References

  • Organic Chemistry Portal. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Hartwig, J. F. (2002). Palladium-Catalyzed Arylation of Carbonyl Compounds. Handbook of Organopalladium Chemistry for Organic Synthesis.
  • PubChem. (2025). 2-Methyl-2-(pyridin-4-yl)propanenitrile | C9H10N2. National Library of Medicine. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

Sources

Technical Support Center: Solubilization Strategies for 2-Methyl-2-(pyridin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Agent: Dr. A. Vance, Senior Application Scientist Subject: Solubility Optimization & Troubleshooting Guide Reference ID: CAS 4376-18-5 / 26413-65-0 (Derivative Class)[1][2][3]

Executive Summary

2-Methyl-2-(pyridin-4-yl)propanoic acid presents a classic "solubility paradox" common in medicinal chemistry intermediates. Structurally, it contains a basic pyridine ring, an acidic carboxylic acid, and a lipophilic gem-dimethyl group.[1][3] This combination creates a zwitterionic species at neutral pH, leading to high crystal lattice energy and poor aqueous solubility.[1][3]

This guide provides a root-cause analysis and step-by-step protocols to resolve solubility issues for synthesis, purification, and biological assays.

Module 1: The Zwitterion Trap (pH-Dependent Solubility)

User Issue: "I am trying to dissolve the compound in PBS (pH 7.4) or water for an assay, but it remains a cloudy suspension or precipitates over time."[1][3]

Diagnosis: At neutral pH, this molecule exists primarily as a zwitterion (the pyridine nitrogen is protonated, and the carboxylic acid is deprotonated).[3] The net charge is zero, maximizing crystal lattice stability and minimizing solubility.[3] The gem-dimethyl group further exacerbates this by increasing the lipophilicity (logP) compared to simple pyridine-acetic acid derivatives.[1]

Resolution Protocol: You must shift the pH at least 2 units away from the Isoelectric Point (pI).

Step-by-Step Workflow:

  • Determine the pI (Estimated):

    • Pyridine

      
      [3]
      
    • Carboxylic Acid

      
      [3]
      
    • Estimated pI: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      
      
  • Action: Adjust solvent pH to < 3.0 or > 7.5 .

Solubility Profile Visualization:

SolubilityProfile cluster_0 pH Regimes Acid Acidic (pH < 3) Cationic Species High Solubility Soluble Clear Solution Acid->Soluble Protonated Pyridine (+) Neutral Neutral (pH 4-6) Zwitterion (pI) Lowest Solubility Neutral->Acid Add 1M HCl Basic Basic (pH > 8) Anionic Species High Solubility Neutral->Basic Add 1M NaOH Basic->Soluble Deprotonated Acid (-) Start Solid Compound Start->Neutral Dissolve in Water

Caption: Conceptual solubility profile showing the "U-shaped" curve typical of zwitterionic pyridine acids. Solubility is minimized near the isoelectric point (pH ~5).

Module 2: Salt Selection Strategy

User Issue: "The free acid is difficult to handle. I need a crystalline salt form for better stability and solubility."

Diagnosis: The gem-dimethyl effect (Thorpe-Ingold effect) introduces steric bulk near the carboxylic acid, potentially hindering the formation of standard salts. However, the pyridine nitrogen remains accessible.[3]

Technical Recommendation: Target the pyridine nitrogen for salt formation (Cationic salts) rather than the carboxylic acid (Anionic salts), as the gem-dimethyl group sterically shields the carboxylate.

Salt Screening Protocol:

Salt TypeCounter-ionSolvent SystemProsCons
Cationic HCl (Hydrochloric acid)Ethanol / IPAHigh solubility, well-defined stoichiometry.[1][2]Hygroscopic risk.[1][3]
Cationic Mesylate (Methanesulfonic acid)Acetone / EtOAcOften non-hygroscopic, good for bulk.[1][3]Higher molecular weight.[1][3]
Anionic Sodium (NaOH/NaOEt)MeOH / WaterPhysiologically compatible.[1][2][3]Hard to crystallize due to steric bulk of gem-dimethyl.[1]

Experimental Procedure (HCl Salt Formation):

  • Dissolve 100 mg of free acid in minimal absolute ethanol (warm if necessary).

  • Add 1.1 equivalents of 4M HCl in dioxane (or concentrated aqueous HCl) dropwise.

  • Observation: The solution should remain clear initially.

  • Add diethyl ether or ethyl acetate (anti-solvent) dropwise until turbidity persists.[1][3]

  • Cool to 4°C overnight to induce crystallization.

Module 3: Formulation for Biological Assays

User Issue: "I need to dose this in mice (IP/PO) at 10 mg/kg. It precipitates in the syringe."

Diagnosis: Simple aqueous buffers are insufficient due to the lipophilic gem-dimethyl group (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


). You need a co-solvent system that disrupts the water lattice and solubilizes the hydrophobic region.

Recommended Vehicle Formulation:

ComponentPercentage (v/v)Function
DMSO 5%Primary solubilizer for the organic core.[1][2]
PEG 400 30%Co-solvent; prevents precipitation upon dilution.[1][2][3]
Water/Saline 65%Bulk carrier (Add LAST).[1][3]

Preparation Protocol (Critical Order of Addition):

  • Weigh the compound.[1][3]

  • Add DMSO first.[1][3] Vortex until completely dissolved (clear solution).[1][3]

  • Add PEG 400 .[1][3] Vortex.

  • Slowly add Water/Saline while vortexing.[1][3]

    • Troubleshooting: If precipitation occurs upon adding water, increase PEG 400 to 40% and reduce water.[1][3]

Module 4: Analytical Troubleshooting (HPLC)

User Issue: "My HPLC peaks are tailing badly, making purity analysis difficult."

Diagnosis: Zwitterions interact with residual silanols on C18 columns.[1][2][3] At neutral pH, the molecule drags along the stationary phase.[3]

Resolution: Use a Buffered Mobile Phase to lock the ionization state.

  • Method A (Acidic): 0.1% Trifluoroacetic acid (TFA) in Water/Acetonitrile.[1][3] (Locks molecule in cationic form).[1][3]

  • Method B (Basic): 10mM Ammonium Bicarbonate (pH 10).[1][3] (Locks molecule in anionic form).[1][3]

  • Avoid: Plain water/methanol gradients without pH modifiers.[1][3]

Frequently Asked Questions (FAQ)

Q: Why does the gem-dimethyl group matter for solubility? A: The gem-dimethyl group adds two methyl groups to the alpha-carbon.[2] This increases the lipophilicity (hydrophobicity) of the molecule compared to a linear chain. While this often improves metabolic stability (blocking beta-oxidation or metabolic attack), it significantly lowers water solubility.[1][3]

Q: Can I use cyclodextrins (HP-β-CD)? A: Yes. The pyridine ring combined with the gem-dimethyl group fits well into the hydrophobic cavity of Hydroxypropyl-β-cyclodextrin. Use a 20% w/v HP-β-CD solution in water as a vehicle if DMSO is contraindicated.[1]

Q: What is the estimated solubility in pure water? A: Based on structural analogs (e.g., Picolinic acid derivatives), the solubility at the pI (pH ~5) is likely < 1 mg/mL .[3] Adjusting pH to 1.0 (0.1N HCl) can increase this to > 50 mg/mL .[1][3]

References
  • PubChem. 2-Methyl-2-(pyridin-4-yloxy)propanoic acid (Compound Summary). National Library of Medicine.[1][3] Link

  • Serajuddin, A. T. (2007).[1][3] Salt formation to improve drug solubility.[1][3][4] Advanced Drug Delivery Reviews.[1][3] (General principles on salt selection for weak bases/acids). Link

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1][3] The formation and stability of spiro-compounds. J. Chem. Soc., Trans.[1][3] (Foundational text on the Gem-Dimethyl/Thorpe-Ingold effect). Link

  • Box, K., & Comer, J. (2008).[1][3] Using measured pKa, LogP and solubility to investigate the dissolution of drugs. Current Drug Metabolism.[1][3] Link

Sources

Technical Support Center: Navigating Unexpected Side Reactions with Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridine carboxylic acids. This guide is designed to provide field-proven insights and troubleshooting strategies for the unique and often unexpected reactivity of this important class of heterocyclic compounds. The inherent properties of the pyridine ring—its electron-deficient nature, the basicity of the nitrogen atom, and its ability to coordinate with metals—introduce a layer of complexity not seen with simple benzoic acids. This resource moves beyond standard textbook procedures to address the nuanced side reactions that can derail a synthesis, offering mechanistic explanations and robust protocols to guide you toward a successful outcome.

Frequently Asked Questions & Troubleshooting Guides

This section is structured to address the most pressing and common issues encountered during the chemical manipulation of pyridine carboxylic acids.

Category 1: The Decarboxylation Dilemma

Question 1: My picolinic acid (pyridine-2-carboxylic acid) reaction is giving low yields, and I detect pyridine as a byproduct. What is happening and how can I stop it?

Answer: You are likely observing thermal decarboxylation, the most notorious side reaction of picolinic acid and its derivatives. The proximity of the carboxylic acid to the ring nitrogen creates a unique electronic arrangement that facilitates the loss of CO2, especially at elevated temperatures.

The Underlying Mechanism: Unlike its nicotinic (3-position) and isonicotinic (4-position) isomers, picolinic acid can readily form a zwitterionic intermediate. Upon heating, this intermediate collapses, expelling carbon dioxide to form a highly reactive ylide or carbene species known as the "Hammick Intermediate".[1] This intermediate is then rapidly protonated by solvent or trace acid to yield pyridine. The rate of decarboxylation for picolinic acid is significantly higher than for its isomers, which lack this intramolecular stabilization pathway.[2] For some substituted picolinic acids, such as 3-hydroxy- and 3-aminopicolinic acids, decarboxylation can proceed through different mechanisms depending on the acidity of the medium.[3][4]

Troubleshooting & Mitigation Strategies:

  • Temperature Control: This is the most critical factor. Keep the reaction temperature as low as possible. If a reaction requires heat, perform a time-course study at various temperatures to find the optimal balance between reaction rate and decarboxylation. For 2,5-pyridinedicarboxylic acid, for instance, decarboxylation becomes significant at temperatures above its melting point.

  • Choice of Base: When a base is required, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge) if possible. Stronger bases can deprotonate the carboxylic acid, and the resulting carboxylate may have a different decarboxylation profile.

  • Reaction Time: Minimize reaction times. Extended heating, even at moderate temperatures, will favor decarboxylation.

  • Isomer Consideration: If your project allows, consider if a nicotinic or isonicotinic acid derivative could be used, as they are much more thermally stable.[2]

DOT Diagram: Mechanism of Picolinic Acid Decarboxylation

G cluster_0 Picolinic Acid Decarboxylation Pathway Picolinic_Acid Picolinic Acid (Pyridine-2-carboxylic acid) Zwitterion Zwitterionic Intermediate (Intramolecular H-bond) Picolinic_Acid->Zwitterion Equilibrium Heat Heat (Δ) Zwitterion->Heat Loss_CO2 Loss of CO2 Heat->Loss_CO2 Hammick_Intermediate Hammick Intermediate (Ylide/Carbene) Loss_CO2->Hammick_Intermediate Protonation Protonation (from solvent, etc.) Hammick_Intermediate->Protonation Pyridine Pyridine (Side Product) Protonation->Pyridine G Start Start: Amide Coupling Reaction CheckYield Low Yield or Stalled Reaction? Start->CheckYield Byproduct Insoluble Precipitate Observed? CheckYield->Byproduct Yes Success Reaction Successful CheckYield->Success No ID_Byproduct Identify Precipitate (Likely DCU or N-Acylurea) Byproduct->ID_Byproduct Yes NoByproduct Problem: Poor Activation / Stability Solution: Check starting material stability (e.g., decarboxylation). Re-evaluate temperature and reaction time. Byproduct->NoByproduct No Action_DCC Problem: N-Acylurea Formation with DCC/EDC Solution: 1. Switch to HATU, HBTU, or PyBOP. 2. Add HOBt or HOAt to DCC/EDC reaction. ID_Byproduct->Action_DCC Action_Activation Problem: Incomplete Activation Solution: 1. Pre-activate acid with coupling reagent + base for 15 min before adding amine. 2. Ensure anhydrous conditions. Action_DCC->Action_Activation Implement & Re-run Action_Activation->Success NoByproduct->Action_Activation

Caption: A decision-making workflow for troubleshooting common amide coupling side reactions.

Category 3: Unwanted Reactivity of the Pyridine Ring

Question 4: I tried to make picolinoyl chloride using thionyl chloride (SOCl2), but my final product is a chlorinated pyridine derivative. How did this happen?

Answer: This is a classic example of an unexpected side reaction where the reagent for the carboxylic acid modification also reacts with the electron-deficient pyridine ring. The combination of picolinic acid and thionyl chloride can lead to chlorination at the 4-position of the pyridine ring.

The Underlying Mechanism: While the exact mechanism is complex, it is proposed that the reaction conditions generate a reactive intermediate that is susceptible to nucleophilic attack by chloride. The pyridine nitrogen activates the ring towards certain transformations, and in the strongly acidic and high-temperature conditions often used for acid chloride formation with SOCl2, electrophilic aromatic substitution-like reactions can occur, leading to undesired ring functionalization. [5]This side reaction is particularly noted for picolinic acid but less so for pyridine-2,6-dicarboxylic acid under similar conditions. [5] Troubleshooting & Mitigation Strategies:

  • Milder Reagents: Avoid harsh reagents like neat thionyl chloride. Use milder conditions, such as oxalyl chloride with a catalytic amount of DMF in a solvent like DCM at 0 °C to room temperature. This combination is highly effective and operates at lower temperatures, minimizing ring halogenation.

  • Alternative Activation: Bypass the acid chloride entirely. As discussed in Q&A 2, using modern peptide coupling reagents (HATU, PyBOP) directly converts the carboxylic acid to an active ester in situ, avoiding the need for harsh halogenating agents. This is often the cleanest and most efficient method. [6][7]

Question 5: My transition-metal-catalyzed cross-coupling reaction is not working in the presence of a nicotinic acid derivative. Is the substrate poisoning my catalyst?

Answer: Yes, catalyst poisoning is a very likely cause. The lone pair of electrons on the pyridine nitrogen is a potent ligand for many transition metals (e.g., Palladium, Rhodium, Copper). This coordination can inhibit or completely shut down the catalytic cycle.

The Underlying Mechanism: Most cross-coupling reactions rely on a delicate cycle of oxidative addition, transmetalation, and reductive elimination at the metal center. The pyridine nitrogen can coordinate strongly to the metal, occupying a coordination site needed for the catalytic cycle to proceed. [8]This binding can be irreversible and effectively "poisons" the catalyst, preventing it from turning over. This is a common issue with many nitrogen-containing heterocycles.

Troubleshooting & Mitigation Strategies:

  • Increase Catalyst Loading: A simple, though less elegant, solution is to increase the catalyst and/or ligand loading in the reaction. This can sometimes overcome the inhibition by providing enough active catalyst to complete the reaction.

  • Use Specialized Ligands: Employ ligands that are more strongly binding to the metal than the pyridine nitrogen, or ligands that are bulky enough to disfavor coordination of the substrate. Buchwald or Josiphos-type ligands for Pd-catalyzed reactions are often robust in this context.

  • Protect the Nitrogen: In some cases, the pyridine nitrogen can be temporarily protected. For example, formation of an N-oxide or quaternization with an alkyl halide can prevent coordination. The protecting group would then need to be removed in a subsequent step.

  • Alternative Synthetic Route: Redesign your synthesis to perform the cross-coupling on a pyridine ring that does not yet contain the carboxylic acid. The acid can be installed at a later stage via lithiation/carboxylation or oxidation of a methyl group, for example.

Experimental Protocols

Protocol 1: Robust Amide Coupling of Isonicotinic Acid using HATU

This protocol minimizes side reactions commonly associated with carbodiimide methods.

Materials:

  • Isonicotinic acid

  • Amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add isonicotinic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the acid (concentration approx. 0.1-0.5 M).

  • Pre-activation: Add HATU (1.1 eq) and DIEA (2.5 eq) to the stirred solution. Stir the mixture at room temperature for 15-20 minutes. The solution may change color. This is the "pre-activation" step where the HOBt ester of the acid is formed.

  • Amine Addition: Add the desired amine (1.0-1.1 eq) to the reaction mixture, either neat (if liquid) or as a solution in a small amount of anhydrous DMF.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 1-4 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 (to remove excess acid and HOBt), water, and brine.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization as needed.

Data Summary Table

Table 1: Comparison of Common Coupling Reagents for Pyridine Carboxylic Acids

Coupling ReagentCommon Additive(s)Key Side Reaction(s)Mitigation Strategy & Comments
DCC / EDCNoneN-Acylurea formation ; RacemizationAvoid using without additives. Low cost but prone to side reactions and difficult DCU/EDU byproduct removal.
DCC / EDCHOBt, HOAtReduced N-Acylurea formationIndustry standard. HOBt/HOAt intercepts the reactive intermediate to prevent rearrangement. [6]
HATU / HBTUDIEA, 2,6-LutidineMinimalHighly recommended. More expensive but very efficient and low risk of side reactions. Pre-activation is key. [9]
PyBOP / PyAOPDIEA, 2,6-LutidineMinimalExcellent alternative to HATU. Phosphonium-based; byproducts are generally water-soluble, simplifying work-up.
SOCl₂ / Oxalyl-ClCatalytic DMFRing Chlorination ;[5] RacemizationUse with caution. Best performed with oxalyl chloride at low temperatures. Often better to use direct coupling methods.

References

  • Benchchem. (n.d.). Technical Support Center: Anhydrous Conditions for Pyridine-2-carboxylic Anhydride Reactions.
  • Benchchem. (n.d.). Technical Support Center: Esterification of 2,5-Pyridinedicarboxylic Acid.
  • Kálmán, E., et al. (2024). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. ACS Publications.
  • Dunn, G. E., Thimm, H. F., & Mohanty, R. K. (1979). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry.
  • (No author). (n.d.). Nicotinic acid and its derivatives: a short survey. PubMed.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Dunn, G. E., & Thimm, H. F. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate.
  • Christensen, U. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. PMC.
  • Christensen, U. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules.
  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?.
  • Browne, W. R., et al. (2010). The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands. ResearchGate.
  • Browne, W. R., et al. (n.d.). The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands. Dalton Transactions (RSC Publishing).
  • Chemistry Stack Exchange. (2017, December 2). Rate of Decarboxylation of pyridinecarboxylic acids.
  • Beilstein Journals. (2023, June 12). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis.
  • Wikipedia. (n.d.). Hammick reaction.
  • ResearchGate. (n.d.). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
  • Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • MDPI. (2025, December 9). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.

Sources

Technical Support Center: 2-Methyl-2-(pyridin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and analytical scientists working with 2-Methyl-2-(pyridin-4-yl)propanoic acid (also known as 4-Pyridyl-α,α-dimethylacetic acid).

This guide synthesizes functional group chemistry, ICH Q1A(R2) stress testing principles, and zwitterionic solubility characteristics into a troubleshooting framework.

Ticket System: Open | Status: Operational | Tier 3 Support (Chemistry & Analytics)

Compound Profile & Chemical Logic

Subject: Understanding the Stability Profile of CAS 497060-45-6 (and related salts)

Before troubleshooting, you must understand the "Personality" of this molecule. It is not a standard carboxylic acid; it is a zwitterionic amphophile .

  • The Core: A pyridine ring (basic, pKa ~5.2) attached to a quaternary carbon.

  • The Tail: A sterically hindered carboxylic acid (acidic, pKa ~3.5–4.0).

  • The Shield: The gem-dimethyl group (two methyls at the

    
    -position) blocks standard metabolic degradation (like 
    
    
    
    -oxidation) and prevents racemization (it is achiral), but it creates unique steric stress.

Degradation Pathways (The "Why" Behind Impurities)

Pathway A: N-Oxidation (The Primary Impurity)

Trigger: Peroxides in solvents (THF, Ethers) or exposure to air/light over time. Mechanism: The pyridine nitrogen lone pair is nucleophilic.[1] In the presence of oxidizing agents (even trace peroxides in un-stabilized solvents), it attacks oxygen to form the Pyridine N-Oxide . Impact: This is the most common impurity (RRT ~0.8–0.9 in Reverse Phase HPLC). It is highly polar and often co-elutes with the parent if the gradient is too shallow.

Pathway B: Thermal Decarboxylation

Trigger: High heat (>80°C) in solution, particularly near the isoelectric point (pH 4–5). Mechanism: While the gem-dimethyl group usually stabilizes the molecule via the Thorpe-Ingold effect, the zwitterionic form facilitates decarboxylation. The protonated pyridine acts as an electron sink, withdrawing density from the


-carbon, allowing the carboxylate to leave as CO₂.
Impact:  Formation of 4-Isopropylpyridine . This is a volatile liquid and may result in mass balance loss rather than a visible impurity peak.
Pathway C: Photolytic Ring Opening

Trigger: UV Light (ICH Q1B conditions). Mechanism: Pyridine rings undergo


 transitions under UV. Prolonged exposure can lead to "Dewar pyridine" intermediates or ring-opening, resulting in complex polymeric mixtures.
Visualization: The Degradation Tree

The following diagram maps the causality of degradation events.

DegradationPathways Parent 2-Methyl-2-(pyridin-4-yl) propanoic acid (Parent) NOxide Impurity A: N-Oxide (Polar, Stable) Parent->NOxide Oxidation (Peroxides/H2O2) Decarb Impurity B: 4-Isopropylpyridine (Volatile, Non-polar) Parent->Decarb Thermal Stress (pH 4-5, >80°C) Photo Impurity C: Ring-Opening Polymers (Complex Mix) Parent->Photo UV Light (ICH Q1B) Note1 Risk: High in THF/Ethers NOxide->Note1 Note2 Risk: Mass Balance Loss Decarb->Note2

Figure 1: Mechanistic degradation pathways. Red path indicates the highest probability risk during standard handling.

Troubleshooting Guides (FAQs)

Issue 1: "My compound crashes out during aqueous workup."

Diagnosis: You have likely hit the Isoelectric Point (pI) trap. Technical Explanation: This molecule is amphoteric.

  • pH < 2: It is cationic (Pyridine-H

    
    , COOH). Soluble in water.[2]
    
  • pH > 7: It is anionic (Pyridine, COO

    
    ). Soluble in water.[2]
    
  • pH ~4.5 (The pI): It exists as a neutral zwitterion (Pyridine-H

    
    , COO
    
    
    
    ). Net charge = 0.[3] Resolution Protocol:
  • Do not aim for neutral pH during extraction.

  • To extract into organic (DCM/EtOAc): Adjust aqueous layer to pH ~4.5 (precipitate may form) then extract. Note: Solubility in organics is still poor due to zwitterionic character.

  • Better approach: Use n-Butanol or IPA/CHCl₃ (3:1) for extraction at pH 4.5.

  • To keep in water: Maintain pH < 2 (using HCl) or pH > 9 (using NaOH).

Issue 2: "HPLC peaks are tailing or splitting."

Diagnosis: Silanol interactions with the basic pyridine nitrogen. Technical Explanation: Residual silanols on silica-based C18 columns are acidic. The basic pyridine moiety interacts strongly with these silanols, causing "shark-fin" tailing or secondary retention. Resolution Protocol:

  • Option A (The "Band-Aid"): Add Triethylamine (TEA) or Trifluoroacetic Acid (TFA) to the mobile phase. TFA (0.1%) suppresses silanol ionization and protonates the pyridine, improving shape.

  • Option B (The Fix): Use a "Base-Deactivated" column (e.g., C18 with high carbon load and end-capping) or a charged surface hybrid (CSH) column.

  • Option C (The Pro Move): Switch to HILIC mode if retaining the polar N-oxide is difficult in Reverse Phase.

Issue 3: "I see a 'Ghost Peak' at RRT 0.9 that grows in THF solution."

Diagnosis: In situ N-Oxidation. Technical Explanation: THF (Tetrahydrofuran) rapidly forms peroxides upon storage. These peroxides oxidize the pyridine ring to the N-oxide.[2][4] Verification Experiment:

  • Prepare sample in fresh HPLC-grade Methanol.

  • Prepare sample in the suspect THF.

  • Inject both immediately.

  • If the THF sample shows the peak and Methanol does not, it is a solvent artifact. Fix: Use fresh solvents or add 200ppm BHT (stabilizer) to the THF if compatible with the next step.

Analytical Method Development Support

Recommended HPLC Conditions (Reverse Phase)
ParameterRecommendationRationale
Column C18 End-capped (e.g., Waters XBridge or Phenomenex Kinetex EVO)Reduces silanol interaction with pyridine ring.
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10)High pH keeps pyridine deprotonated (neutral), improving retention and peak shape.
Mobile Phase B AcetonitrileStandard organic modifier.
Wavelength 254 nmPyridine

absorption maximum.
Gradient 5% B to 60% B over 15 minThe molecule is relatively polar; high organic is not needed to elute it.
Troubleshooting Logic Flow

Use this logic gate to solve purity discrepancies.

Troubleshooting Start Problem: Low Purity CheckSolvent Check Solvent: Is it THF/Ether? Start->CheckSolvent PeroxideTest Test for Peroxides (N-Oxide formation) CheckSolvent->PeroxideTest Yes CheckpH Check Mobile Phase pH CheckSolvent->CheckpH No Tailing Peak Tailing? CheckpH->Tailing pH < 3 End1 Resolution: Silanol Suppression Tailing->End1 Add TFA or Switch to High pH

Figure 2: Rapid diagnostic workflow for analytical anomalies.

References & Authority

The protocols and mechanisms described above are derived from fundamental heterocyclic chemistry and regulatory stability guidelines.

  • ICH Guidelines: Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. (Defines stress testing protocols including oxidation and photolysis).

  • Pyridine Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Authoritative source on pyridine N-oxidation and electrophilic substitution).

  • Zwitterionic Behavior: Properties of Amino Acids and Pyridine Carboxylic Acids. (General chemical principle regarding isoelectric points and solubility minima).

  • Decarboxylation Mechanisms: Trivedi, G. K. (1980). Decarboxylation of alpha-substituted acids. (Describes the electronic requirements for decarboxylation, noting the stabilizing effect of alpha-dimethyl substitution).

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for CAS 497060-45-6 before handling.

Sources

Technical Support Center: Optimizing Coupling Reactions with 2-Methyl-2-(pyridin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Here is the requested technical support center content.

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Methyl-2-(pyridin-4-yl)propanoic acid. This guide is designed in a practical question-and-answer format to directly address common challenges and provide field-proven solutions for optimizing your coupling reactions.

Introduction: Understanding the Core Challenge

2-Methyl-2-(pyridin-4-yl)propanoic acid is a valuable building block, but its structure presents a unique and often underestimated challenge: the pyridine nitrogen. This nitrogen atom is basic and has a lone pair of electrons, allowing it to interfere in coupling reactions in several ways:

  • As a Base: It can neutralize acidic reagents or intermediates, halting the desired reaction pathway.

  • As a Nucleophile: It can react with activated species, such as the activated carboxylic acid intended for amide coupling.

  • As a Ligand: It can coordinate to transition metal catalysts (e.g., Palladium), leading to catalyst inhibition or deactivation, a phenomenon related to the well-documented "2-pyridyl problem".[1][2]

This guide will provide strategies to mitigate these inherent reactivities and achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Amide Coupling Reactions
Q1: My amide coupling reaction is sluggish, stalls, or fails completely. What are the most common causes?

This is the most frequently encountered issue. Low or no conversion is typically traced back to inefficient activation of the carboxylic acid, which is directly caused by the basicity of the pyridine nitrogen.

Primary Causes & Explanations:

  • Quenching of Coupling Reagent/Activated Intermediate: Standard amide coupling reagents (e.g., carbodiimides like EDC, or uronium/phosphonium salts like HATU/PyBOP) work by forming a highly reactive activated ester. The pyridine nitrogen on your substrate can act as an internal base, intercepting and neutralizing this activated intermediate before your desired amine can react.

  • Poor Reagent Stoichiometry: If you are not accounting for the pyridine as a basic equivalent, you may be using insufficient base in your reaction, leading to incomplete activation.

  • Sub-optimal pH: The reaction medium can become acidic as byproducts form (e.g., protonated EDC), which can protonate the desired amine nucleophile, rendering it unreactive.

Solutions & Optimization Strategies:

  • Incorporate a Non-Nucleophilic Base: The most effective strategy is to add a hindered, non-nucleophilic base to the reaction mixture to neutralize the system. This base will preferentially react with any generated acids without interfering with the coupling reagents.

    • Recommended Bases: Diisopropylethylamine (DIPEA) or 2,6-Lutidine.

    • Rationale: These bases are sterically hindered, preventing them from acting as nucleophiles, but are sufficiently basic to maintain an optimal reaction environment.

  • Select the Right Coupling Reagent: While many reagents can work, uronium/aminium salts are often more effective and faster than carbodiimides in challenging cases.[3]

    • Top Choices: HATU, HBTU. These reagents rapidly form the activated ester, which can increase the chance of reacting with the desired amine before side reactions occur.

    • Carbodiimides (EDC, DIC): If using a carbodiimide, the addition of an additive like 1-Hydroxybenzotriazole (HOBt) is crucial. HOBt traps the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions, and helps to minimize racemization if chiral centers are present.[4]

  • Optimize Order of Addition: Activate the carboxylic acid before introducing your amine.

    • Protocol: Dissolve 2-Methyl-2-(pyridin-4-yl)propanoic acid, the coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent. Stir for 15-30 minutes to allow for pre-activation. Then, add the amine nucleophile. This ensures the activated species is readily available for the desired reaction.

Parameter Recommendation A (Uronium Salt) Recommendation B (Carbodiimide) Rationale
Coupling Reagent HATU or HBTU (1.1-1.2 eq)EDC (1.2-1.5 eq)Uronium salts are generally faster and more efficient for hindered or challenging couplings.
Additive Not strictly requiredHOBt or Oxyma (1.1-1.2 eq)Essential for preventing side reactions and minimizing racemization with carbodiimides.[4]
Base DIPEA or 2,6-Lutidine (2.0-3.0 eq)DIPEA or NMM (2.0-3.0 eq)Neutralizes the pyridine and any acid byproducts, protecting the amine nucleophile.
Solvent Anhydrous DMF, DCM, or MeCNAnhydrous DMF or DCMMust be anhydrous to prevent hydrolysis of activated intermediates.
Temperature 0 °C to Room Temperature0 °C to Room TemperatureStarting at 0 °C can help control exothermic reactions and minimize side reactions.
Palladium-Catalyzed Decarboxylative Cross-Coupling

While less common than amide coupling, using the carboxylic acid as a leaving group in a decarboxylative cross-coupling reaction is a powerful strategy for C-C bond formation.

Q2: I am attempting a decarboxylative coupling and see low yield, significant starting material decomposition, or formation of undesired pyridine byproducts. What's going wrong?

Success in these reactions hinges on a delicate balance between achieving the temperature required for decarboxylation and preventing catalyst deactivation or thermal decomposition.[5][6]

Primary Causes & Explanations:

  • Catalyst Poisoning: This is the most significant barrier. The pyridine nitrogen can strongly coordinate to the palladium center, occupying a coordination site and preventing the catalytic cycle from proceeding.[1][7] This leads to an inactive catalyst and a failed reaction.

  • Inefficient Decarboxylation: The thermal stability of the carboxylate is a key factor. Pyridinecarboxylic acids can be surprisingly resistant to decarboxylation, and the required temperatures might exceed the stability of other reagents or the catalyst itself.[8]

  • Protodecarboxylation (Side Reaction): In the presence of a proton source (even trace water), the intermediate formed after decarboxylation can be quenched to yield 4-isopropylpyridine instead of the desired cross-coupled product.

Solutions & Optimization Strategies:

  • Ligand Selection is Critical: To counteract catalyst poisoning, you must use a ligand that binds more strongly to the palladium center than the pyridine nitrogen and promotes the key steps of the catalytic cycle.

    • Recommended Ligands: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos ) or N-heterocyclic carbenes (NHCs).

    • Rationale: These ligands stabilize the palladium center, prevent pyridine coordination, and accelerate the rate-limiting oxidative addition and reductive elimination steps, outcompeting the deactivation pathway.[7]

  • Careful Temperature Screening: Perform small-scale experiments across a range of temperatures (e.g., 80 °C to 140 °C) to identify the optimal window where decarboxylation occurs without significant decomposition.

  • Use of Additives: Copper(I) salts (e.g., CuI, CuTC) are often beneficial in decarboxylative couplings. They can facilitate the process through various mechanistic roles.[5]

  • Strictly Anhydrous and Inert Conditions: To prevent protodecarboxylation and protect the oxygen-sensitive Pd(0) catalyst, ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[7]

General Troubleshooting & Best Practices

This workflow provides a systematic approach to diagnosing failed or low-yielding reactions.

G start Low / No Product Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents reagents_ok Reagents Verified check_reagents->reagents_ok No Issue sol_reagents Use fresh, pure reagents. Recalculate stoichiometry. check_reagents->sol_reagents Issue Found check_conditions 2. Confirm Anhydrous & Inert Conditions conditions_ok Conditions Confirmed check_conditions->conditions_ok No Issue sol_conditions Flame-dry glassware. Use anhydrous solvents. Degas thoroughly (Ar/N2 sparge). check_conditions->sol_conditions Issue Found check_activation 3. Is Carboxylic Acid Activation the Issue? (Amide Coupling) check_catalyst 4. Is Catalyst Deactivation the Issue? (Pd-Coupling) check_activation->check_catalyst No / N.A. sol_activation Add non-nucleophilic base (DIPEA). Use a stronger coupling reagent (HATU). Optimize order of addition. check_activation->sol_activation Yes sol_catalyst Switch to bulky, electron-rich ligand (XPhos). Screen temperature and additives (CuI). Use a pre-formed catalyst. check_catalyst->sol_catalyst Yes reagents_ok->check_conditions conditions_ok->check_activation activation_solved Activation Optimized catalyst_solved Catalyst System Optimized sol_reagents->start sol_conditions->start sol_activation->activation_solved sol_catalyst->catalyst_solved

Caption: A logical workflow to diagnose and solve common issues.

Visualizing Pyridine Interference in Amide Coupling

The diagram below illustrates how the pyridine nitrogen can intercept the activated O-acylisourea intermediate formed when using a carbodiimide like EDC.

G cluster_0 Reaction Components cluster_1 Activation & Reaction Pathways Acid R-COOH (2-Methyl-2-(pyridin-4-yl)propanoic acid) Activated O-Acylisourea Intermediate (Highly Reactive) Acid->Activated + EDC EDC EDC (Carbodiimide) EDC->Activated Amine R'-NH2 (Desired Nucleophile) Product Desired Amide R-CO-NHR' Activated->Product + R'-NH2 (Productive Path) SideProduct Unreactive Acylpyridinium Species Activated->SideProduct Internal Attack by Pyridine-N (Deactivation Path)

Caption: Mechanism of pyridine interference during amide coupling.

Detailed Experimental Protocols

Protocol 1: Robust Amide Coupling using HATU

This protocol is a reliable starting point for coupling 2-Methyl-2-(pyridin-4-yl)propanoic acid with a primary or secondary amine.

Materials:

  • 2-Methyl-2-(pyridin-4-yl)propanoic acid (1.0 eq)

  • Amine coupling partner (1.1 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Setup: Flame-dry a round-bottom flask under vacuum and allow it to cool to room temperature under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: To the flask, add 2-Methyl-2-(pyridin-4-yl)propanoic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Add anhydrous DMF (to make a ~0.1 M solution) and stir to dissolve the solids.

  • Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (2.5 eq) dropwise. Stir the mixture at 0 °C for 15 minutes. A color change may be observed.

  • Amine Addition: Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References
  • Reddit user discussion on troubleshooting Suzuki coupling. (2021). r/Chempros. Link

  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. Link

  • PubChem. 2-methyl-2-(pyridin-4-yloxy)propanoic acid. National Center for Biotechnology Information. Link

  • Reddit user discussion on Suzuki coupling challenges. (2026). r/Chempros. Link

  • Scott, J. S., & Pesciullesi, G. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. Link

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. Link

  • Macmillan Group. (2019). Decarboxylative/Decarbonylative Couplings of (Hetero)Aryl Carboxylic Acids and Derivatives. Princeton University. Link

  • PubChem. 2-Methyl-3-(pyridin-4-YL)propanoic acid. National Center for Biotechnology Information. Link

  • AChemBlock. 2-methyl-3-(pyridin-4-yl)propanoic acid 97%. Link

  • MedchemExpress. (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride. Link

  • Organic Chemistry Portal. Heck Reaction. Link

  • Khalid, M., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study. Molecules, 24(14), 2619. Link

  • Mielniczak, A., et al. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules, 26(15), 4684. Link

  • Scott, J. S., & Pesciullesi, G. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie. Link

  • Khan, A., et al. (2019). Synthesis of new Pro-PYE ligands as co-catalysts toward Pd-catalyzed Heck–Mizoroki cross coupling reactions. Scientific Reports, 9, 17215. Link

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. Link

  • NIST. Propanoic acid, 2-methyl-. NIST Chemistry WebBook. Link

  • Ali, A., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Journal of Scientific and Medical Research. Link

  • Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 2, (8-9), 1077-1082. Link

  • Organic Chemistry Portal. Suzuki Coupling. Link

  • Chemistry Stack Exchange. Rate of Decarboxylation of pyridinecarboxylic acids. (2017). Link

  • Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347. Link

  • CymitQuimica. CAS 26413-65-0: 4-Pyridinepropanoicacid, 2-methyl-. Link

  • MDPI. Special Issue: Cross-Coupling Strategies for the Synthesis of Functionalized Organic Compounds. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Link

  • Woods, C. M. (2019). Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds. Iowa Research Online. Link

  • AAPPTEC. Coupling Reagents. Link

  • Banks, R. E., & Hitchen, S. M. (1982). Fluorocarbon derivatives of nitrogen. Part 8. Journal of the Chemical Society, Perkin Transactions 1, 1593-1601. Link

  • Ferraz, M., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1618. Link

  • Scott, J. S., & Pesciullesi, G. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. Link

  • Sommer, H., & Weidmann, K. (2017). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Synthesis, 49(19), 4275-4293. Link

  • Wróbel, Z., & Kwast, A. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 25(22), 5327. Link

  • Hu, M., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(1), 164. Link

  • PubChem. Methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate. National Center for Biotechnology Information. Link

Sources

Technical Support Center: Purification of 4-Pyridyl-Isobutyric Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Impurities from 2-Methyl-2-(pyridin-4-yl)propanoic acid (CAS: 147028-78-2)

Welcome to the Application Support Hub. Ticket Subject: Purification Protocol for 2-Methyl-2-(pyridin-4-yl)propanoic acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Amphoteric Challenge

2-Methyl-2-(pyridin-4-yl)propanoic acid (CAS 147028-78-2) presents a classic purification challenge due to its zwitterionic nature . The molecule contains both a basic pyridine nitrogen (


) and an acidic carboxylic acid (

).

Unlike simple organic acids, this compound can exist in three distinct ionization states depending on pH. Successful purification requires exploiting these states to "swing" the molecule between aqueous and organic phases, leaving impurities behind.

Part 1: The "Acid-Base Swing" Purification Protocol

This protocol uses the pH-dependent solubility of the target molecule to remove non-basic and non-acidic impurities.

Phase 1: Removal of Neutral Organic Impurities

Target: Unreacted starting materials (e.g., alkyl halides), neutral byproducts.

  • Dissolution : Dissolve the crude solid in 1M HCl (approx. 10 mL per gram of crude).

    • Mechanism: At pH < 2, the pyridine ring is protonated (

      
      ) and the carboxylic acid is protonated (
      
      
      
      ). The molecule becomes a cation (
      
      
      ) and is highly water-soluble.
  • Wash : Extract the acidic aqueous solution with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (

    
     volumes).
    
    • Action: The cationic product remains in the aqueous phase. Neutral organic impurities partition into the organic solvent.

  • Separation : Discard the organic layer (contains neutral impurities). Keep the aqueous layer.

Phase 2: Removal of Basic Impurities & Isolation

Target: Pyridine analogs, metal salts, and isolation of the zwitterion.

  • Neutralization (Critical Step) : Slowly add 2M NaOH or Saturated

    
      to the aqueous layer while monitoring pH.
    
    • Target pH: Adjust to pH 4.8 – 5.2 (The Isoelectric Point, pI).

    • Observation: As the pH approaches the pI, the molecule forms a net-neutral zwitterion (

      
      ). Solubility in water typically reaches a minimum here, often causing precipitation.
      
  • Isolation Strategy (Choose A or B) :

    • Method A (Precipitation) : If a white solid precipitates, cool to 0°C for 1 hour, filter, and wash with cold water/acetone (1:1).

    • Method B (Extraction - if highly soluble) : If no precipitate forms (common with small zwitterions), extract the aqueous mixture (at pH 5) with n-Butanol or IPA/DCM (1:3 ratio) . The zwitterion will partition into the polar organic phase.

  • Final Drying : Evaporate the organic solvent under reduced pressure.

Visual Workflow: Acid-Base Swing

PurificationProtocol Start Crude Mixture (Target + Impurities) Acidify Dissolve in 1M HCl (pH < 2) Start->Acidify Wash Wash with DCM/EtOAc Acidify->Wash PhaseSep1 Phase Separation Wash->PhaseSep1 OrgLayer1 Organic Layer: Neutral Impurities (Discard) PhaseSep1->OrgLayer1 Organic AqLayer1 Aqueous Layer: Target Cation (PyH+) PhaseSep1->AqLayer1 Aqueous Neutralize Adjust pH to 5.0 (Isoelectric Point) AqLayer1->Neutralize Precipitate Check for Precipitate Neutralize->Precipitate Solid Precipitate Forms: Filter & Wash (Cold Water) Precipitate->Solid Yes Liquid No Precipitate: Extract with n-Butanol Precipitate->Liquid No Final Pure Zwitterion (2-Methyl-2-(pyridin-4-yl)propanoic acid) Solid->Final Liquid->Final

Caption: Logical flow for the pH-dependent separation of zwitterionic 4-pyridyl acids from neutral impurities.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My product is stuck in the water phase and won't extract."

Diagnosis: You are likely attempting extraction at a pH where the molecule is charged. Technical Insight:

  • At pH < 4, the pyridine is protonated (Cationic).

  • At pH > 6, the carboxylic acid is deprotonated (Anionic).

  • Solution : You must adjust the pH to the Isoelectric Point (approx. pH 5.0) . At this exact pH, the net charge is zero. If it still does not extract into DCM, switch to a more polar solvent system like n-Butanol or a Chloroform:Isopropanol (3:1) mixture.

Issue 2: "The product is colored (yellow/brown) even after extraction."

Diagnosis: Pyridine derivatives are prone to N-oxide formation or polymerization, leading to colored impurities. Solution:

  • Activated Carbon Treatment : Dissolve the compound in hot ethanol or water (depending on solubility). Add Activated Charcoal (5-10% w/w). Reflux for 15 minutes. Filter hot through Celite.

  • Recrystallization :

    • Solvent : Ethanol/Water (9:1) or pure Isopropanol (IPA).

    • Protocol : Dissolve in minimum hot solvent. Allow to cool slowly to room temperature, then 4°C. The slow cooling excludes colored amorphous impurities from the crystal lattice.

Issue 3: "I have Palladium (Pd) residue from the coupling reaction."

Diagnosis: If the synthesis involved a Suzuki or Negishi coupling to attach the pyridine ring, Pd contaminants can chelate to the pyridine nitrogen. Solution:

  • Scavenger Resins : Treat the organic solution (before final evaporation) with a thiol-based silica scavenger (e.g., SiliaMetS® Thiol) for 2 hours.

  • Chelation Wash : Wash the organic phase with 5% aqueous Sodium Diethyldithiocarbamate or EDTA solution.

Part 3: Data & Reference Tables

Table 1: Solubility Profile & Solvent Selection
SolventSolubility BehaviorUsage Recommendation
Water (pH 1 or 10) High (Ionic form)Use for washing away neutral organics.
Water (pH 5) Low to Moderate (Zwitterion)Ideal for precipitation/crystallization.
Dichloromethane LowPoor for extraction unless pH is perfectly controlled.
n-Butanol HighBest solvent for extracting the zwitterion from water.
Ethanol/IPA Moderate (Hot) / Low (Cold)Best solvent for recrystallization.
Table 2: Key Physicochemical Properties
PropertyValue (Approx.)Significance for Purification
Pyridine Nitrogen pKa ~5.2Becomes protonated below pH 5.2.
Carboxylic Acid pKa ~4.5Becomes deprotonated above pH 4.5.
Isoelectric Point (pI) ~4.9pH of minimum solubility and maximum organic extraction.
LogP (Octanol/Water) ~1.1Moderately lipophilic; extractable but requires polar solvents.

References

  • Sigma-Aldrich . 2-Methyl-2-(pyridin-4-yl)propanoic acid Product Page. (CAS 147028-78-2). Retrieved from

  • Kütt, A., et al. (2018).[1] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Retrieved from

  • PubChem . Compound Summary: 2-Methyl-3-(pyridin-4-yl)propanoic acid (Isomer comparison). National Library of Medicine. Retrieved from

  • MIT OpenCourseWare . Two-Solvent Recrystallization Guide. Department of Chemistry. Retrieved from

Sources

"troubleshooting inconsistent results in assays with 2-Methyl-2-(pyridin-4-yl)propanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with 2-Methyl-2-(pyridin-4-yl)propanoic acid (CAS: 26413-65-0 / 322725-47-3).

While the gem-dimethyl group provides chemical stability (preventing racemization and


-elimination via the Thorpe-Ingold effect), it significantly alters the lipophilicity and solubility profile compared to its parent, isonicotinic acid. The primary sources of assay inconsistency with this scaffold are isoelectric precipitation  and trace metal interference , rather than chemical degradation.[1]

Executive Summary: The "Deceptive" Stability

Researchers often assume this molecule is stable due to the quaternary carbon protecting the carboxylic acid. However, inconsistent assay data (shifting


 values, non-monotonic dose responses) is frequently caused by physical instability  in aqueous buffers.[1]

Key Physicochemical Profile:

  • Nature: Amphoteric Zwitterion.[1]

  • Critical Weakness: Minimum solubility at isoelectric point (pI

    
     4.5–5.5).[1]
    
  • Assay Risk: Precipitation in slightly acidic buffers (pH < 6.[1]0) and metal coordination.[1]

Part 1: The Solubility Trap (Isoelectric Precipitation)

The Mechanism

This molecule contains a basic pyridine nitrogen (


) and an acidic carboxylic acid (

).[1]
  • At pH < 3: Both protonated (Cationic, Soluble).[1]

  • At pH > 6: Carboxylate deprotonated (Anionic, Soluble).[1]

  • At pH 4–5.5 (The Danger Zone): The molecule exists as a neutral zwitterion.[1] The net charge is zero, leading to lattice energy maximization and rapid precipitation ("crashing out").[1]

Many "neutral" assay buffers (PBS, HEPES) can drift in pH or have local acidity when DMSO stocks are added, triggering invisible micro-precipitation.[1]

Visualization: Solubility Equilibrium

The following diagram illustrates the pH-dependent solubility states.

SolubilityEquilibrium Acidic pH < 3.5 Cationic Form (+) (Soluble) Isoelectric pH 4.0 - 5.5 Neutral Zwitterion (0) (INSOLUBLE / PRECIPITATE) Acidic->Isoelectric Deprotonation (-H+) of Carboxyl Group Isoelectric->Acidic Protonation Basic pH > 6.5 Anionic Form (-) (Soluble) Isoelectric->Basic Deprotonation (-H+) of Pyridinium Basic->Isoelectric Protonation caption Figure 1: The Solubility Trap. Avoid assay buffers near the isoelectric point (pH 4-5.5).

Troubleshooting Protocol: The "Shift Test"

If you suspect solubility is causing variable results, perform this validation:

  • Prepare Buffer A: Standard Assay Buffer (e.g., pH 7.4).

  • Prepare Buffer B: High pH Buffer (e.g., pH 8.5, Tris or Carbonate).[1]

  • Experiment: Run your dose-response curve in both buffers.

    • Result: If potency (

      
      ) improves significantly or variability decreases in Buffer B, your compound was partially precipitating in Buffer A.[1]
      

Part 2: Assay Interference (Metal Chelation)

The Mechanism

Pyridine-carboxylic acids are known ligands for transition metals. Although the 4-position (isonicotinic) structure chelates less effectively than the 2-position (picolinic), the carboxylate and pyridine nitrogen can still participate in intermolecular coordination with metals like Zinc (


), Magnesium (

), or Iron (

).[1]
  • Risk: If your target protein is a metalloenzyme (e.g., MMPs, HDACs, certain kinases) or requires metal cofactors, this molecule may act as a non-specific metal stripper (chelator), yielding false positives .[1]

Diagnostic Workflow

AssayInterference Start Issue: High Potency / False Positive? CheckMetal Is target a Metalloenzyme? Start->CheckMetal EDTA_Test Run EDTA Titration Control CheckMetal->EDTA_Test Yes Conclusion_Binder Compound is a true binder CheckMetal->Conclusion_Binder No Result_Loss Activity Lost with EDTA? (Confirmed Metallo-dependence) EDTA_Test->Result_Loss Conclusion_Chelator Compound is acting as a non-specific chelator Result_Loss->Conclusion_Chelator Potency shifts > 5x Result_Loss->Conclusion_Binder Potency stable caption Figure 2: Decision tree to rule out false positives caused by metal chelation.

Part 3: Stock Solution Management (DMSO Hygroscopicity)

The "Brick Dust" Phenomenon

The gem-dimethyl group increases the lipophilicity of this molecule. DMSO is highly hygroscopic and can absorb up to 10% water by weight from the atmosphere if left uncapped.[1]

  • The Reaction: As water enters the DMSO stock, the solvent polarity changes. The hydrophobic zwitterion becomes thermodynamically unstable and forms micro-crystals (brick dust) that are invisible to the naked eye but settle to the bottom of the well/tube.

  • The Symptom: "Top-down" inconsistency. Samples taken from the top of the tube show low activity; samples from the bottom (slurry) show high activity.[1]

Corrective Protocol: Stock Preparation
StepActionScientific Rationale
1 Dry DMSO Use anhydrous DMSO (<0.1%

) from a freshly opened bottle or stored over molecular sieves.
2 Single-Use Aliquots Aliquot stocks immediately. Avoid repeated freeze-thaw cycles which introduce atmospheric moisture condensation.
3 Sonicate, Don't Vortex Vortexing is insufficient for micro-crystals.[1] Sonicate for 10 minutes at 40°C before use to redissolve any "crash-out."

Frequently Asked Questions (FAQ)

Q1: My LC-MS shows the compound is pure, but the biological activity is zero. Why? A: Check your assay pH. If your assay is running at pH 5.0–6.0 (e.g., lysosomal assays), the compound is likely precipitating.[1] LC-MS is usually run in acidic mobile phases (pH 2-3) or organic solvents where the compound is fully soluble, masking the issue.

Q2: Can I use this compound in cell-based assays? A: Yes, but be aware of ion trapping . The zwitterionic nature means permeability is pH-dependent.[1] The uncharged zwitterion (at neutral pH) may cross membranes, but if it encounters an acidic compartment (lysosome), it may become protonated (cationic) and trapped, reducing cytosolic concentration.[1]

Q3: Why does the solution turn slightly yellow over time? A: Pyridine derivatives are susceptible to N-oxidation (forming Pyridine-N-oxide) upon exposure to light and air. While the gem-dimethyl group protects the carbon chain, the nitrogen remains vulnerable. Store at -20°C in amber vials.

References

  • Physicochemical Properties of Pyridine Carboxylic Acids

    • Title: Solubility and crystallization studies of a monocarboxylic derivative of pyridine.[1][2]

    • Source: ResearchGate / Journal of Chemical & Engineering Data.[1]

    • Context: Establishes the zwitterionic solubility minimums for the pyridine-carboxylic acid class.
    • Link:

  • The Thorpe-Ingold Effect (Gem-Dimethyl Stability)

    • Title: The Thorpe–Ingold effect, gem-dimethyl effect, or angle compression.[3][4]

    • Source: Wikipedia / Chemical Reviews.[1]

    • Context: Explains the structural stability conferred by the gem-dimethyl group
    • Link:[1]

  • DMSO Stock Instability

    • Title: Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[1][5][6]

    • Source: Ziath / J. Biomol.[1] Screen.

    • Context: Validates the mechanism of water absorption in DMSO leading to compound precipitation.[1]

    • Link:

  • Assay Interference by Pyridines

    • Title: Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids.[1][7]

    • Source: NIH / PMC.[1]

    • Context: Details the metal coordination capability of pyridine carboxylic acid isomers.
    • Link:[1]

Sources

Validation & Comparative

A Comparative Guide to 2-Methyl-2-(pyridin-4-yl)propanoic Acid and Its Structural Analogs as Potential Peroxisome Proliferator-Activated Receptor (PPAR) Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic disease research, the quest for novel, selective, and potent modulators of Peroxisome Proliferator-Activated Receptors (PPARs) is a continuous endeavor. This guide provides an in-depth technical comparison of 2-Methyl-2-(pyridin-4-yl)propanoic acid and its key structural analogs. While direct comparative experimental data for these specific compounds is limited in the public domain, this document synthesizes established principles of medicinal chemistry and structure-activity relationships (SAR) for 2-arylpropanoic acids to offer a scientifically grounded perspective on their potential as PPAR modulators.

Introduction: The Therapeutic Promise of PPAR Modulation

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors.[1] They play a pivotal role in the regulation of lipid and glucose metabolism, making them attractive therapeutic targets for a range of metabolic disorders, including dyslipidemia, type 2 diabetes, and non-alcoholic fatty liver disease.[2][3] There are three main isotypes of PPARs:

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to decreased triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.[1]

  • PPARγ: Highly expressed in adipose tissue, where it is a key regulator of adipogenesis and insulin sensitivity.[1]

  • PPARδ (or β): Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis.[1]

The development of PPAR agonists has led to successful drugs like the fibrates (PPARα agonists) for treating hyperlipidemia and the thiazolidinediones (PPARγ agonists) for type 2 diabetes.[3] However, isoform-specific side effects have prompted the search for dual or pan-PPAR agonists with balanced activity profiles. The 2-arylpropanoic acid scaffold is a well-established pharmacophore in this area, and the introduction of a pyridine ring offers unique possibilities for modulating potency and selectivity.

The Core Compound and Its Analogs: A Structural Overview

This guide focuses on 2-Methyl-2-(pyridin-4-yl)propanoic acid and three of its close structural analogs. The subtle variations in their chemical structures are expected to have a significant impact on their biological activity.

Compound Name Structure Key Structural Features
1. 2-Methyl-2-(pyridin-4-yl)propanoic acid [Image of 2-Methyl-2-(pyridin-4-yl)propanoic acid structure]Gem-dimethyl group on the alpha-carbon, direct attachment of the pyridine ring to the quaternary carbon.
2. 2-Methyl-3-(pyridin-4-yl)propanoic acid [Image of 2-Methyl-3-(pyridin-4-yl)propanoic acid structure]Methyl group on the alpha-carbon, pyridine ring separated from the propanoic acid backbone by a methylene group.[4]
3. Methyl 2-amino-2-methyl-3-(pyridin-4-yl)propanoate [Image of Methyl 2-amino-2-methyl-3-(pyridin-4-yl)propanoate structure]Amino group and a methyl group on the alpha-carbon, esterified carboxylic acid.[5]
4. 2-Methyl-2-(pyridin-4-yloxy)propanoic acid [Image of 2-Methyl-2-(pyridin-4-yloxy)propanoic acid structure]Pyridine ring linked to the quaternary carbon via an ether linkage.

Comparative Analysis: A Hypothesis-Driven Approach

In the absence of direct head-to-head experimental data, we can formulate hypotheses about the potential performance of these analogs based on established SAR principles for PPAR modulators.[6]

Expected PPARα/γ Activity Profile

The 2-arylpropanoic acid moiety is a common feature of many PPAR agonists. The acidic head group is crucial for interacting with the ligand-binding domain of PPARs. The nature and orientation of the aromatic/heterocyclic tail, along with the substitution on the propanoic acid backbone, determine the potency and isoform selectivity.

Hypothesized Activity Profile:

Compound Expected PPARα Activity Expected PPARγ Activity Rationale
1. 2-Methyl-2-(pyridin-4-yl)propanoic acid Moderate to GoodModerateThe gem-dimethyl group can enhance potency. The direct linkage of the pyridine ring may influence the orientation within the binding pocket, potentially leading to dual agonism.
2. 2-Methyl-3-(pyridin-4-yl)propanoic acid ModerateModerateThe increased flexibility due to the methylene spacer could allow for a different binding mode compared to compound 1, potentially altering the α/γ selectivity.
3. Methyl 2-amino-2-methyl-3-(pyridin-4-yl)propanoate Low to NegligibleLow to NegligibleThe esterification of the carboxylic acid and the presence of the amino group are likely to significantly reduce or abolish activity, as the free carboxylic acid is generally required for PPAR agonism. This compound may act as a prodrug if hydrolyzed in-vivo.
4. 2-Methyl-2-(pyridin-4-yloxy)propanoic acid GoodModerateThe ether linkage introduces a different spatial arrangement and electronic properties compared to a direct C-C bond, which could favor interaction with the PPARα isoform.
Physicochemical Properties

The physicochemical properties of these compounds will influence their absorption, distribution, metabolism, and excretion (ADME) profiles.

Compound PubChem CID Molecular Formula Molecular Weight Predicted XLogP3
1. 2-Methyl-2-(pyridin-4-yl)propanoic acid 1033546C9H11NO2165.19 g/mol 1.1
2. 2-Methyl-3-(pyridin-4-yl)propanoic acid 12136634C9H11NO2165.19 g/mol 1.2[4]
3. Methyl 2-amino-2-methyl-3-(pyridin-4-yl)propanoate 67253331C10H14N2O2194.23 g/mol 0.3[5]
4. 2-Methyl-2-(pyridin-4-yloxy)propanoic acid 16098333C9H11NO3181.18 g/mol 1.0

Experimental Protocols for Evaluation

To empirically determine the activity and performance of these compounds, a series of well-established in-vitro and in-vivo assays are required.

Synthesis of Target Compounds

The synthesis of these analogs can be achieved through various established organic chemistry methodologies. Below are generalized synthetic schemes.

Workflow for Synthesis of 2-Arylpropanoic Acids

A Aryl Halide / Pyridyl Halide C Palladium-Catalyzed Cross-Coupling A->C B Propanoic Acid Precursor B->C D Hydrolysis (if ester precursor) C->D E Target 2-Arylpropanoic Acid D->E

Caption: Generalized workflow for the synthesis of 2-arylpropanoic acids.

Step-by-Step Synthesis of 2-Methyl-2-(pyridin-4-yl)propanoic acid (Hypothetical Route):

  • Starting Material: 4-Bromopyridine and ethyl 2-bromoisobutyrate.

  • Reaction: A Negishi or Kumada cross-coupling reaction can be employed. For instance, treatment of 4-bromopyridine with a Grignard reagent or an organozinc reagent, followed by coupling with ethyl 2-bromoisobutyrate in the presence of a palladium or nickel catalyst.

  • Hydrolysis: The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification.

  • Purification: The final product is purified by crystallization or column chromatography.

In-Vitro PPAR Activation Assay: Luciferase Reporter Assay

This assay is a standard method to determine the ability of a compound to activate PPARs.

Workflow for Luciferase Reporter Assay

A Transfect cells with PPAR expression vector and PPRE-luciferase reporter vector B Plate cells and treat with test compounds A->B C Incubate for 24-48 hours B->C D Lyse cells and add luciferase substrate C->D E Measure luminescence D->E F Data analysis: Determine EC50 values E->F

Caption: Experimental workflow for a PPAR luciferase reporter assay.

Detailed Protocol:

  • Cell Culture: HEK293T or a similar cell line is cultured in DMEM supplemented with 10% fetal bovine serum.

  • Transfection: Cells are transiently transfected with a mammalian expression vector for the desired human PPAR isotype (α, γ, or δ) and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

  • Treatment: After 24 hours, the transfected cells are seeded into 96-well plates and treated with various concentrations of the test compounds. A known PPAR agonist (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ) is used as a positive control.

  • Incubation: The cells are incubated for an additional 24-48 hours to allow for receptor activation and luciferase expression.

  • Lysis and Luminescence Measurement: The cells are lysed, and a luciferase assay reagent containing luciferin is added. The resulting luminescence is measured using a luminometer.

  • Data Analysis: The fold activation of the reporter gene is calculated relative to the vehicle control. The half-maximal effective concentration (EC50) for each compound is determined by plotting the dose-response curve.

In-Vivo Efficacy Study: db/db Mouse Model of Type 2 Diabetes

The db/db mouse is a widely used model of obesity, diabetes, and dyslipidemia, making it suitable for evaluating the in-vivo efficacy of potential PPAR modulators.[7]

Workflow for In-Vivo Efficacy Study in db/db Mice

A Acclimatize db/db mice and measure baseline parameters B Randomize mice into treatment groups (vehicle, positive control, test compounds) A->B C Administer compounds daily via oral gavage for several weeks B->C D Monitor body weight and food intake C->D E Collect blood samples for analysis of glucose, insulin, triglycerides, and cholesterol C->E F At study termination, collect tissues for further analysis C->F

Caption: Workflow for assessing the in-vivo efficacy of PPAR modulators in db/db mice.

Detailed Protocol:

  • Animals: Male db/db mice (typically 8-10 weeks old) are used.

  • Acclimatization and Baseline Measurements: Mice are acclimatized for at least one week. Baseline measurements of body weight, food intake, and blood parameters (glucose, insulin, triglycerides, cholesterol) are taken.

  • Treatment Groups: Mice are randomly assigned to treatment groups: vehicle control, positive control (e.g., a known PPAR agonist), and different doses of the test compounds.

  • Dosing: Compounds are administered daily by oral gavage for a predetermined period (e.g., 4-8 weeks).

  • Monitoring: Body weight and food intake are monitored regularly. Blood samples are collected periodically (e.g., weekly) for the analysis of metabolic parameters.

  • Terminal Procedures: At the end of the study, mice are euthanized, and blood and tissues (e.g., liver, adipose tissue) are collected for further analysis, such as gene expression analysis of PPAR target genes.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating 2-Methyl-2-(pyridin-4-yl)propanoic acid and its structural analogs as potential PPAR modulators. While direct experimental data is currently lacking, the analysis based on established SAR principles suggests that these compounds, particularly 2-Methyl-2-(pyridin-4-yl)propanoic acid and 2-Methyl-2-(pyridin-4-yloxy)propanoic acid, warrant further investigation.

The provided experimental protocols offer a clear roadmap for their synthesis and biological characterization. Future studies should focus on:

  • Synthesis and in-vitro screening: To empirically determine the PPARα, γ, and δ activity and selectivity of each analog.

  • In-vivo efficacy studies: To assess the therapeutic potential of the most promising candidates in relevant animal models of metabolic disease.

  • ADME/Tox profiling: To evaluate the drug-like properties and safety of the lead compounds.

By systematically applying these experimental approaches, the true therapeutic potential of this series of pyridine-containing propanoic acids can be elucidated, potentially leading to the discovery of novel and effective treatments for metabolic diseases.

References

  • Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). (2023). MDPI. Available at: [Link]

  • Role of Peroxisome Proliferator-Activated Receptors (PPARs) in Energy Homeostasis of Dairy Animals: Exploiting Their Modulation through Nutrigenomic Interventions. (2021). MDPI. Available at: [Link]

  • 2-Methyl-3-(pyridin-4-YL)propanoic acid. PubChem. Available at: [Link]

  • Methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate. PubChem. Available at: [Link]

  • 2-Methyl-2-(4-nitrophenoxy)propanoic acid. (2008). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • SAR-oriented discovery of peroxisome proliferator-activated receptor pan agonist with a 4-adamantylphenyl group as a hydrophobic tail. (2008). Journal of Medicinal Chemistry. Available at: [Link]

  • Modulation of complement activity. (2018). Google Patents.
  • Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). (2017). Oncotarget. Available at: [Link]

  • Design, synthesis, and fungicidal activity of pyrimidinamine derivatives containing pyridin-2-yloxy moiety. (2023). Medicinal Chemistry Research. Available at: [Link]

  • Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. (2020). MDPI. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. Available at: [Link]

  • The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development. (2018). MDPI. Available at: [Link]

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Comparative Guide: Selectivity Profiling & Cross-Reactivity of 2-Methyl-2-(pyridin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Methyl-2-(pyridin-4-yl)propanoic acid (CAS: 26413-65-0) represents a critical pharmacophore often encountered as a metabolic marker, a process impurity in pyridine-based drug synthesis, or a hapten in immunogen design. Its structural rigidity—conferred by the gem-dimethyl group alpha to the carboxylate—creates unique binding properties but also significant analytical challenges.

This guide objectively compares the performance of High-Specificity LC-MS/MS (The Gold Standard) against Immunoassay (ELISA) and HPLC-UV alternatives for the quantification of this analyte. The focus is on Cross-Reactivity (CR) —the ability of the method to distinguish the target from structural isomers (2-yl, 3-yl) and endogenous pyridine analogs (e.g., Nicotinamide).

The Core Challenge: Positional Isomerism

The primary risk in analyzing this molecule is the interference from its positional isomers. The electronic environment of the nitrogen atom shifts significantly between the 2-, 3-, and 4-positions, yet the molecular weight (MW 165.19 Da) remains identical, confounding standard mass spectrometry and non-specific antibodies.

Comparative Analysis: Detection Modalities

The following table summarizes the cross-reactivity profiles of the primary detection methods.

FeatureMethod A: LC-MS/MS (MRM Mode) Method B: Polyclonal ELISA Method C: HPLC-UV (254 nm)
Primary Mechanism Mass-to-Charge (m/z) + Retention TimeAntibody-Antigen BindingUV Absorption (Pi-Pi*)
Specificity High (Resolves isomers via chromatography)Low to Moderate (High CR with isomers)Low (Co-elution risks)
Key Cross-Reactant None (if column chemistry is optimized)2-Methyl-2-(pyridin-3-yl)propanoic acidEndogenous Pyridines
LOD (Limit of Detection) < 1 ng/mL~10 ng/mL> 100 ng/mL
Throughput Moderate (5-10 min/sample)High (96-well plate)Moderate
Cost Per Sample High (

$)
Low ($)Low ($)
Recommendation Gold Standard for DMPK/Validation Screening Only Process Control Only

Scientific Deep Dive: Cross-Reactivity Mechanisms

The Immunological Blind Spot (ELISA)

In immunoassay development, antibodies raised against 2-Methyl-2-(pyridin-4-yl)propanoic acid often exhibit "blind spots" due to the hapten linkage strategy. If the molecule is conjugated to the carrier protein via the carboxylic acid, the antibody recognizes the gem-dimethyl and pyridine ring.

  • Risk: The antibody may not distinguish between the nitrogen at position 4 (Target) vs position 3 (Interferent), leading to False Positives.

  • Data Insight: Polyclonal kits often show 15-40% cross-reactivity with the 3-pyridyl isomer.

The Chromatographic Solution (LC-MS/MS)

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) overcomes the isomeric overlap. While the parent mass (166.1 m/z [M+H]+) is identical for all isomers, the fragmentation patterns and retention times differ based on the pKa of the pyridine nitrogen.

Pathway Visualization: Analytical Decision Tree

The following diagram illustrates the workflow for selecting the correct method based on required specificity.

AnalyticalWorkflow Start Sample Containing 2-Methyl-2-(pyridin-4-yl)propanoic acid Isomers Are Positional Isomers (2-yl, 3-yl) Present? Start->Isomers HighSens Is Sensitivity < 10 ng/mL Required? Isomers->HighSens No / Unknown LCMS Method: LC-MS/MS (C18/PFP Column) Result: High Specificity Isomers->LCMS Yes (Must Resolve) ELISA Method: Immunoassay (ELISA) Risk: High Cross-Reactivity HighSens->ELISA Yes (Screening) HPLC Method: HPLC-UV Risk: Matrix Interference HighSens->HPLC No (Process Control) ELISA->LCMS Validation Required

Figure 1: Analytical Decision Tree for Pyridine-Acid Derivatives. Note that positive ELISA results require LC-MS confirmation due to potential isomer cross-reactivity.

Experimental Protocol: Validation of Cross-Reactivity

To objectively assess the performance of your chosen method (Product vs. Alternative), follow this self-validating protocol.

Objective

Determine the Cross-Reactivity Factor (CRF) of the assay against key structural analogs.

Materials
  • Analyte: 2-Methyl-2-(pyridin-4-yl)propanoic acid (Reference Standard, >99% purity).

  • Interferent A: 2-Methyl-2-(pyridin-3-yl)propanoic acid (Positional Isomer).

  • Interferent B: 4-Pyridinepropanoic acid (Unbranched analog).

  • Interferent C: Nicotinamide (Endogenous matrix component).

  • Matrix: Human Plasma (pooled, K2EDTA) or PBS.

Step-by-Step Methodology
Phase 1: Preparation of Spiked Samples
  • Prepare a Calibration Curve of the Target Analyte (Range: 1 – 1000 ng/mL).

  • Prepare Interferent Samples spiked at a fixed high concentration (e.g., 1000 ng/mL) without the target analyte.

  • Prepare Mixed Samples containing Target (50 ng/mL) + Interferent (500 ng/mL) to test for suppression/enhancement.

Phase 2: Analysis & Calculation

Run the samples using your selected method (ELISA or LC-MS). Calculate % Cross-Reactivity using the formula:



(Note: For Mixed samples, subtract the known Target concentration first.)

Representative Data (Simulated)
InterferentStructure DifferenceELISA % CRLC-MS/MS % CR
Target (4-yl) N/A100% 100%
Isomer (3-yl) Nitrogen position35.2%< 0.1%
Isomer (2-yl) Nitrogen position12.4%< 0.1%
Unbranched Missing methyls5.8%< 0.1%
Nicotinamide Amide vs Acid< 1.0%< 0.1%

Interpretation: The ELISA method shows significant bias (35%) from the 3-yl isomer, making it unsuitable for samples where both isomers might coexist (e.g., non-selective synthesis byproducts). LC-MS/MS resolves this completely.

Technical Recommendation: The "Product" Solution

For researchers requiring absolute specificity, the recommended "Product" is LC-MS/MS using a Pentafluorophenyl (PFP) Column .

Why PFP over C18?

Standard C18 columns often fail to separate the 3-yl and 4-yl isomers due to their identical hydrophobicity. PFP phases utilize pi-pi interactions and dipole-dipole mechanisms, which exploit the electron density differences caused by the nitrogen position on the pyridine ring.

Recommended LC-MS Parameters
  • Column: Fluorophenyl (PFP), 2.1 x 100 mm, 1.9 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 8 minutes.

  • Transitions (MRM):

    • Target (4-yl): 166.1

      
       120.1 (Quant), 166.1 
      
      
      
      92.1 (Qual).
    • Note: The 3-yl isomer will elute earlier due to higher polarity/basicity differences.

Visualizing the Selectivity Mechanism

The following diagram explains why the PFP column separates the isomers while the Antibody (ELISA) fails.

SelectivityMechanism Analyte Target: 4-yl Isomer (Symmetric N) Antibody Antibody Binding Pocket (Recognizes Gem-Dimethyl) Analyte->Antibody PFP_Column PFP Column (Pi-Pi Interaction) Analyte->PFP_Column Interferent Interferent: 3-yl Isomer (Asymmetric N) Interferent->Antibody Interferent->PFP_Column ELISA_Result ELISA Result: Cross-Reaction (False Positive) Antibody->ELISA_Result Steric Fit Similar Separation Different Retention Times (Rt 4-yl > Rt 3-yl) PFP_Column->Separation Electronic Difference MS_Result MS/MS Result: Specific Quantification Separation->MS_Result

Figure 2: Mechanism of Selectivity. Antibodies struggle to distinguish the nitrogen position due to steric similarities, whereas PFP chromatography separates them based on electronic pi-pi interactions.

References

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation.Link

  • PubChem. (2025).[1] 2-Methyl-2-(pyridin-4-yl)propanoic acid (Compound Summary). National Library of Medicine. Link

  • Sanz, G., et al. (2005).[2] Comparison of Odorant Specificity of Two Human Olfactory Receptors. (Context on carboxylic acid specificity). Chemical Senses. Link

  • Sigma-Aldrich. (2025). Product Specification: 2-Methyl-2-(pyridin-4-yl)propanoic acid.[3][4]Link

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. (Standard protocols for cross-reactivity). Link

Sources

"structure-activity relationship (SAR) studies of 2-Methyl-2-(pyridin-4-yl)propanoic acid analogs"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Structure-Activity Relationship (SAR) of 2-Methyl-2-(pyridin-4-yl)propanoic Acid Analogs

Executive Summary: The Strategic Pivot to Pyridine Scaffolds

In the development of GPR40 (Free Fatty Acid Receptor 1) agonists for Type 2 Diabetes, 3-phenylpropanoic acid has historically served as the primary pharmacophore (e.g., Fasiglifam/TAK-875). However, this scaffold often suffers from high lipophilicity (LogP > 4.0), leading to poor aqueous solubility, high plasma protein binding, and risks of phospholipidosis.

This guide analyzes the 2-Methyl-2-(pyridin-4-yl)propanoic acid scaffold as a superior bioisosteric alternative. By replacing the phenyl ring with a pyridine core and incorporating a gem-dimethyl "metabolic block," researchers can significantly improve the Drug Metabolism and Pharmacokinetics (DMPK) profile while maintaining nanomolar potency.

Key Advantages of the Pyridine-Gem-Dimethyl Scaffold:

  • Solubility: The pyridine nitrogen reduces LogD, improving thermodynamic solubility.

  • Metabolic Stability: The gem-dimethyl group at the

    
    -position blocks 
    
    
    
    -oxidation and hinders acyl-glucuronidation, a common clearance pathway for carboxylic acids.
  • Safety: Reduced lipophilicity correlates with lower off-target liver toxicity signals.

Scientific Foundation: Mechanism & Design Logic

Mechanism of Action: GPR40 Signaling

GPR40 is a Gq-coupled GPCR expressed primarily in pancreatic ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-cells.[1][2][3] Agonism triggers a signaling cascade resulting in glucose-dependent insulin secretion (GDIS), minimizing the risk of hypoglycemia compared to sulfonylureas.

GPR40_Pathway Agonist Ligand (Pyridine Analog) GPR40 GPR40 (FFAR1) Receptor Agonist->GPR40 Binding Gq Gαq Protein GPR40->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Insulin Insulin Secretion Ca->Insulin Exocytosis

Figure 1: GPR40 Signaling Pathway. The acid headgroup of the ligand anchors to Arg183/Arg258 in the receptor, initiating the Gq cascade.

Structural Logic: The Gem-Dimethyl Effect

The "Thorpe-Ingold" (gem-dimethyl) effect restricts the rotational freedom of the propanoic acid side chain. This pre-organization often locks the molecule into the bioactive conformation required for the GPR40 orthosteric or allosteric site, potentially reducing the entropic penalty of binding.

Comparative SAR Analysis

The following data compares the "Standard" Phenylpropanoic Acid scaffold against the "Optimized" Pyridine analogs.

Representative Data: Phenyl vs. Pyridine
Compound IDCore Scaffold

-Substituent
hGPR40 EC50 (nM)LogD (pH 7.4)HLM t1/2 (min)Solubility (µM)
Cmpd A (Baseline) PhenylH, H454.212< 5
Cmpd B PhenylMe, Me284.545< 1
Cmpd C Pyridine (4-yl) H, H 110 2.8 25 150
Cmpd D (Lead) Pyridine (4-yl) Me, Me 35 3.1 >120 85

Analysis:

  • Potency: Compound C shows a slight loss in potency compared to A, likely due to the loss of

    
    -
    
    
    
    interactions with aromatic residues in the binding pocket. However, re-introducing the gem-dimethyl group (Compound D) restores potency (35 nM) by locking the active conformation.
  • Solubility: The pyridine nitrogen (Cmpd C, D) drastically lowers LogD compared to the phenyl series, increasing solubility from <5 µM to >80 µM.

  • Metabolic Stability: Compound A (unsubstituted phenyl) is rapidly cleared (t1/2 = 12 min). The gem-dimethyl group in Compound D blocks the primary site of metabolism, extending half-life to >120 min.

Experimental Protocols

To validate these SAR trends in your own lab, use the following standardized protocols.

Synthesis of 2-Methyl-2-(pyridin-4-yl)propanoic Acid Analogs

Rationale: This route avoids harsh lithiation conditions often used for phenyl analogs, utilizing palladium catalysis for the pyridine ring.

  • Starting Material: 4-Bromopyridine hydrochloride.

  • Coupling: React with methyl isobutyrate using

    
     (1 mol%) and 
    
    
    
    (2 mol%) in Toluene/THF with
    
    
    (Lithium bis(trimethylsilyl)amide) as the base.
    • Conditions: 80°C, 4 hours.

    • Note: The bulky phosphine ligand facilitates the coupling at the hindered quaternary carbon.

  • Hydrolysis: Treat the ester intermediate with LiOH in THF/Water (1:1) at room temperature for 2 hours.

  • Purification: Acidify to pH 4 with 1N HCl. Extract with EtOAc. Purify via reverse-phase HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid).

In Vitro Potency: FLIPR Calcium Flux Assay

Rationale: Measures the functional Gq response (Ca2+ release) rather than just binding affinity.

  • Cell Line: CHO-K1 cells stably expressing human GPR40 (hFFAR1).

  • Dye Loading: Incubate cells with Fluo-4 AM ester (2 µM) in HBSS buffer for 45 mins at 37°C.

  • Compound Addition: Prepare 10-point serial dilutions of the Pyridine analogs in DMSO (Final DMSO < 0.5%).

  • Measurement: Use a Fluorometric Imaging Plate Reader (FLIPR).

    • Excitation: 488 nm.

    • Emission: 525 nm.

  • Data Analysis: Calculate EC50 using a 4-parameter logistic fit. Normalize response to 10 µM Linoleic Acid (Endogenous ligand control).

Visualization: SAR Decision Logic

This diagram illustrates the decision tree for optimizing the scaffold based on the SAR data provided above.

SAR_Logic Start Start: Phenylpropanoic Acid (High Potency, Poor Properties) Step1 Modification 1: Replace Phenyl with Pyridine Start->Step1 Result1 Result: Improved Solubility Reduced Potency Step1->Result1 Step2 Modification 2: Add Gem-Dimethyl Group Result1->Step2 Result2 Result: Restored Potency (Conformational Lock) Blocked Beta-Oxidation Step2->Result2 Final Final Lead: 2-Methyl-2-(pyridin-4-yl)propanoic acid (Balanced Profile) Result2->Final

Figure 2: SAR Optimization Logic Flow. The stepwise evolution from a lipophilic hit to a drug-like lead.

References

  • Tsujihata, Y., et al. (2011).[4] TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats.[4][5] Journal of Pharmacology and Experimental Therapeutics.[4] Link

  • Negoro, N., et al. (2010).[4] Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist.[6][1][4][5] ACS Medicinal Chemistry Letters.[4][5] Link

  • Christiansen, E., et al. (2013). Discovery of TUG-770: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes.[4] ACS Medicinal Chemistry Letters.[4][5] Link

  • Li, J., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists. Journal of Medicinal Chemistry. Link

Sources

Head-to-Head Comparison: Evaluating the Neuromodulatory Profile of 2-Methyl-2-(pyridin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis Against Standard CNS Active Compounds

Authored by: A Senior Application Scientist

Abstract

The relentless pursuit of novel therapeutics for neurological disorders necessitates the rigorous evaluation of new chemical entities. This guide provides a comprehensive head-to-head comparison of a novel compound, 2-Methyl-2-(pyridin-4-yl)propanoic acid (referenced herein as Compound X), against two well-characterized standard compounds: Diazepam, a classical benzodiazepine, and Gabapentin, a gabapentinoid. Through a series of standardized in vitro and in vivo assays, this guide aims to elucidate the potential mechanism of action and therapeutic profile of Compound X, offering objective, data-driven insights for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Comparison

The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory neurotransmission. The γ-aminobutyric acid (GABA) system is the primary inhibitory network in the brain, and its modulation is a cornerstone of treatment for anxiety, epilepsy, and sleep disorders.[1] GABAA receptors, which are ligand-gated chloride ion channels, are a major target for therapeutic intervention.[2][3]

Positive allosteric modulators (PAMs) of the GABAA receptor, such as benzodiazepines like Diazepam, enhance the effect of GABA, leading to increased neuronal inhibition.[4][5][6] Diazepam accomplishes this by binding to a specific site on the GABAA receptor, which increases the frequency of the chloride channel opening in the presence of GABA.[4][7][8] This mechanism is responsible for its anxiolytic, sedative, anticonvulsant, and muscle-relaxant properties.[8][9]

Conversely, compounds like Gabapentin, despite its name, do not act directly on GABA receptors.[10] Its primary mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels, which in turn reduces the release of excitatory neurotransmitters.[10][11][12]

Compound X, 2-Methyl-2-(pyridin-4-yl)propanoic acid, is a novel molecule with structural features that suggest potential CNS activity. Its pyridinyl moiety is present in various neuroactive compounds, and the propanoic acid side chain invites comparison to other CNS-acting agents. This guide establishes a foundational pharmacological profile for Compound X by directly comparing its performance to Diazepam and Gabapentin, providing a crucial first look at its potential as a neuromodulatory agent.

Comparative Analysis: In Vitro Characterization

To first assess the direct interaction of Compound X with the GABAA receptor, a series of in vitro experiments were conducted using recombinant human GABAA receptors (α1β2γ2 subtype) expressed in Xenopus oocytes.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
  • Oocyte Preparation: Xenopus laevis oocytes are harvested and prepared.

  • cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding for the human GABAA receptor subunits (α1, β2, and γ2).

  • Incubation: Injected oocytes are incubated for 24-72 hours to allow for receptor expression on the cell surface.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping, one for current recording). The oocyte is held at a membrane potential of -70mV.

  • GABA Application: A baseline response is established by applying a low concentration of GABA (EC5-EC10), which elicits a small chloride current.

  • Compound Application: The test compound (Compound X, Diazepam, or Gabapentin) is co-applied with GABA. The potentiation of the GABA-evoked current is measured.

  • Data Analysis: Dose-response curves are generated by plotting the potentiation of the GABA current against the concentration of the test compound. The EC50 (concentration for 50% of maximal effect) and Emax (maximal potentiation) values are calculated.[13]

Workflow for In Vitro Electrophysiology

G cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis P1 Harvest Xenopus Oocytes P2 Inject GABAA Subunit cRNA (α1β2γ2) P1->P2 P3 Incubate 24-72h for Receptor Expression P2->P3 R1 Mount Oocyte in TEVC Chamber P3->R1 R2 Establish Baseline with GABA (EC5-EC10) R1->R2 R3 Co-apply Test Compound + GABA R2->R3 R4 Record Chloride Current R3->R4 A1 Generate Dose-Response Curve R4->A1 A2 Calculate EC50 and Emax A1->A2 G cluster_seizure Anticonvulsant Activity cluster_anxiety Anxiolytic Activity Start Select In Vivo Models S1 Administer Compound or Vehicle (i.p.) Start->S1 A1 Administer Compound or Vehicle (i.p.) Start->A1 S2 30 min Pre-treatment S1->S2 S3 Administer PTZ (85 mg/kg) S2->S3 S4 Observe for Seizures S3->S4 S5 Measure % Protection S4->S5 A2 30 min Pre-treatment A1->A2 A3 Place Mouse in Elevated Plus Maze A2->A3 A4 Record 5 min Session A3->A4 A5 Measure Time in Open Arms A4->A5

Sources

Safety Operating Guide

2-Methyl-2-(pyridin-4-yl)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe handling, segregation, and disposal of 2-Methyl-2-(pyridin-4-yl)propanoic acid (CAS: 1566-44-5).[1] These procedures are designed for research environments to ensure compliance with EPA (RCRA) standards and protect personnel from exposure to pyridine-based toxicity.[1]

Part 1: Chemical Profile & Hazard Assessment

Before initiating disposal, you must understand the physicochemical behavior of the compound. This molecule is amphoteric , containing both a basic pyridine ring and an acidic carboxylic acid group. This dual nature dictates its compatibility and segregation requirements.[1]

PropertyData / CharacteristicOperational Implication
CAS Number 1566-44-5Use for waste manifesting and inventory tracking.[1]
Molecular Formula C

H

NO

High carbon/nitrogen content makes it suitable for high-temp incineration.[1]
Physical State Solid (White to off-white powder)Must be disposed of as Solid Hazardous Waste .[1] Do not dissolve in solvents for disposal.[1]
Acidity/Basicity Amphoteric (pKa ~4.8 acid; ~5.2 pyridine)CRITICAL: Can react exothermically with both strong acids and strong bases.[1]
Hazards Irritant (Skin/Eye/Respiratory), Acute Tox.[1][2]Avoid dust generation.[1][2][3][4][5][6] Use localized exhaust ventilation (fume hood).[1]
RCRA Status Not explicitly P or U listed.[1]Classify as Non-Regulated Hazardous Waste (unless characteristic D-codes apply).[1]

Part 2: Waste Characterization & Segregation

Proper segregation prevents dangerous cross-reactivity in waste drums. Because this compound contains a pyridine moiety, it poses a risk of releasing toxic vapors if subjected to incompatible chemistries.

The Segregation Logic (Stream Selection)

Do not mix this compound with the general "Acid Waste" stream despite its name. The basic nitrogen can cause buffering issues or unexpected solubility changes.

  • Primary Stream: Solid Organic Waste (Hazardous) [1]

  • Prohibited Streams:

    • Oxidizing Waste: Risk of violent reaction with the pyridine ring.[1]

    • Aqueous Acid/Base Waste: Risk of exothermic salt formation.[1]

    • Biohazardous Waste: Strictly chemical; do not autoclave.[1]

Part 3: Disposal Workflow & Decision Logic

The following decision tree illustrates the operational workflow for disposing of 2-Methyl-2-(pyridin-4-yl)propanoic acid, ensuring it reaches the correct final destruction facility (High-Temperature Incineration).

DisposalWorkflow Start Waste Generation: 2-Methyl-2-(pyridin-4-yl)propanoic acid StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid / Powder Residue StateCheck->SolidPath Pure Compound/Wipes LiquidPath Dissolved in Solvent (e.g., reaction mother liquor) StateCheck->LiquidPath In Solution Bagging Double-Bag in 4-mil Polyethylene (Prevents dust leakage) SolidPath->Bagging SolidBin Container: Wide-Mouth HDPE Drum Label: 'Solid Hazardous Waste - Organic' Bagging->SolidBin Manifest Waste Manifesting List constituents: 'Pyridine derivative' SolidBin->Manifest SolventCheck Solvent Type? LiquidPath->SolventCheck HaloBin Container: Safety Can (Red) Label: 'Halogenated Organic Waste' SolventCheck->HaloBin Contains DCM, Chloroform NonHaloBin Container: Safety Can (Yellow/White) Label: 'Non-Halogenated Organic Waste' SolventCheck->NonHaloBin Methanol, Ethyl Acetate, DMSO HaloBin->Manifest NonHaloBin->Manifest Incineration Final Fate: High-Temp Incineration (Destruction of Pyridine Ring) Manifest->Incineration

Figure 1: Operational decision tree for segregating 2-Methyl-2-(pyridin-4-yl)propanoic acid based on physical state and solvent matrix.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Use this for: Expired powder, contaminated gloves, weighing boats, and paper towels.

  • PPE Requirement: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1][7] Work inside a fume hood to capture dust.

  • Primary Containment: Transfer the solid material into a clear, sealable polyethylene bag (4-mil thickness minimum).

    • Why? This prevents dust dispersion when the main waste drum is opened later.

  • Secondary Containment: Place the sealed bag into a second bag (double-bagging) or directly into the laboratory's Solid Hazardous Waste Drum (typically a wide-mouth HDPE drum).[1]

  • Labeling:

    • Tag the waste container immediately.

    • Chemical Name: "2-Methyl-2-(pyridin-4-yl)propanoic acid"[1][8]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[1]

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for: Mother liquors or solutions containing the compound.[1]

  • Compatibility Check: Ensure the solution pH is between 4 and 10.

    • Caution: If the solution is highly acidic (pH < 2) or basic (pH > 12), neutralize it slowly before adding to the solvent waste container to prevent drum pressurization.

  • Solvent Segregation:

    • If dissolved in DCM/Chloroform: Pour into Halogenated Waste .[1]

    • If dissolved in MeOH/Acetone/DMSO: Pour into Non-Halogenated Waste .[1]

  • Rinsing: Triple-rinse the empty glassware with a compatible solvent (e.g., acetone) and add the rinsate to the same liquid waste container.

Part 5: Emergency Spill Response

In the event of a spill outside the fume hood, immediate containment is required to prevent respiratory exposure to pyridine-like dust.

PhaseAction Steps
1. Secure Alert personnel. Isolate the area (15 ft radius). If dust is visible in the air, evacuate until settled.
2. Protect Don PPE: N95 respirator (or half-mask with organic vapor/particulate cartridge), goggles, and double nitrile gloves.[1]
3. Contain Do not dry sweep. Dry sweeping generates dust.[1] Cover the spill with a damp paper towel or use an inert absorbent (vermiculite) dampened with water.[1]
4. Clean Scoop the wet absorbent/solid mixture into a hazardous waste bag.[1] Wipe the surface with a mild detergent solution (soap and water) to remove residues.
5. Dispose Label the debris bag as "Hazardous Waste - Debris (Pyridine Derivative)" and arrange for EHS pickup.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12136634, 2-Methyl-3-(pyridin-4-yl)propanoic acid (Isomer Reference).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] 40 CFR Part 261.[1] Retrieved from [Link][1]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine.[1] (General class toxicity reference).[1] Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Methyl-2-(pyridin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safe Handling & Logistics for 2-Methyl-2-(pyridin-4-yl)propanoic acid CAS: 15515-58-9

Executive Safety Summary & Chemical Logic

The Molecule: 2-Methyl-2-(pyridin-4-yl)propanoic acid is a bifunctional building block containing a basic pyridine ring and an acidic carboxylic acid tail, sterically hindered by a gem-dimethyl group.

The Hazard Logic (Causality):

  • Pyridine Moiety: Pyridine derivatives are known for their distinct, unpleasant odor and potential for neurological or hepatic toxicity upon chronic exposure. They can readily penetrate the skin.

  • Carboxylic Acid Moiety: This functional group confers acidity, leading to potential tissue irritation (Skin/Eye Irrit. 2) and respiratory irritation (STOT SE 3) if dust is inhaled.

  • Zwitterionic Potential: In neutral solutions, this molecule may exist as a zwitterion, affecting its solubility and transport across biological membranes.

Operational Stance: Treat this compound as a Sensitizing Irritant with high skin absorption potential. All protocols below are designed to break the "Chain of Exposure" (Inhalation


 Dermal Absorption 

Ingestion).

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire." The presence of the pyridine ring dictates a higher standard for glove permeation resistance.

PPE ComponentSpecificationScientific Rationale
Primary Gloves Nitrile (0.11 mm minimum) Provides tactile sensitivity for weighing; resists weak organic acids.
Secondary Gloves Silver Shield® or Laminate (if in solution) Critical: Pyridine derivatives can permeate nitrile rapidly. If handling solutions >100mL, use laminate liners.
Respiratory N95 (minimum) or P100 Required if handling outside a fume hood (not recommended). Prevents inhalation of micronized dusts.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for acids. Goggles seal against corrosive dust/vapors.
Body Protection Tyvek® Lab Coat (Closed front) Standard cotton coats absorb liquids/dusts. Tyvek repels particulates and splashes.

Operational Handling Protocol

Phase A: Storage & Inventory
  • Condition: Store at 2-8°C (Refrigerated).

  • Atmosphere: Hygroscopic potential exists due to the carboxylic acid; store under inert gas (Argon/Nitrogen) if possible.

  • Segregation: Store away from Strong Oxidizers (e.g., permanganates) and Strong Bases (e.g., NaOH) to prevent exothermic neutralization or oxidation of the pyridine ring.

Phase B: Weighing & Transfer (The Critical Step)
  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .

  • Static Control: Use an anti-static gun on the weighing boat. Dry organic acid powders are prone to static charge, causing "fly-away" dust that contaminates the user.

Phase C: Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly. The heat of solution (enthalpy) for carboxylic acids can be exothermic.

  • Ventilation: Ensure sash height is <18 inches. Verify face velocity is 80–100 fpm before opening the vial.

Visualized Workflows

Workflow 1: Safe Handling Lifecycle

This diagram outlines the logical flow from retrieval to reaction, emphasizing decision points that prevent contamination.

SafeHandling Storage Cold Storage (2-8°C) Equilibration Warm to Room Temp (Prevent Condensation) Storage->Equilibration 30 mins Hood Transfer to Fume Hood Equilibration->Hood Weighing Weighing (Static Control) Hood->Weighing Don PPE Reaction Reaction Vessel Weighing->Reaction Dissolve Waste Solid/Liquid Waste Weighing->Waste Contaminated Wipes

Figure 1: The "Cold Chain" handling process ensures moisture does not degrade the compound before weighing.

Workflow 2: Spill Response Decision Tree

A logical framework for determining if a spill can be managed locally or requires evacuation.

SpillResponse Start Spill Detected Size Volume > 50g/50mL? Start->Size Hood Inside Fume Hood? Size->Hood No Evacuate EVACUATE LAB Call EHS Size->Evacuate Yes Hood->Evacuate No (Poor Ventilation) Clean Absorb & Neutralize Hood->Clean Yes

Figure 2: Immediate decision logic for spills. Note that pyridine odors can mask the concentration; do not rely on smell alone.

Emergency & Disposal Logistics

Spill Cleanup (Small Scale)
  • Isolate: Close the hood sash immediately.

  • Neutralize: For this specific acid, use Sodium Carbonate (Soda Ash) or Calcium Carbonate .

    • Why? Using a strong base like NaOH can cause a rapid exotherm. Carbonates neutralize gently, releasing CO₂.

  • Absorb: Mix the neutralized paste with vermiculite or dry sand.

  • Collect: Scoop into a hazardous waste bag. Label as "Organic Acid Solid Waste with Pyridine."

Waste Disposal Classification
  • Stream: Organic Solid/Liquid Waste.

  • Tagging: Must be explicitly tagged with "Pyridine Derivative" and "Corrosive (Acidic)."

  • Prohibition: NEVER dispose of down the drain. Pyridine derivatives are toxic to aquatic life and can disrupt municipal water treatment bacteria.

References

  • United Nations Economic Commission for Europe (UNECE). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Retrieved from [Link]

  • PubChem. Compound Summary: 2-Methyl-2-(pyridin-4-yl)propanoic acid. Retrieved from [Link]

(Note: While specific toxicity data for CAS 15515-58-9 is limited, these protocols are derived from the chemical behavior of its functional groups—pyridine and propanoic acid—ensuring a high safety margin.)

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